molecular formula C30H31FN4O3 B1229996 Ned 19 CAS No. 874374-25-1

Ned 19

Numéro de catalogue: B1229996
Numéro CAS: 874374-25-1
Poids moléculaire: 514.6 g/mol
Clé InChI: FUHCEERDBRGPQZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ned 19, also known as Ned 19, is a useful research compound. Its molecular formula is C30H31FN4O3 and its molecular weight is 514.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ned 19 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ned 19 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

1-[3-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-4-methoxyphenyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H31FN4O3/c1-38-27-11-10-19(16-20(27)18-34-12-14-35(15-13-34)26-9-5-3-7-23(26)31)28-29-22(17-25(33-28)30(36)37)21-6-2-4-8-24(21)32-29/h2-11,16,25,28,32-33H,12-15,17-18H2,1H3,(H,36,37)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUHCEERDBRGPQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2C3=C(CC(N2)C(=O)O)C4=CC=CC=C4N3)CN5CCN(CC5)C6=CC=CC=C6F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H31FN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Core Mechanism of Ned-19: A Technical Guide to its Antagonism of NAADP-Mediated Calcium Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ned-19 is a pivotal pharmacological tool for investigating the nuanced roles of nicotinic acid adenine dinucleotide phosphate (NAADP)-mediated calcium (Ca²⁺) signaling. As a selective, membrane-permeant, and non-competitive antagonist, Ned-19 has been instrumental in elucidating the function of two-pore channels (TPCs) and lysosomal Ca²⁺ stores in a myriad of cellular processes. This technical guide provides an in-depth exploration of Ned-19's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways and experimental workflows.

Introduction: The NAADP Signaling Pathway

Nicotinic acid adenine dinucleotide phosphate (NAADP) is the most potent Ca²⁺-mobilizing second messenger, acting on acidic organelles such as lysosomes and endosomes to trigger the release of Ca²⁺.[1][2] This release is primarily mediated by two-pore channels (TPCs), which are ion channels located on the membranes of these organelles.[3][4][5] The NAADP-TPC signaling axis is crucial for a diverse range of physiological and pathophysiological processes, including T-cell activation, cancer progression, and cardiovascular function.[1][5][6]

Ned-19: A Selective Antagonist of NAADP Signaling

Ned-19 was identified through a virtual screening strategy as a potent and selective antagonist of NAADP-mediated Ca²⁺ signaling.[6][7] It is a cell-permeant molecule, allowing for its use in intact cell systems.[7] The antagonism by Ned-19 is non-competitive, suggesting that it does not directly compete with NAADP for the same binding site on its receptor.[7][8]

Molecular Target and Specificity

The primary molecular target of Ned-19 is the NAADP receptor complex, which is functionally coupled to TPCs.[6][9] While the exact binding site of Ned-19 is not fully elucidated, it is thought to interact directly or indirectly with TPCs on acidic organelles.[6][9] Importantly, Ned-19 demonstrates high selectivity for the NAADP pathway. Studies have shown that it does not affect Ca²⁺ release mediated by other second messengers like inositol 1,4,5-trisphosphate (IP₃) or cyclic ADP-ribose (cADPR).[6][7]

Quantitative Data Summary

The inhibitory potency of Ned-19 and its analogs has been characterized in various biological systems. The following tables summarize the key quantitative data.

Compound Parameter Value Biological System Reference
Ned-19IC₅₀65 nMNAADP-mediated Ca²⁺ signaling[8][10]
Ned-19IC₅₀3 µMGlucose-induced Ca²⁺ increases in pancreatic islets[7]
cis-Ned 19IC₅₀800 nMCa²⁺ release
cis-Ned 19IC₅₀15 µM[³²P]NAADP binding
Ned-19.4IC₅₀10 µMNAADP-mediated Ca²⁺ release[11]
Ned-20IC₅₀1.2 µM[³²P]NAADP binding[12]

Table 1: Inhibitory Concentrations (IC₅₀) of Ned-19 and its Analogs.

Compound Concentration Effect Biological System Reference
Ned-19100 µMEliminated NAADP-mediated Ca²⁺ releaseSea urchin egg homogenates[7]
Ned-19125 µMBlocked NAADP-mediated Ca²⁺ spikingMouse pancreatic beta cells[7]
Ned-1925-100 µMReduced cell proliferation and induced apoptosisMelanoma cells[8]
trans-Ned 19100 µMInhibited TCR-mediated Ca²⁺ fluxMurine naïve CD4⁺ T cells[1]
Ned-19100 µMInhibited NAADP-induced Ca²⁺ releaseMetastatic colorectal cancer cells[13]

Table 2: Effective Concentrations of Ned-19 in Various Experimental Systems.

Experimental Protocols

The characterization of Ned-19's mechanism of action has relied on several key experimental techniques. Detailed methodologies for these experiments are provided below.

NAADP-Mediated Ca²⁺ Release Assay in Sea Urchin Egg Homogenates

This assay is a foundational method for studying NAADP-mediated Ca²⁺ release and its inhibition.

Methodology:

  • Homogenate Preparation: Sea urchin eggs are homogenized in a buffer containing a low concentration of EGTA to chelate free Ca²⁺.

  • Fluorescent Ca²⁺ Indicator Loading: The homogenate is incubated with a fluorescent Ca²⁺ indicator dye, such as Fluo-4, which increases its fluorescence intensity upon binding to Ca²⁺.

  • Establishment of a Stable Baseline: The fluorescence is monitored until a stable baseline is achieved.

  • Pre-incubation with Antagonist: The homogenate is pre-incubated with the desired concentration of Ned-19 or vehicle control for a specified period (e.g., 3-5 minutes).[12]

  • Initiation of Ca²⁺ Release: A submaximal concentration of NAADP (e.g., 50 nM) is added to the homogenate to induce Ca²⁺ release.[12]

  • Fluorescence Measurement: The change in fluorescence is recorded using a fluorometer to quantify the amount of Ca²⁺ released.

  • Data Analysis: The peak fluorescence change in the presence of the antagonist is compared to the control to determine the percentage of inhibition and calculate the IC₅₀ value.

[³²P]NAADP Radioreceptor Binding Assay

This assay is used to determine the binding affinity of compounds to the NAADP receptor.

Methodology:

  • Membrane Preparation: A membrane fraction rich in NAADP receptors is prepared from a suitable source, such as sea urchin eggs.

  • Incubation: The membranes are incubated with a fixed concentration of radiolabeled [³²P]NAADP and varying concentrations of the unlabeled competitor (e.g., Ned-19, Ned-20).

  • Separation of Bound and Free Ligand: The incubation mixture is filtered through a glass fiber filter to separate the membrane-bound [³²P]NAADP from the free radioligand.

  • Radioactivity Measurement: The radioactivity retained on the filter is quantified using a scintillation counter.

  • Data Analysis: The amount of bound [³²P]NAADP is plotted against the concentration of the competitor to generate a competition curve, from which the IC₅₀ for binding can be determined.

Intracellular Ca²⁺ Imaging in Intact Cells

This technique allows for the visualization and quantification of Ca²⁺ dynamics in living cells.

Methodology:

  • Cell Culture and Loading: Adherent or suspension cells are cultured under appropriate conditions. The cells are then loaded with a cell-permeant fluorescent Ca²⁺ indicator dye (e.g., Fura-2 AM, Fluo-4 AM) by incubation in a physiological buffer.

  • Pre-incubation with Antagonist: The loaded cells are pre-incubated with Ned-19 or a vehicle control for a defined period (e.g., 1 hour).[6]

  • Stimulation: The cells are stimulated with an agonist that induces NAADP-mediated Ca²⁺ release (e.g., anti-CD3 for T-cells, glucose for pancreatic beta cells).[6][7]

  • Image Acquisition: Fluorescence images are acquired over time using a fluorescence microscope equipped with a sensitive camera. For ratiometric dyes like Fura-2, images are acquired at two different excitation wavelengths.

  • Data Analysis: The fluorescence intensity or the ratio of fluorescence at the two wavelengths is quantified over time for individual cells or populations of cells. The peak Ca²⁺ response, area under the curve, or frequency of Ca²⁺ oscillations are then compared between control and Ned-19-treated cells.

Visualizing the Mechanism of Action

The following diagrams illustrate the key signaling pathways and experimental workflows related to Ned-19's mechanism of action.

NAADP_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell Agonist Agonist (e.g., TCR ligand, Glucose) Receptor Receptor Agonist->Receptor 1. Binding Enzyme NAADP Synthase Receptor->Enzyme 2. Activation NAADP NAADP Enzyme->NAADP 3. Synthesis TPC Two-Pore Channel (TPC) NAADP->TPC 4. Activation Ned19 Ned-19 Ned19->TPC 5. Inhibition Ca_release Ca²⁺ Release TPC->Ca_release 6. Channel Opening Lysosome Lysosome Downstream Downstream Cellular Responses Ca_release->Downstream

Caption: NAADP signaling pathway and the inhibitory action of Ned-19.

Calcium_Imaging_Workflow start Start: Culture Cells load_dye Load with Ca²⁺ Indicator Dye (e.g., Fura-2 AM) start->load_dye pre_incubate Pre-incubate with Ned-19 or Vehicle load_dye->pre_incubate stimulate Stimulate with Agonist pre_incubate->stimulate acquire_images Acquire Fluorescence Images Over Time stimulate->acquire_images analyze Analyze Ca²⁺ Dynamics (Peak, AUC, Frequency) acquire_images->analyze end End: Compare Results analyze->end

Caption: Experimental workflow for intracellular calcium imaging.

Conclusion

Ned-19 stands as an indispensable tool for dissecting the intricate roles of NAADP-mediated Ca²⁺ signaling. Its selectivity and cell-permeability have enabled significant advancements in our understanding of lysosomal Ca²⁺ dynamics and the function of TPCs in health and disease. This technical guide provides a comprehensive overview of Ned-19's mechanism of action, empowering researchers to effectively utilize this potent antagonist in their investigations of this critical signaling pathway.

References

Ned-19 as a Selective NAADP Antagonist: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nicotinic acid adenine dinucleotide phosphate (NAADP) is an exceptionally potent intracellular second messenger responsible for mobilizing calcium (Ca²⁺) from acidic organelles, such as lysosomes.[1][2][3] This signaling pathway is distinct from the well-characterized inositol 1,4,5-trisphosphate (IP₃) and cyclic ADP-ribose (cADPR) systems, which primarily target the endoplasmic reticulum.[4][5] The discovery of Ned-19, a potent and cell-permeant small molecule, has provided a critical pharmacological tool to selectively investigate the physiological and pathological roles of the NAADP pathway.[6][7] Developed through virtual screening, Ned-19 exhibits high selectivity for NAADP-mediated Ca²⁺ release, with minimal impact on IP₃ or cADPR signaling pathways.[6][8] This guide provides an in-depth technical overview of Ned-19, its mechanism of action, its selectivity profile, and the experimental protocols used to characterize its function, serving as a core resource for professionals in cellular signaling and drug discovery.

The NAADP Signaling Pathway and Ned-19's Mechanism of Action

NAADP is the most potent endogenous Ca²⁺-releasing messenger identified to date, active at nanomolar concentrations.[2][4][5] Its primary targets are the Two-Pore Channels (TPCs), a family of ion channels located on the membrane of endo-lysosomal vesicles.[3][4][9] Upon binding NAADP, TPCs open to release Ca²⁺ from these acidic stores into the cytosol.[3] This initial, localized Ca²⁺ release can act as a trigger, amplified by other mechanisms like Ca²⁺-induced Ca²⁺ release (CICR) from the endoplasmic reticulum via ryanodine receptors (RyRs) or IP₃ receptors (IP₃Rs), to generate a global cellular Ca²⁺ signal.[4][5][10]

Ned-19 functions as a selective, non-competitive antagonist of the NAADP signaling pathway.[6][7][11] While its precise binding site is still under investigation, evidence suggests it acts directly on or in close proximity to the TPC channel complex, preventing the Ca²⁺ release initiated by NAADP.[7][11][12] Studies using Ned-19 analogues suggest a complex interaction, potentially involving two distinct sites on the NAADP receptor complex: a high-affinity "locking" site responsible for desensitization and a lower-affinity "opening" site for activation, with different analogues selectively affecting these functions.[13][14][15]

Signaling Pathway Visualization

The following diagram illustrates the NAADP signaling cascade and the inhibitory action of Ned-19.

NAADP Signaling Pathway and Ned-19 Inhibition cluster_0 cluster_1 Lysosome / Acidic Organelle cluster_2 EC_Stim Extracellular Stimulus NAADP_Synth NAADP Synthesis EC_Stim->NAADP_Synth NAADP NAADP NAADP_Synth->NAADP TPC Two-Pore Channel (TPC) NAADP->TPC Activates Ca_Release Ca²⁺ Release TPC->Ca_Release Mediates Downstream Downstream Ca²⁺ Signaling (e.g., CICR via ER) Ca_Release->Downstream Ned19 Ned-19 Ned19->TPC Inhibits

Caption: NAADP signaling pathway and the inhibitory point of Ned-19.

Quantitative Data: Selectivity and Potency of Ned-19

The utility of Ned-19 as a research tool is defined by its high selectivity for the NAADP pathway over other major Ca²⁺ release mechanisms. Experiments, particularly in sea urchin egg homogenates, have quantified this selectivity. Ned-19 effectively blocks NAADP-induced Ca²⁺ release at micromolar concentrations while having a negligible effect on Ca²⁺ release triggered by IP₃ or cADPR.[6]

ParameterTarget PathwayAgonistNed-19 EffectReference SystemSource
IC₅₀ NAADPNAADP (35 nM)~2 µMSea Urchin Egg Homogenate[6]
Binding Affinity (Kᵢ) NAADP Receptor[³²P]NAADP~6 µMSea Urchin Egg Binding Protein[6]
Inhibition (%) NAADPNAADP94.6% inhibition at 100 µMSea Urchin Egg Homogenate[6]
Inhibition (%) IP₃IP₃ (1 µM)13% inhibition at 100 µM (not statistically significant)Sea Urchin Egg Homogenate[6]
Inhibition (%) cADPRcADPR (300 nM)No inhibition at 100 µMSea Urchin Egg Homogenate[6]
Antagonism Type NAADPNAADPNon-competitive / UncompetitiveSea Urchin Egg Homogenate[6]
Effect on TPC2 NAADPNAADP (10 nM)Potentiation at nM, Inhibition at 1 µMSingle-channel recording[11]

Note: The observed antagonism can appear complex. In sea urchin egg homogenates, Ned-19 reduces the maximum Ca²⁺ release and shifts the EC₅₀, suggesting uncompetitive antagonism.[6] In single-channel studies of TPC2, Ned-19 shows a dual effect: potentiation of NAADP activation at nanomolar concentrations and non-competitive inhibition at micromolar concentrations.[11]

Logical Diagram of Selectivity

This diagram illustrates the specific action of Ned-19 among the three major intracellular Ca²⁺ release pathways.

cluster_pathways cluster_channels NAADP NAADP TPCs TPCs (Lysosome) NAADP->TPCs IP3 IP₃ IP3Rs IP₃Rs (ER) IP3->IP3Rs cADPR cADPR RyRs RyRs (ER) cADPR->RyRs Ca_Release Global Cellular Ca²⁺ Signal TPCs->Ca_Release IP3Rs->Ca_Release RyRs->Ca_Release Ned19 Ned-19 Ned19->TPCs  Specific  Inhibition

Caption: Logical diagram showing Ned-19's selective inhibition.

Experimental Protocols: Assessing Ned-19 Activity

The sea urchin egg homogenate bioassay is a foundational method for studying NAADP signaling and its antagonists due to its robust and reproducible nature.[6]

Protocol: Ca²⁺ Release Bioassay in Sea Urchin Egg Homogenate

Objective: To measure the effect of Ned-19 on Ca²⁺ release induced by NAADP, IP₃, and cADPR.

Materials:

  • Sea urchin eggs (e.g., Lytechinus pictus)

  • Homogenization Medium: 250 mM N-methylglucamine, 250 mM potassium gluconate, 20 mM HEPES, 1 mM MgCl₂, pH 7.2.

  • Intracellular-like Medium: Similar to homogenization medium but may contain ATP and an ATP-regenerating system (creatine phosphate and creatine kinase).

  • Ca²⁺-sensitive fluorescent dye: Fluo-3 or Calcium Green-5N (salt form).

  • Agonists: NAADP, IP₃, cADPR stock solutions.

  • Antagonist: Ned-19 stock solution in DMSO.

  • Vehicle Control: DMSO.

  • Fluorometer or plate reader capable of kinetic fluorescence measurements.

Methodology:

  • Homogenate Preparation:

    • Wash sea urchin eggs in artificial seawater.

    • Resuspend eggs in ice-cold Homogenization Medium.

    • Homogenize the egg suspension using a Dounce homogenizer on ice until >95% of cells are lysed.

    • Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove nuclei and debris. The supernatant contains the Ca²⁺-storing vesicles.

  • Ca²⁺ Loading:

    • Dilute the homogenate into Intracellular-like Medium containing ATP, an ATP-regenerating system, and the fluorescent Ca²⁺ indicator.

    • Incubate at room temperature to allow vesicles to sequester Ca²⁺ via ATP-dependent pumps. The fluorescence signal will decrease as Ca²⁺ is taken up from the medium into the vesicles.

  • Antagonist Incubation:

    • Once the fluorescence signal is stable (indicating Ca²⁺ loading is complete), add Ned-19 (e.g., to a final concentration of 100 µM) or an equivalent volume of DMSO (vehicle control) to the cuvette/well.

    • Incubate for a defined period (e.g., 3-5 minutes) to allow the antagonist to interact with its target.[6]

  • Agonist Challenge & Data Acquisition:

    • Place the cuvette in the fluorometer and begin recording baseline fluorescence.

    • Add a specific agonist at its approximate EC₅₀ concentration (e.g., 35 nM NAADP, 1 µM IP₃, or 300 nM cADPR).[6]

    • Continue recording the fluorescence signal. An increase in fluorescence corresponds to Ca²⁺ release from the vesicles into the medium.

    • Record until the signal peaks and begins to decline.

  • Data Analysis:

    • Quantify the peak increase in fluorescence (amplitude) for each condition (control vs. Ned-19).

    • Calculate the percentage of inhibition by comparing the amplitude in the presence of Ned-19 to the control response.

    • For IC₅₀ determination, repeat the experiment with a range of Ned-19 concentrations and plot the percentage of inhibition against the antagonist concentration.

Experimental Workflow Visualization

start Start step1 Prepare Sea Urchin Egg Homogenate start->step1 step2 Load Vesicles with Ca²⁺ (in presence of ATP & Fluo-3) step1->step2 step3 Incubate with Ned-19 (or DMSO Vehicle) step2->step3 step4 Measure Baseline Fluorescence step3->step4 step5 Add Agonist (NAADP, IP₃, or cADPR) step4->step5 step6 Record Ca²⁺ Release (Fluorescence Increase) step5->step6 end Analyze Data (% Inhibition / IC₅₀) step6->end

Caption: Workflow for assessing Ned-19's effect on Ca²⁺ release.

Applications and Future Directions

Ned-19 has been instrumental in implicating NAADP signaling in a wide array of physiological processes, including T-cell activation, glucose sensing in pancreatic beta-cells, neurotransmission, and cardiovascular function.[6][16][17][18] Its use in in vitro and in vivo models continues to unravel the complexity of Ca²⁺ signaling.

For drug development professionals, the NAADP/TPC axis represents a novel therapeutic target. The specificity of Ned-19 provides a chemical scaffold for the development of next-generation antagonists with improved potency and pharmacokinetic properties. Such compounds could have therapeutic potential in inflammatory diseases, metabolic disorders, and certain cancers where TPC activity is dysregulated.[17] Further research is needed to fully elucidate the molecular interactions between Ned-19 and the TPC complex and to explore the therapeutic window for modulating this fundamental signaling pathway.

References

The Discovery of Ned-19: A Virtual Screening Approach to Unraveling NAADP Signaling

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinic acid adenine dinucleotide phosphate (NAADP) is a potent intracellular second messenger that mobilizes calcium (Ca²⁺) from acidic organelles, playing a critical role in a diverse range of cellular processes.[1] However, the lack of selective, cell-permeant antagonists has long hampered the study of its signaling pathways. This guide details the discovery of Ned-19, a selective and membrane-permeant NAADP antagonist, identified through an innovative virtual screening strategy. Ned-19 has since become an invaluable chemical probe for elucidating the physiological and pathological roles of NAADP-mediated Ca²⁺ signaling.[1][2]

The Virtual Screening Cascade: From In Silico to a Potent Antagonist

The discovery of Ned-19 was born out of a ligand-based virtual screening approach, leveraging the known three-dimensional shape and electrostatic properties of NAADP to identify novel small molecules with antagonistic potential.[1][2] This computational strategy allowed for the rapid and cost-effective screening of millions of compounds from the ZINC chemical library.[1]

The top-ranking commercially available compounds were then subjected to a biological screening assay using sea urchin egg homogenates, a well-established model for studying NAADP-induced Ca²⁺ release.[1] This tiered approach, from computational filtering to biological validation, proved highly effective in identifying Ned-19 as a potent and selective antagonist of NAADP signaling.

Virtual_Screening_Workflow cluster_0 Computational Screening cluster_1 Biological Validation ZINC ZINC Database (Millions of Compounds) VS Ligand-Based Virtual Screening (3D Shape & Electrostatic Similarity to NAADP) ZINC->VS Screening Hits Top-Ranking Hits VS->Hits Ranking Bioassay Sea Urchin Egg Homogenate Bioassay Hits->Bioassay Testing Ned19 Ned-19 Identified Bioassay->Ned19 Validation

Figure 1: Virtual screening workflow for the discovery of Ned-19.

Quantitative Profile of Ned-19

Ned-19 exhibits potent and selective antagonism of NAADP-mediated Ca²⁺ signaling. Its efficacy has been characterized across various experimental systems, with key quantitative metrics summarized below.

ParameterValueSystemReference
IC₅₀ (NAADP-mediated Ca²⁺ release) 65 nMSea Urchin Egg Homogenate[3]
IC₅₀ (Glucose-induced Ca²⁺ increase) 3 µMMouse Pancreatic Islets
[³²P]NAADP Binding Inhibition (IC₅₀) 15 µMSea Urchin Egg Homogenate[4]
Predicted LogP 3.68ChemOffice Ultra

The NAADP Signaling Pathway and the Action of Ned-19

NAADP triggers the release of Ca²⁺ from acidic intracellular stores, such as lysosomes. This initial Ca²⁺ release can then be amplified by calcium-induced calcium release (CICR) from the endoplasmic reticulum (ER) through IP₃ and ryanodine receptors, leading to a global cytoplasmic Ca²⁺ signal. Ned-19 acts as a non-competitive antagonist of the NAADP receptor, effectively blocking the initial Ca²⁺ release from acidic stores and thereby inhibiting the entire downstream signaling cascade.[5]

NAADP_Signaling_Pathway cluster_0 NAADP-Mediated Ca²⁺ Release cluster_1 Inhibition by Ned-19 cluster_2 Downstream Amplification (CICR) NAADP NAADP NAADP_R NAADP Receptor (on Acidic Stores) NAADP->NAADP_R Ca_Release_Acidic Ca²⁺ Release NAADP_R->Ca_Release_Acidic IP3R_RyR IP₃R / RyR Ca_Release_Acidic->IP3R_RyR Triggers Ned19 Ned-19 Ned19->NAADP_R Blocks ER Endoplasmic Reticulum (ER) Ca_Release_ER Global Ca²⁺ Signal ER->Ca_Release_ER Amplifies

Figure 2: The NAADP signaling pathway and its inhibition by Ned-19.

Key Experimental Protocols

The identification and characterization of Ned-19 relied on robust and reproducible experimental methodologies.

Virtual Screening Protocol
  • Ligand Preparation: The three-dimensional structure of NAADP was used as the query ligand.

  • Database Screening: The ZINC database, a library of commercially available compounds, was screened for molecules with 3D shape and electrostatic similarity to NAADP.

  • Compound Ranking: Hits were ranked based on their similarity scores.

  • Selection for Biological Assay: The top-ranking, commercially available compounds were selected for biological validation.

Sea Urchin Egg Homogenate Ca²⁺ Release Assay

This cell-free system is the gold standard for studying NAADP-mediated Ca²⁺ release.[3][6][7]

  • Homogenate Preparation:

    • Sea urchin eggs are collected and dejellied.

    • The eggs are washed and then homogenized in an ice-cold intracellular medium.

    • The homogenate is centrifuged to remove cellular debris, and the supernatant is used for the assay.

  • Ca²⁺ Measurement:

    • The homogenate is loaded with a fluorescent Ca²⁺ indicator dye (e.g., Fluo-3).

    • A baseline fluorescence is established.

    • Ned-19 or a vehicle control is added to the homogenate and incubated.

    • NAADP is then added to trigger Ca²⁺ release, and the change in fluorescence is monitored using a fluorometer.

    • The inhibitory effect of Ned-19 is quantified by comparing the Ca²⁺ release in its presence to the control.

Intact Cell Ca²⁺ Imaging in Mouse Pancreatic β-Cells

This assay demonstrates the cell-permeability and efficacy of Ned-19 in a mammalian cell system.

  • Cell Preparation: Pancreatic islets are isolated and dispersed into single β-cells.

  • Dye Loading: The cells are loaded with a Ca²⁺-sensitive fluorescent dye (e.g., Fura-2 AM).

  • Perfusion and Stimulation:

    • Cells are placed in a perfusion chamber on a microscope stage.

    • They are pre-incubated with Ned-19 or a vehicle control.

    • Cells are then stimulated with a high concentration of glucose to induce NAADP-mediated Ca²⁺ oscillations.

  • Image Acquisition and Analysis:

    • Fluorescence images are captured over time.

    • The ratio of fluorescence at two different excitation wavelengths is calculated to determine the intracellular Ca²⁺ concentration.

    • The effect of Ned-19 on the amplitude and frequency of glucose-induced Ca²⁺ oscillations is analyzed.

Conclusion

The discovery of Ned-19 through a well-designed virtual screening campaign represents a significant milestone in the study of NAADP signaling. This potent, selective, and cell-permeant antagonist has provided researchers with a critical tool to dissect the intricate roles of NAADP in health and disease. The methodologies outlined in this guide provide a framework for the continued exploration of NAADP signaling and the discovery of novel modulators of this important pathway.

References

The Role of Ned-19 in Blocking NAADP-Mediated Ca2+ Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinic acid adenine dinucleotide phosphate (NAADP) has emerged as a potent and ubiquitous intracellular second messenger, mobilizing calcium ions (Ca²⁺) from acidic organelles, primarily lysosomes.[1][2] This initial localized Ca²⁺ release can then be amplified into a global cellular signal through Ca²⁺-induced Ca²⁺ release (CICR) from the endoplasmic reticulum via ryanodine receptors (RyRs) or inositol trisphosphate receptors (IP₃Rs). The primary molecular targets for NAADP are believed to be the two-pore channels (TPCs), which are located on the membranes of endosomes and lysosomes.[2][3]

Given the critical role of NAADP in a multitude of cellular processes, from fertilization and proliferation to neurotransmission and apoptosis, the development of specific pharmacological tools to probe its signaling pathways has been a key area of research.[1][4] Ned-19 is a selective, cell-permeant, non-competitive antagonist of NAADP-mediated Ca²⁺ signaling.[1][5] Its discovery through virtual screening has provided researchers with a valuable tool to investigate the physiological and pathological roles of the NAADP pathway.[5] This technical guide provides an in-depth overview of the core principles of Ned-19 action, quantitative data on its efficacy, detailed experimental protocols for its use, and visualizations of the relevant signaling pathways and experimental workflows.

Quantitative Data: Ned-19 Inhibition of NAADP Signaling

The inhibitory potency of Ned-19 on NAADP-mediated Ca²⁺ signaling varies across different experimental systems and conditions. The following table summarizes key quantitative data from various studies.

ParameterValueCell/SystemReference
IC₅₀ (NAADP-mediated Ca²⁺ release) 2 µMSea urchin egg homogenate[5]
IC₅₀ (NAADP-mediated Ca²⁺ release) 65 nMSea urchin egg homogenate[6]
IC₅₀ (Glucose-induced Ca²⁺ increases) 3 µMMouse pancreatic islets[5]
IC₅₀ ([³²P]NAADP binding) 6 µMSea urchin egg binding protein[5]
IC₅₀ ([³²P]NAADP binding) 4 µMSea urchin egg homogenate[7]
Effective Concentration (Inhibition of NAADP-induced Ca²⁺ spiking) 125 µMMouse pancreatic beta cells[5]
Effective Concentration (Inhibition of NAADP-induced Ca²⁺ release) 100 µMIntact sea urchin egg[5]
Effective Concentration (Inhibition of TCR-mediated Ca²⁺ flux) 100 µM (complete inhibition)Naïve CD4+ T cells[1]
Effective Concentration (Inhibition of TCR-mediated Ca²⁺ flux) 250-300 µMMemory CD4+ T cells[1]
Effective Concentration (Suppression of NAADP-AM-evoked Ca²⁺ mobilization) 100 µMHuman cardiac mesenchymal stromal cells[2]
Effective Concentration (Inhibition of FBS-induced Ca²⁺ response) 100 µMMetastatic colorectal cancer cells[8]
Effective Concentration (Reduction of cell proliferation) 25-100 µMB16 melanoma cells
Effective Concentration (Induction of apoptosis) 25-100 µMB16 melanoma cells
Concentration for TPC2 Inhibition 1 µM (non-competitive inhibition)Direct application to TPC2[1][9]
Concentration for TPC2 Potentiation 30-100 nMDirect application to TPC2[1][9]

Signaling Pathways and Experimental Workflows

NAADP-Mediated Ca²⁺ Signaling and Ned-19 Inhibition

The following diagram illustrates the generally accepted model of NAADP-mediated Ca²⁺ signaling. An external stimulus leads to the production of NAADP, which then binds to its receptor, believed to be associated with TPCs on the lysosomal membrane. This binding triggers the release of Ca²⁺ from the lysosome, which can then evoke further Ca²⁺ release from the endoplasmic reticulum. Ned-19 acts as an antagonist at the NAADP receptor, blocking this entire cascade.

NAADP_Signaling_Pathway cluster_stimulus Cellular Exterior cluster_cytosol Cytosol cluster_lysosome Lysosome cluster_er Endoplasmic Reticulum External Stimulus External Stimulus NAADP Synthesis NAADP Synthesis External Stimulus->NAADP Synthesis activates NAADP NAADP NAADP Synthesis->NAADP produces TPC TPC NAADP->TPC Ned-19 Ned-19 Ned-19->TPC blocks Ca_cyto Cytosolic Ca²⁺ RyR_IP3R RyR / IP3R Ca_cyto->RyR_IP3R activates (CICR) Ca_lyso Lysosomal Ca²⁺ Store TPC->Ca_lyso opens channel Ca_lyso->Ca_cyto release Ca_er ER Ca²⁺ Store RyR_IP3R->Ca_er opens channel Ca_er->Ca_cyto amplified release

Caption: NAADP signaling pathway and the inhibitory action of Ned-19.

Experimental Workflow for Assessing Ned-19 Efficacy

This diagram outlines a typical experimental workflow to determine the inhibitory effect of Ned-19 on NAADP-mediated Ca²⁺ release in a cellular context.

Experimental_Workflow A 1. Cell Culture and Loading - Plate cells - Load with Ca²⁺ indicator dye (e.g., Fura-2 AM) B 2. Pre-incubation - Incubate cells with Ned-19 (various concentrations) - Include vehicle control (DMSO) A->B C 3. Stimulation - Introduce NAADP agonist (e.g., NAADP-AM) - Or other stimulus known to trigger NAADP production B->C D 4. Data Acquisition - Measure intracellular Ca²⁺ concentration - Use fluorescence microscopy or plate reader C->D E 5. Data Analysis - Calculate fluorescence ratio or intensity change - Generate dose-response curves - Determine IC₅₀ of Ned-19 D->E

Caption: A typical workflow for evaluating Ned-19's effect on Ca²⁺ signaling.

Experimental Protocols

Intracellular Calcium Imaging with Ned-19

This protocol is a generalized procedure for measuring the effect of Ned-19 on NAADP-mediated Ca²⁺ transients in adherent cells.

Materials:

  • Adherent cells of interest

  • Cell culture medium

  • Glass-bottomed imaging dishes

  • Fluorescent Ca²⁺ indicator (e.g., Fura-2 AM, Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

  • Ned-19

  • DMSO (vehicle for Ned-19)

  • NAADP agonist (e.g., NAADP-AM) or other stimulus

  • Fluorescence microscope with a perfusion system and appropriate filter sets

Procedure:

  • Cell Seeding: Seed cells onto glass-bottomed imaging dishes and culture until they reach the desired confluency.

  • Dye Loading:

    • Prepare a loading solution of the Ca²⁺ indicator in HBSS. For Fura-2 AM, a typical concentration is 2-5 µM. The addition of 0.02% Pluronic F-127 can aid in dye solubilization.

    • Wash the cells once with HBSS.

    • Incubate the cells with the loading solution for 30-60 minutes at room temperature or 37°C, protected from light.

    • Wash the cells twice with HBSS to remove excess dye and allow for de-esterification of the AM ester for at least 30 minutes.

  • Pre-incubation with Ned-19:

    • Prepare stock solutions of Ned-19 in DMSO.

    • Dilute the Ned-19 stock solution to the desired final concentrations in HBSS. It is crucial to also prepare a vehicle control with the same final concentration of DMSO.

    • Incubate the cells with the Ned-19 solutions or vehicle control for a predetermined time (e.g., 30 minutes) before stimulation.

  • Image Acquisition:

    • Mount the imaging dish on the fluorescence microscope.

    • Acquire a baseline fluorescence reading for a few minutes.

    • Perfuse the cells with the stimulus (e.g., NAADP-AM) while continuously recording the fluorescence.

    • For Fura-2, alternate excitation between 340 nm and 380 nm and measure emission at ~510 nm. For Fluo-4, excite at ~494 nm and measure emission at ~516 nm.

  • Data Analysis:

    • The ratio of fluorescence intensities at the two excitation wavelengths for Fura-2 (F340/F380) or the change in fluorescence intensity for Fluo-4 (ΔF/F₀) is calculated to represent the intracellular Ca²⁺ concentration.

    • Compare the Ca²⁺ response in Ned-19-treated cells to the vehicle control to determine the extent of inhibition.

    • Generate dose-response curves by plotting the percentage of inhibition against the concentration of Ned-19 to calculate the IC₅₀.

[³²P]NAADP Radioligand Binding Assay

This protocol describes a method to assess the ability of Ned-19 to compete with radiolabeled NAADP for binding to its receptor in a cell homogenate preparation.

Materials:

  • Cell or tissue source of NAADP receptors (e.g., sea urchin eggs)

  • Homogenization buffer

  • [³²P]NAADP (radioligand)

  • Ned-19

  • Unlabeled NAADP (for determining non-specific binding)

  • Scintillation fluid and vials

  • Scintillation counter

  • Glass fiber filters

Procedure:

  • Preparation of Cell Homogenate:

    • Homogenize the cells or tissues in a suitable buffer.

    • Centrifuge the homogenate to pellet cellular debris and obtain a membrane fraction enriched in NAADP receptors.

    • Resuspend the membrane fraction in the binding buffer.

  • Binding Reaction:

    • In a series of microcentrifuge tubes, add a constant amount of the membrane preparation.

    • Add increasing concentrations of unlabeled Ned-19.

    • For determining non-specific binding, add a high concentration of unlabeled NAADP to a separate set of tubes.

    • For total binding, add only the binding buffer.

    • Add a constant, low concentration of [³²P]NAADP to all tubes.

    • Incubate the reactions for a specific time at a defined temperature (e.g., 30 minutes at 4°C) to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each tube through a glass fiber filter under vacuum. This separates the membrane-bound radioligand from the unbound radioligand.

    • Wash the filters quickly with ice-cold wash buffer to remove any non-specifically trapped radioligand.

  • Quantification of Binding:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific [³²P]NAADP binding against the concentration of Ned-19.

    • Fit the data to a competition binding equation to determine the IC₅₀ of Ned-19 for NAADP binding.

Specificity and Off-Target Effects

While Ned-19 is a highly selective antagonist for the NAADP signaling pathway, it is crucial for researchers to consider potential off-target effects.[5] Studies have shown that Ned-19 does not significantly affect Ca²⁺ release mediated by inositol 1,4,5-trisphosphate (IP₃) or cyclic ADP-ribose (cADPR).[1][5] However, at different concentrations, Ned-19 can have varied effects. For instance, in direct application to TPC2, nanomolar concentrations of Ned-19 can potentiate NAADP activation, while micromolar concentrations are inhibitory.[1][9] It is therefore recommended to use the lowest effective concentration of Ned-19 and to include appropriate controls to validate the specificity of its effects in the experimental system being studied. The inactive analog, Ned-20, which does not inhibit NAADP-mediated Ca²⁺ release, can be a useful negative control in some experimental contexts.[7]

Conclusion and Future Directions

Ned-19 has proven to be an indispensable tool for dissecting the complex roles of NAADP-mediated Ca²⁺ signaling in a wide array of biological processes. Its cell-permeant nature and high selectivity make it a powerful antagonist for both in vitro and in vivo studies. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize Ned-19 in their investigations.

Future research will likely focus on the development of even more potent and specific modulators of the NAADP signaling pathway. A deeper understanding of the molecular interactions between Ned-19 and the NAADP receptor complex will be crucial for the rational design of next-generation pharmacological tools. Such advancements will undoubtedly accelerate our understanding of the intricate roles of NAADP in health and disease, and may pave the way for novel therapeutic strategies targeting this important signaling pathway.

References

Unveiling the Cell-Permeant Properties of Ned 19: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ned 19 is a potent and selective antagonist of Nicotinic Acid Adenine Dinucleotide Phosphate (NAADP), a crucial second messenger in intracellular calcium (Ca²⁺) signaling.[1][2][3] Its cell-permeant nature makes it an invaluable tool for investigating the physiological and pathological roles of the NAADP pathway in a variety of cellular processes, including proliferation, apoptosis, and signal transduction.[1][4] This technical guide provides a comprehensive overview of the cell-permeant properties of Ned 19, including its mechanism of action, quantitative efficacy, detailed experimental protocols, and the signaling pathways it modulates.

Core Properties and Mechanism of Action

Ned 19 functions as a non-competitive antagonist of NAADP-mediated Ca²⁺ signaling.[1][3] It is believed to interact with Two-Pore Channels (TPCs) on acidic organelles like lysosomes, which are the primary targets of NAADP.[2][4][5] By blocking these channels, Ned 19 prevents the release of Ca²⁺ from these intracellular stores, thereby inhibiting downstream cellular events triggered by NAADP.[2][3][4] The molecule was identified through virtual screening and has a predicted Log P of 3.68, indicating its cell-permeant characteristics.[3][5]

Quantitative Data Summary

The efficacy of Ned 19 has been quantified in various experimental systems. The following tables summarize key quantitative data for easy comparison.

ParameterValueCell/SystemReference
IC₅₀ (NAADP-mediated Ca²⁺ signaling)65 nMSea urchin egg homogenate[1][4]
IC₅₀ ([³²P]NAADP binding)4 µMSea urchin egg homogenate[4]
IC₅₀ (Ca²⁺ release inhibition)800 nMNot specified
IC₅₀ ([³²P]NAADP binding)15 µMNot specified
Cellular EffectEffective ConcentrationCell TypeReference
Reduction of cell proliferation25-100 µMB16 melanoma cells[1][4]
Induction of apoptosis25-100 µMB16 melanoma cells[1][4]
Inhibition of glucose-induced Ca²⁺ oscillations100 µMMouse pancreatic islets[3]
Inhibition of NAADP-induced Ca²⁺ spiking125 µMMouse pancreatic beta cells[3][5]
Inhibition of TCR-mediated Ca²⁺ flux300 µMMurine memory CD4+ T cells[2]
Inhibition of parasite growth100 µMPlasmodium falciparum[6]
Inhibition of FBS-induced cell proliferation100 µMHuman cardiac mesenchymal stromal cells[7]

Signaling Pathways Modulated by Ned 19

Ned 19 primarily targets the NAADP-mediated calcium signaling pathway, which originates from acidic organelles.

NAADP_Signaling_Pathway NAADP-Mediated Ca²⁺ Signaling Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_lysosome Lysosome/Acidic Store Agonist Agonist (e.g., Glucose, TCR stimulation) Receptor Receptor Agonist->Receptor NAADP_Synthase NAADP Synthase Receptor->NAADP_Synthase NAADP NAADP NAADP_Synthase->NAADP TPC Two-Pore Channel (TPC) NAADP->TPC activates Ca_release Ca²⁺ Release TPC->Ca_release mediates Downstream Downstream Cellular Responses (Proliferation, Apoptosis, etc.) Ca_release->Downstream Ned19 Ned 19 Ned19->TPC inhibits

Caption: NAADP signaling pathway and the inhibitory action of Ned 19.

Experimental Protocols

This section provides detailed methodologies for key experiments involving Ned 19.

Calcium Imaging in Intact Cells

This protocol is adapted from studies on sea urchin eggs and mammalian cells.[3][5]

Objective: To measure changes in intracellular Ca²⁺ concentration in response to NAADP and the inhibitory effect of Ned 19.

Materials:

  • Cells of interest (e.g., sea urchin eggs, pancreatic beta cells, T cells)

  • Appropriate cell culture medium or buffer (e.g., artificial seawater, Krebs-Ringer buffer)

  • Ca²⁺ indicator dye (e.g., Fluo-4 AM, Fura-2 AM, Oregon Green 488-BAPTA Dextran)

  • Ned 19 stock solution (in DMSO)

  • NAADP solution

  • Microscope equipped for fluorescence imaging

  • Microinjection apparatus (if applicable)

Procedure:

  • Cell Preparation and Dye Loading:

    • Plate cells on a suitable imaging dish.

    • Load cells with a Ca²⁺ indicator dye according to the manufacturer's instructions. For example, incubate with Fluo-4 AM (1-5 µM) for 30-60 minutes at 37°C.

    • Wash cells to remove excess dye.

  • Ned 19 Incubation:

    • Pre-incubate a subset of the cells with the desired concentration of Ned 19 (e.g., 100-125 µM) in the bathing solution for a specified time (e.g., 30-60 minutes). A vehicle control (DMSO) should be run in parallel.

  • Stimulation and Imaging:

    • Mount the imaging dish on the microscope stage.

    • Establish a baseline fluorescence reading.

    • Stimulate the cells with NAADP. This can be done by microinjection of NAADP directly into the cells or by applying a cell-permeant NAADP analogue (NAADP-AM).[2][3][5]

    • Record the fluorescence changes over time. An increase in fluorescence corresponds to an increase in intracellular Ca²⁺.

  • Data Analysis:

    • Quantify the change in fluorescence intensity or the ratio of fluorescence at different excitation/emission wavelengths (for ratiometric dyes).

    • Compare the Ca²⁺ response in control cells versus Ned 19-treated cells.

Calcium_Imaging_Workflow Calcium Imaging Experimental Workflow Start Start: Prepare Cells Dye_Loading Load with Ca²⁺ Indicator Dye Start->Dye_Loading Wash Wash Excess Dye Dye_Loading->Wash Split Split into Control and Treatment Groups Wash->Split Control Incubate with Vehicle (DMSO) Split->Control Control Treatment Incubate with Ned 19 Split->Treatment Ned 19 Image_Baseline Acquire Baseline Fluorescence Control->Image_Baseline Treatment->Image_Baseline Stimulate Stimulate with NAADP Image_Baseline->Stimulate Record Record Fluorescence Changes Stimulate->Record Analyze Analyze Data (Compare Ca²⁺ Response) Record->Analyze End End Analyze->End

Caption: Workflow for a typical calcium imaging experiment using Ned 19.
Radioligand Displacement Binding Assay

This protocol is based on methods used with sea urchin egg homogenates.[3]

Objective: To determine the binding affinity of Ned 19 to the NAADP receptor.

Materials:

  • Sea urchin egg homogenate (as a source of NAADP receptors)

  • [³²P]NAADP (radioligand)

  • Ned 19

  • Incubation buffer

  • Filtration apparatus

Procedure:

  • Reaction Setup:

    • In a series of tubes, add a constant amount of sea urchin egg homogenate.

    • Add increasing concentrations of unlabeled Ned 19.

    • Include a control group with no unlabeled ligand (total binding) and a group with a high concentration of unlabeled NAADP (non-specific binding).

  • Incubation:

    • Add a constant, low concentration of [³²P]NAADP (e.g., 0.3 nM) to each tube.

    • Incubate the mixture for a defined period (e.g., 30 minutes) at a specific temperature (e.g., 25°C) to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each tube through a glass fiber filter to separate the receptor-bound [³²P]NAADP from the free radioligand.

    • Wash the filters quickly with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification:

    • Measure the radioactivity retained on each filter using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of Ned 19 by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the logarithm of the Ned 19 concentration to generate a competition curve and determine the IC₅₀ value.

Cell Proliferation Assay

This protocol is based on studies with B16 melanoma cells.[1]

Objective: To assess the effect of Ned 19 on cell proliferation.

Materials:

  • B16 melanoma cells (or other cell line of interest)

  • Complete cell culture medium

  • Ned 19 stock solution (in DMSO)

  • 96-well plates

  • Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo®)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment:

    • Treat the cells with various concentrations of Ned 19 (e.g., 25, 50, 100 µM). Include a vehicle control (DMSO).

    • Incubate the cells for different time points (e.g., 24, 48, 72 hours).

  • Proliferation Measurement:

    • At each time point, add the cell proliferation reagent to the wells according to the manufacturer's protocol.

    • Incubate for the recommended time to allow for color development or luminescence generation.

  • Data Acquisition and Analysis:

    • Measure the absorbance or luminescence using a plate reader.

    • Normalize the data to the control group to determine the percentage of cell proliferation.

    • Plot cell proliferation against the concentration of Ned 19 to determine its effect.

Conclusion

Ned 19 is a well-characterized, cell-permeant antagonist of the NAADP signaling pathway. Its ability to selectively block NAADP-mediated Ca²⁺ release from acidic stores makes it an indispensable tool for elucidating the complex roles of this signaling cascade in health and disease. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize Ned 19 in their investigations. The continued application of this potent chemical probe will undoubtedly lead to further significant discoveries in the field of intracellular Ca²⁺ signaling.

References

An In-Depth Technical Guide to the Interaction of Ned-19 with Two-Pore Channels (TPCs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Two-pore channels (TPCs) are a family of ion channels primarily located on the membranes of acidic organelles such as endosomes and lysosomes. They play a crucial role in intracellular calcium signaling, which governs a multitude of cellular processes. A key regulator of TPC activity is nicotinic acid adenine dinucleotide phosphate (NAADP), a potent calcium-mobilizing second messenger. The synthetic small molecule, Ned-19, has emerged as a valuable pharmacological tool for probing the function of the NAADP-TPC signaling axis. This technical guide provides a comprehensive overview of the interaction between Ned-19 and TPCs, detailing the mechanism of action, quantitative data, experimental protocols, and relevant signaling pathways.

Mechanism of Action of Ned-19 on Two-Pore Channels

Ned-19 acts as a non-competitive antagonist of NAADP-mediated TPC activation.[1] It does not bind to the same site as NAADP but rather modulates channel activity through an allosteric mechanism. Structural studies with Arabidopsis thaliana TPC1 (AtTPC1) suggest that Ned-19 binds to the luminal faces of the pore domains (P1 and P2), potentially clamping them to the second voltage-sensing domain (VSD2) and thereby preventing channel opening. While AtTPC1 is not activated by NAADP, this provides a plausible model for how Ned-19 might directly block mammalian TPC channels.

Interestingly, the interaction of Ned-19 with TPCs is complex and concentration-dependent. At low nanomolar concentrations, Ned-19 can potentiate NAADP-induced TPC2 activation.[1] However, at higher micromolar concentrations, it acts as an inhibitor of TPC-mediated calcium release.[1] This dual functionality underscores the importance of careful dose-response studies when utilizing Ned-19 as a pharmacological probe. It is also important to note that the effect of Ned-19 is likely indirect, involving an accessory protein for NAADP-TPC binding.[2]

Quantitative Data: Ned-19 Interaction with TPCs

The following tables summarize the available quantitative data on the interaction of Ned-19 and its analogs with the NAADP/TPC signaling pathway. It is important to note that much of the data is derived from indirect measurements of NAADP-mediated calcium release rather than direct measurements of TPC currents.

Table 1: Inhibitory Potency (IC50) of Ned-19 and Analogs on NAADP-Mediated Ca2+ Release

CompoundIC50 (Ca2+ Release)Assay SystemReference
trans-Ned-1965 nMSea urchin egg homogenate[3]
cis-Ned-19800 nMNot specified
Ned-19.4 (methyl ester)10 µMSea urchin egg homogenate[3]

Table 2: Inhibitory Potency (IC50) of Ned-19 and Analogs on [32P]NAADP Binding

CompoundIC50 ([32P]NAADP Binding)Assay SystemReference
trans-Ned-19Not specified
cis-Ned-1915 µMNot specified
Ned-20 (stereoisomer)1.2 µMSea urchin egg homogenate[3]

Table 3: Concentration-Dependent Effects of Ned-19 on TPC2 Activity

Ned-19 ConcentrationEffect on TPC2Experimental ConditionReference
Nanomolar (e.g., 100 nM)Potentiation of NAADP activationIn the presence of 10 nM NAADP[1]
Micromolar (e.g., 1 µM)Non-competitive antagonismIn the presence of 10 nM NAADP[1]

Experimental Protocols

Calcium Imaging to Assess Ned-19 Activity

Calcium imaging is a widely used technique to indirectly measure the effect of Ned-19 on TPC activity by monitoring changes in intracellular calcium concentrations.

a. Cell Preparation and Dye Loading:

  • Culture cells of interest on glass coverslips suitable for microscopy.

  • Prepare a stock solution of a ratiometric calcium indicator dye such as Fura-2 AM in anhydrous DMSO.

  • On the day of the experiment, dilute the Fura-2 AM stock solution in a physiological salt solution (e.g., Hanks' Balanced Salt Solution - HBSS) to a final concentration of 1-5 µM. The addition of a non-ionic surfactant like Pluronic F-127 (at a final concentration of ~0.02%) can aid in dye solubilization and cell loading.

  • Remove the culture medium from the cells and wash once with the physiological salt solution.

  • Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at room temperature or 37°C in the dark. The optimal loading time and temperature should be determined empirically for each cell type.

  • After loading, wash the cells two to three times with the physiological salt solution to remove extracellular dye.

  • Allow the cells to de-esterify the dye for at least 30 minutes at room temperature in the dark. This step is crucial for trapping the active form of the dye inside the cells.

b. Imaging and Data Acquisition:

  • Mount the coverslip with the loaded cells onto a perfusion chamber on the stage of an inverted fluorescence microscope equipped for ratiometric imaging.

  • Excite the Fura-2 loaded cells alternately at 340 nm and 380 nm and capture the emission at ~510 nm using a cooled CCD camera.

  • Establish a baseline fluorescence ratio (F340/F380) for a few minutes.

  • Apply Ned-19 at the desired concentrations through the perfusion system and record the changes in the F340/F380 ratio.

  • To induce TPC-mediated calcium release, apply an NAADP analog or a relevant agonist.

  • The change in the F340/F380 ratio is proportional to the change in intracellular calcium concentration.

Endolysosomal Patch-Clamp Electrophysiology

This advanced technique allows for the direct measurement of ion channel activity, including TPCs, on the membranes of isolated endolysosomes.

a. Enlargement of Endolysosomes:

  • Due to the small size of endosomes and lysosomes, it is often necessary to enlarge them before attempting to patch-clamp.

  • Treat cells with a substance like vacuolin-1 for several hours to induce the formation of large, swollen endolysosomes.[4] The optimal concentration and incubation time for vacuolin-1 will vary depending on the cell type.

b. Isolation of Enlarged Endolysosomes:

  • After treatment, gently rupture the plasma membrane of the cells using a patch pipette with a large tip opening to release the enlarged organelles into the extracellular solution.

c. Whole-Endolysosome Patch-Clamp Recording:

  • Using a standard patch-clamp setup, approach an isolated, enlarged endolysosome with a fire-polished patch pipette filled with an appropriate pipette solution.

  • Form a high-resistance seal (GΩ seal) between the pipette tip and the endolysosomal membrane.

  • Rupture the membrane patch under the pipette tip by applying gentle suction to achieve the whole-endolysosome configuration. This allows for the measurement of the total ionic current across the entire endolysosomal membrane.

  • Apply voltage-clamp protocols to study the current-voltage relationship of TPC channels.

  • Ned-19 and other modulators can be applied to the bath solution (cytosolic side) to observe their effects on TPC currents.

Signaling Pathways and Visualizations

NAADP-TPC Signaling Pathway

The canonical NAADP signaling pathway involves the binding of NAADP to an as-yet-unidentified accessory protein, which in turn activates TPCs located on acidic organelles. This leads to the release of Ca2+ from these stores. This initial Ca2+ signal can be amplified through a process called calcium-induced calcium release (CICR), where the localized increase in Ca2+ triggers the opening of IP3 receptors (IP3Rs) and ryanodine receptors (RyRs) on the endoplasmic reticulum, leading to a global cytosolic Ca2+ signal. Ned-19 acts as an antagonist in this pathway, preventing the NAADP-mediated activation of TPCs.

NAADP_TPC_Signaling cluster_extracellular Extracellular Space cluster_pm Plasma Membrane cluster_cytosol Cytosol cluster_lysosome Lysosome/Endosome cluster_er Endoplasmic Reticulum Agonist Agonist Receptor Receptor Agonist->Receptor 1. Binding NAADP_Synthase NAADP Synthase Receptor->NAADP_Synthase 2. Activation NAADP NAADP NAADP_Synthase->NAADP 3. Synthesis Accessory_Protein Accessory Protein NAADP->Accessory_Protein 4. Binding TPC TPC Accessory_Protein->TPC 5. Activation Ned19 Ned-19 Ned19->TPC Inhibition Ca_Cytosol Cytosolic Ca²⁺ Increase Downstream Downstream Cellular Responses Ca_Cytosol->Downstream 8. Signaling IP3R_RyR IP3R/RyR Ca_Cytosol->IP3R_RyR 7. CICR TPC->Ca_Cytosol 6. Ca²⁺ Release Ca_Lysosome Ca²⁺ IP3R_RyR->Ca_Cytosol Amplification Ca_ER Ca²⁺

Caption: NAADP-TPC Signaling Pathway and the inhibitory action of Ned-19.

Experimental Workflow for Studying Ned-19 and TPC Interaction

The following diagram outlines a typical experimental workflow for characterizing the interaction between Ned-19 and TPCs.

Experimental_Workflow start Start: Hypothesis on Ned-19's effect on TPCs cell_culture Cell Line Selection and Culture (e.g., HEK293 overexpressing TPCs) start->cell_culture calcium_imaging Calcium Imaging Assay (Fura-2 AM) cell_culture->calcium_imaging dose_response Dose-Response Curve Generation (Determine IC50/EC50) calcium_imaging->dose_response patch_clamp Endolysosomal Patch-Clamp (Directly measure TPC currents) dose_response->patch_clamp Confirm with direct measurement data_analysis Data Analysis and Interpretation dose_response->data_analysis direct_block Assess Direct Block by Ned-19 (Voltage-step protocols) patch_clamp->direct_block direct_block->data_analysis conclusion Conclusion on Ned-19-TPC Interaction data_analysis->conclusion

Caption: A typical experimental workflow for investigating Ned-19's interaction with TPCs.

Conclusion

Ned-19 is an indispensable tool for dissecting the physiological and pathological roles of the NAADP-TPC signaling pathway. Its complex, concentration-dependent effects as both a potentiator and an antagonist necessitate careful experimental design and interpretation. This technical guide provides a foundational understanding of Ned-19's interaction with TPCs, along with practical experimental protocols and a clear visualization of the underlying signaling pathway. For researchers and drug development professionals, a thorough grasp of these principles is essential for leveraging Ned-19 to its full potential in advancing our understanding of intracellular calcium signaling and developing novel therapeutics targeting TPC-related diseases.

References

Foundational Research on Ned-19 and Lysosomal Ca2+ Stores: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the foundational research on Ned-19, a pivotal antagonist of the nicotinic acid adenine dinucleotide phosphate (NAADP) signaling pathway. It delves into the core mechanisms by which Ned-19 modulates lysosomal Ca2+ stores, primarily through its interaction with two-pore channels (TPCs). This document summarizes key quantitative data, details essential experimental protocols, and provides visual representations of the underlying signaling pathways and experimental workflows. The information presented is intended to equip researchers, scientists, and drug development professionals with a thorough understanding of Ned-19's role as a chemical probe and its potential as a modulator of cellular processes governed by lysosomal Ca2+ signaling.

Introduction: The NAADP/Lysosomal Ca2+ Signaling Axis

Nicotinic acid adenine dinucleotide phosphate (NAADP) is a potent intracellular second messenger that mobilizes Ca2+ from acidic organelles, most notably lysosomes.[1][2] This pathway is distinct from the canonical Ca2+ release mechanisms involving inositol trisphosphate (IP3) and cyclic ADP-ribose (cADPR), which primarily target the endoplasmic reticulum.[3] NAADP-mediated Ca2+ signaling plays a crucial role in a diverse array of cellular functions, including cell proliferation, differentiation, autophagy, and neurotransmission.[4][5][6]

The primary molecular targets of NAADP are the two-pore channels (TPCs), a family of ion channels located on the membranes of endosomes and lysosomes.[1][7] TPCs, particularly TPC1 and TPC2, function as the conduits for NAADP-evoked Ca2+ release from these acidic stores.

Ned-19 emerged from virtual screening as a potent and selective antagonist of the NAADP signaling pathway. It has since become an indispensable pharmacological tool for elucidating the physiological and pathological roles of NAADP-mediated lysosomal Ca2+ release.[8] This guide will explore the foundational research that has established Ned-19's mechanism of action and its utility in studying lysosomal Ca2+ dynamics.

Quantitative Data on Ned-19 Inhibition

The inhibitory potency of Ned-19 has been characterized in various experimental systems. The following tables summarize key quantitative data from foundational studies.

Table 1: Inhibitory Potency of Ned-19 on NAADP-Mediated Ca2+ Release

Cell/System TypeAssayNed-19 ConcentrationEffectReference
Sea Urchin Egg HomogenateFluorometry BioassayIC50: 65 nMInhibition of NAADP-induced Ca2+ release[1]
Naïve Murine CD4+ T CellsFura-2 AM Calcium Imaging100 µMComplete inhibition of TCR-mediated Ca2+ flux[9]
Memory Murine CD4+ T CellsFura-2 AM Calcium Imaging250-300 µMInhibition of TCR-mediated Ca2+ flux[9]
Human Cardiac Mesenchymal Stromal CellsFura-2 AM Calcium Imaging100 µM (30 min pre-incubation)Full suppression of NAADP-AM-evoked Ca2+ mobilization[10]
Hippocampal NeuronsFura-2 AM Calcium Imaging50 µM (5 min pre-incubation)Reduction of glutamate-induced Ca2+ increase[11]

Table 2: Effect of Ned-19 on NAADP Binding and TPC Activity

TargetAssayNed-19 ConcentrationEffectReference
Sea Urchin Egg NAADP Receptor[32P]NAADP Radioreceptor AssayIC50: 4 µMInhibition of NAADP binding[1]
Two-Pore Channel 2 (TPC2)Electrophysiology (direct application)30-100 nMStimulation of NAADP-mediated TPC2 activation[9][12]
Two-Pore Channel 2 (TPC2)Electrophysiology (direct application)1 µMNon-competitive inhibition of NAADP-mediated TPC2 activation[9][12]

Note: The dual, concentration-dependent effect of Ned-19 on TPC2 activity (low concentration potentiation and high concentration inhibition) is a key characteristic of its interaction with the channel.

Signaling Pathways and Mechanisms of Action

Ned-19 exerts its effects by antagonizing the NAADP signaling pathway, which leads to the release of Ca2+ from lysosomal stores. The core components of this pathway and the points of intervention by Ned-19 and other pharmacological tools are illustrated below.

NAADP_Signaling_Pathway cluster_stimulus External/Internal Stimuli cluster_synthesis NAADP Synthesis cluster_lysosome Lysosome cluster_cytosol Cytosol cluster_downstream Downstream Effects cluster_inhibitors Pharmacological Interventions Stimulus e.g., Neurotransmitters, Hormones, Glucose Enzyme ADP-ribosyl Cyclase (e.g., CD38) Stimulus->Enzyme NAADP NAADP Enzyme->NAADP NADP NADP+ NADP->Enzyme TPC2 Two-Pore Channel 2 (TPC2) NAADP->TPC2 Activates Lysosomal_Ca Lysosomal Ca2+ Stores TPC2->Lysosomal_Ca Mediates Release Cytosolic_Ca Increased Cytosolic [Ca2+] Lysosomal_Ca->Cytosolic_Ca Cellular_Response Cellular Responses (e.g., Proliferation, Autophagy, Gene Transcription) Cytosolic_Ca->Cellular_Response Ned19 Ned-19 Ned19->TPC2 Antagonizes BafilomycinA1 Bafilomycin A1 vATPase V-ATPase BafilomycinA1->vATPase Inhibits vATPase->Lysosomal_Ca Maintains H+ gradient for Ca2+ uptake

Caption: NAADP signaling pathway and points of pharmacological intervention.
Experimental Workflow for Studying Ned-19 Effects

A typical workflow to investigate the impact of Ned-19 on cellular Ca2+ signaling involves several key steps, from cell preparation to data analysis.

Experimental_Workflow cluster_prep Cell Preparation cluster_loading Dye Loading cluster_treatment Treatment cluster_stimulation Stimulation & Imaging cluster_analysis Data Analysis A 1. Culture Cells on Coverslips B 2. Load cells with Fura-2 AM (Ca2+ indicator) A->B C 3. Pre-incubate with Ned-19 or Vehicle Control B->C D 4. Stimulate with NAADP-AM or other agonist C->D E 5. Acquire fluorescent images (340nm and 380nm excitation) D->E F 6. Calculate 340/380 ratio to determine [Ca2+]i changes E->F G 7. Compare responses between Ned-19 and control groups F->G

Caption: General workflow for a Ca2+ imaging experiment using Ned-19.

Detailed Experimental Protocols

Measurement of Intracellular Ca2+ using Fura-2 AM

This protocol is adapted for fluorescence microscopy of adherent cells.

Materials:

  • Fura-2 AM (acetoxymethyl ester)

  • High-quality, anhydrous DMSO

  • Hanks' Balanced Salt Solution (HBSS) or other physiological saline, supplemented with 1 mM CaCl2, 1 mM MgCl2, 5.5 mM glucose, and 10 mM HEPES, pH 7.4.

  • Pluronic F-127 (optional, to aid dye solubilization)

  • Probenecid (optional, to inhibit dye extrusion)

  • Ned-19

  • NAADP-AM or other agonist of choice

Procedure:

  • Cell Preparation: Plate cells on glass coverslips 24-48 hours prior to the experiment to achieve 70-80% confluency.

  • Fura-2 AM Stock Solution: Prepare a 1 mM stock solution of Fura-2 AM in anhydrous DMSO. If using, prepare a 20% (w/v) stock solution of Pluronic F-127 in DMSO.

  • Loading Solution: Dilute the Fura-2 AM stock solution in the physiological saline to a final concentration of 2-5 µM. If using, add Pluronic F-127 to a final concentration of 0.02%.

  • Cell Loading: Wash the cells twice with the physiological saline. Incubate the cells with the Fura-2 AM loading solution at room temperature or 37°C for 30-60 minutes in the dark. The optimal time and temperature should be determined empirically for each cell type to ensure adequate dye loading and de-esterification while minimizing compartmentalization into organelles.[6][13]

  • Washing: After loading, wash the cells three times with the physiological saline to remove extracellular dye. Incubate the cells for an additional 30 minutes to allow for complete de-esterification of the Fura-2 AM to Fura-2.

  • Ned-19 Incubation: Replace the buffer with saline containing the desired concentration of Ned-19 or vehicle (DMSO) and incubate for the specified time (e.g., 5-30 minutes) before stimulation.[10][11]

  • Imaging: Mount the coverslip on a fluorescence microscope equipped with a ratiometric imaging system. Excite the cells alternately at 340 nm and 380 nm and collect the emission at ~510 nm.

  • Stimulation: After recording a stable baseline fluorescence, add the agonist (e.g., NAADP-AM) to the chamber and continue recording.

  • Data Analysis: Calculate the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation (F340/F380). This ratio is proportional to the intracellular Ca2+ concentration.

Pharmacological Depletion and Inhibition of Lysosomal Ca2+ Stores

4.2.1. Glycyl-L-phenylalanine 2-naphthylamide (GPN) Treatment

GPN is a substrate for the lysosomal enzyme cathepsin C. Its cleavage within the lysosome leads to osmotic lysis and the release of lysosomal contents, including Ca2+.[14]

Protocol:

  • Prepare a stock solution of GPN in water or a suitable buffer.

  • During a Ca2+ imaging experiment, add GPN to the cells at a final concentration of 50-200 µM.[10]

  • Monitor the subsequent rise in cytosolic Ca2+ as an indicator of lysosomal Ca2+ release. It is important to note that recent studies suggest GPN may also have off-target effects on the endoplasmic reticulum, so results should be interpreted with caution.[8][15]

4.2.2. Bafilomycin A1 Treatment

Bafilomycin A1 is a specific inhibitor of the vacuolar-type H+-ATPase (V-ATPase), which is responsible for maintaining the acidic pH of lysosomes. Inhibition of the V-ATPase disrupts the proton gradient necessary for Ca2+ uptake into lysosomes, leading to their gradual depletion of Ca2+.[16][17]

Protocol:

  • Prepare a stock solution of Bafilomycin A1 in DMSO.

  • For acute effects, pre-incubate cells with 100-400 nM Bafilomycin A1 for 30-60 minutes before the experiment.[18]

  • For chronic depletion, treat cells with a lower concentration (e.g., 100 nM) for several hours.

  • Assess the effect on agonist-induced Ca2+ signals. A diminished response to a lysosome-targeting agonist after Bafilomycin A1 treatment suggests the involvement of lysosomal Ca2+ stores.

Assessment of Autophagy by Western Blotting for LC3 and p62

Ned-19, by inhibiting lysosomal Ca2+ release, can impact autophagy. Autophagic flux can be monitored by observing the levels of microtubule-associated protein 1A/1B-light chain 3 (LC3) and sequestosome 1 (p62/SQSTM1).

Protocol:

  • Cell Treatment: Treat cells with Ned-19 at the desired concentration and for the appropriate duration. Include control groups (vehicle-treated) and positive/negative controls for autophagy induction/inhibition. To measure autophagic flux, include a condition where cells are co-treated with an inhibitor of lysosomal degradation (e.g., Bafilomycin A1 or chloroquine) for the last 2-4 hours of the experiment.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein (20-30 µg) on a 12-15% SDS-polyacrylamide gel to resolve LC3-I (cytosolic form, ~16-18 kDa) and LC3-II (lipidated, autophagosome-associated form, ~14-16 kDa).

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against LC3 and p62 overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.[4][19]

  • Data Analysis: Quantify the band intensities using densitometry. An increase in the LC3-II/LC3-I ratio or LC3-II levels (normalized to the loading control) indicates an accumulation of autophagosomes. A decrease in p62 levels suggests increased autophagic degradation. Comparing the levels of LC3-II in the presence and absence of a lysosomal inhibitor allows for the calculation of autophagic flux.

Conclusion

Ned-19 has proven to be a cornerstone tool in the investigation of NAADP-mediated Ca2+ signaling from lysosomal stores. Its ability to selectively antagonize this pathway has allowed researchers to dissect the intricate roles of lysosomal Ca2+ in a multitude of cellular processes. This guide has provided a consolidated resource of the foundational quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved. For professionals in research and drug development, a thorough understanding of the principles and methodologies outlined herein is essential for leveraging Ned-19 to its full potential in uncovering novel biological mechanisms and identifying new therapeutic targets. As research in this field continues to evolve, the foundational knowledge of Ned-19's action will remain critical for the interpretation of new discoveries and the design of future investigations into the complex world of intracellular Ca2+ signaling.

References

Unveiling Ned 19: A Technical Guide to a Potent NAADP Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ned 19 is a potent and selective antagonist of the Nicotinic Acid Adenine Dinucleotide Phosphate (NAADP) receptor, a key player in intracellular calcium signaling. Discovered through virtual screening, this small molecule has become an invaluable tool for probing the physiological and pathological roles of NAADP-mediated Ca2+ release. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of Ned 19. It details the experimental protocols for key assays used to evaluate its activity and presents its mechanism of action through signaling pathway diagrams.

Chemical Structure and Properties

Ned 19, systematically named (1R,3S)-1-[3-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-4-methoxyphenyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid, is a complex heterocyclic molecule. Its structure is characterized by a tetrahydro-β-carboline core linked to a methoxyphenyl group, which in turn is substituted with a piperazinyl-methyl moiety bearing a fluorophenyl group.

Chemical Identifiers
IdentifierValue
IUPAC Name (1R,3S)-1-[3-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-4-methoxyphenyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid
Molecular Formula C₃₀H₃₁FN₄O₃[1][2][3][4]
Molecular Weight 514.60 g/mol [1][2][3][5]
CAS Number 1354235-96-3 (for trans-Ned 19)[1][2][3][6]
SMILES FC1=CC=CC=C1N2CCN(CC3=CC([C@H]4N--INVALID-LINK--CC5=C4NC6=C5C=CC=C6)=CC=C3OC)CC2
Physicochemical Properties
PropertyValueSource
Predicted LogP 3.68Naylor et al., 2009[2]
Solubility DMSO: ≥ 100 mMDMF: 10 mg/mLDMF:PBS (pH 7.2) (1:1): 0.5 mg/mLR&D Systems[2], Cayman Chemical[1]
Appearance Crystalline solidCayman Chemical[1]

Pharmacological Properties

The primary pharmacological action of Ned 19 is the potent and selective antagonism of the NAADP receptor. It functions as a non-competitive antagonist, inhibiting NAADP-mediated Ca2+ release from intracellular stores.[7] This action is crucial in studying the diverse cellular processes regulated by NAADP, including T-cell activation, insulin secretion, and smooth muscle contraction.

Mechanism of Action

Ned 19 exerts its inhibitory effect on the NAADP signaling pathway. NAADP is a potent second messenger that mobilizes Ca2+ from acidic intracellular stores, such as lysosomes, by gating Two-Pore Channels (TPCs).[8] Ned 19 blocks this process, thereby preventing the downstream effects of NAADP-induced Ca2+ signals.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for the biological activity of trans-Ned 19 and its stereoisomer, cis-Ned 19.

Table 2.2.1: In Vitro Activity of trans-Ned 19

ParameterValueAssay SystemReference
IC₅₀ (NAADP-mediated Ca²⁺ release) 6 nMSea urchin egg homogenateTocris Bioscience[9]
IC₅₀ (NAADP binding) 0.4 nMSea urchin egg homogenateTocris Bioscience[9]
IC₅₀ (NAADP-mediated Ca²⁺ signaling) 65 nMNot specifiedMedChemExpress[7]
IC₅₀ (Glucose-induced Ca²⁺ increases) 3 µMMouse pancreatic isletsNaylor et al., 2009[2]

Table 2.2.2: In Vitro Activity of cis-Ned 19

ParameterValueAssay SystemReference
IC₅₀ (NAADP-mediated Ca²⁺ release) 800 nMNot specifiedTocris Bioscience[10]
IC₅₀ (NAADP binding) 15 µMNot specifiedTocris Bioscience[10]
In Vivo Data

In vivo studies have demonstrated the efficacy of Ned 19 in various animal models.

ApplicationDosage and AdministrationAnimal ModelOutcomeReference
Inhibition of tumor growth5 mg/kg, intraperitoneally, every other day for 4 weeksC57BL/6 mice with B16 melanomaSignificantly impaired tumor growth and vascularizationMedChemExpress[7]
Modulation of T-cell plasticity20 mg/kg, intraperitoneally, daily for 1 weekMiceNo adverse effects observedNawrocki et al., 2021[11]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of Ned 19.

NAADP-Mediated Ca²⁺ Release Assay in Sea Urchin Egg Homogenate

This assay is the gold standard for assessing the activity of compounds targeting the NAADP receptor.

Materials:

  • Sea urchin eggs

  • Homogenization buffer (e.g., 250 mM K-gluconate, 250 mM N-methyl-D-glucamine, 20 mM HEPES, 1 mM MgCl₂, pH 7.2)

  • ATP regenerating system (e.g., creatine kinase, phosphocreatine, ATP)

  • Ca²⁺ indicator dye (e.g., Fluo-4)

  • NAADP stock solution

  • Ned 19 stock solution (in DMSO)

  • Fluorometric plate reader or spectrofluorometer

Procedure:

  • Preparation of Sea Urchin Egg Homogenate:

    • Induce spawning in sea urchins and collect eggs.

    • Wash the eggs in artificial seawater.

    • Resuspend the eggs in homogenization buffer and homogenize on ice.

    • Centrifuge the homogenate at a low speed to remove nuclei and cellular debris. The supernatant is the crude homogenate.

  • Assay Protocol:

    • Dilute the homogenate in an intracellular-like medium containing the ATP regenerating system and the Ca²⁺ indicator dye.

    • Aliquot the diluted homogenate into a 96-well plate.

    • Add varying concentrations of Ned 19 or vehicle (DMSO) to the wells and pre-incubate for a specified time (e.g., 10 minutes).

    • Initiate the reaction by adding a sub-maximal concentration of NAADP (e.g., 50 nM).

    • Immediately measure the change in fluorescence using a plate reader (Excitation/Emission wavelengths appropriate for the dye, e.g., ~490 nm / ~520 nm for Fluo-4).

    • Calculate the percentage inhibition of the NAADP-induced Ca²⁺ release for each concentration of Ned 19.

    • Determine the IC₅₀ value by fitting the data to a concentration-response curve.

[³²P]NAADP Radioligand Binding Assay

This assay directly measures the ability of a compound to displace the binding of radiolabeled NAADP to its receptor.

Materials:

  • Sea urchin egg homogenate

  • [³²P]NAADP

  • Binding buffer (e.g., 50 mM HEPES, pH 7.4)

  • Unlabeled NAADP (for determining non-specific binding)

  • Ned 19 stock solution (in DMSO)

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Incubation:

    • In microcentrifuge tubes, combine the sea urchin egg homogenate, varying concentrations of Ned 19 or vehicle, and a fixed concentration of [³²P]NAADP (typically below its Kd, e.g., 0.5 nM).

    • For total binding, omit Ned 19.

    • For non-specific binding, add a high concentration of unlabeled NAADP (e.g., 1 µM).

    • Incubate the mixture at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 30 minutes).

  • Filtration and Washing:

    • Rapidly filter the incubation mixture through glass fiber filters using a vacuum manifold to separate bound from free radioligand.

    • Wash the filters with ice-cold binding buffer to remove unbound [³²P]NAADP.

  • Quantification:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the percentage inhibition of specific [³²P]NAADP binding for each concentration of Ned 19.

    • Calculate the IC₅₀ value from the resulting competition curve.

Cell Proliferation Assay

This protocol outlines a general method to assess the effect of Ned 19 on the proliferation of a cell line.

Materials:

  • Cell line of interest (e.g., B16 melanoma cells)

  • Complete cell culture medium

  • Ned 19 stock solution (in DMSO)

  • 96-well cell culture plates

  • Cell proliferation assay reagent (e.g., MTT, XTT, or a fluorescent dye-based assay)

  • Plate reader (spectrophotometer or fluorometer)

Procedure:

  • Cell Seeding:

    • Plate the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment:

    • Prepare serial dilutions of Ned 19 in complete cell culture medium. Include a vehicle control (DMSO).

    • Replace the medium in the wells with the medium containing the different concentrations of Ned 19 or vehicle.

    • Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

  • Proliferation Measurement:

    • At the end of the incubation period, add the cell proliferation assay reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time to allow for color or fluorescence development.

    • Measure the absorbance or fluorescence using a plate reader.

  • Data Analysis:

    • Normalize the readings to the vehicle control to determine the percentage of viable/proliferating cells.

    • Plot the percentage of proliferation against the concentration of Ned 19 to determine its effect on cell growth.

Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway involving Ned 19 and the workflow for its discovery.

NAADP_Signaling_Pathway cluster_stimulus Extracellular Stimulus cluster_cell_membrane Plasma Membrane cluster_cytosol Cytosol cluster_lysosome Lysosome Stimulus Agonist (e.g., Hormone, Neurotransmitter) Receptor GPCR / Receptor Tyrosine Kinase Stimulus->Receptor Enzyme NAADP Synthase Receptor->Enzyme activates NAADP NAADP Enzyme->NAADP produces TPC Two-Pore Channel (TPC) NAADP->TPC activates Ca_cytosol ↑ [Ca²⁺]cytosol Ca_cytos_invis Ca_cytosol->Ca_cytos_invis Downstream Downstream Cellular Responses (e.g., Gene expression, Secretion) Ca_lysosome Ca²⁺ Store TPC->Ca_lysosome gates Ca_lysosome->Ca_cytosol releases Ca²⁺ Ned19 Ned 19 Ned19->TPC inhibits Ca_cytos_invis->Downstream Virtual_Screening_Workflow cluster_in_silico In Silico Screening cluster_in_vitro In Vitro Validation NAADP_query NAADP Structure (Query Molecule) Screening 3D Shape and Electrostatic Similarity Screening NAADP_query->Screening Database Chemical Database (e.g., ZINC) Database->Screening Hits Ranked Virtual Hits Screening->Hits Purchase Purchase Top-Ranked Commercially Available Hits Hits->Purchase Bioassay Sea Urchin Egg Homogenate Bioassay (Ca²⁺ Release) Purchase->Bioassay Validation Hit Validation and Selectivity Assays Bioassay->Validation Ned19 Identification of Ned 19 Validation->Ned19

References

Methodological & Application

Application Notes and Protocols for Ned 19 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ned 19 is a potent, selective, and cell-permeant antagonist of nicotinic acid adenine dinucleotide phosphate (NAADP)-mediated calcium (Ca²⁺) signaling.[1][2][3] As a crucial second messenger, NAADP triggers the release of Ca²⁺ from acidic intracellular stores, such as lysosomes.[1][4] By specifically inhibiting this pathway, Ned 19 has emerged as an invaluable chemical probe for elucidating the physiological and pathological roles of NAADP-dependent Ca²⁺ signaling in a variety of cellular processes.[2][5] These application notes provide detailed protocols for the use of Ned 19 in cell culture experiments, enabling researchers to investigate its effects on cellular function.

Mechanism of Action

Ned 19 acts as a non-competitive antagonist of the NAADP receptor, which is believed to be the two-pore channel (TPC) located on the membrane of acidic organelles.[1][6] Its mechanism involves binding to the NAADP receptor, thereby preventing NAADP from inducing Ca²⁺ release from these stores.[4][7] This targeted inhibition allows for the specific dissection of NAADP-mediated signaling cascades from other Ca²⁺ release pathways, such as those initiated by inositol 1,4,5-trisphosphate (IP₃) or cyclic ADP-ribose (cADPR).[1][4]

Signaling Pathway of NAADP and Inhibition by Ned 19

Caption: NAADP signaling pathway and its inhibition by Ned 19.

Quantitative Data Summary

The following tables summarize the reported effective concentrations of Ned 19 and its analogs in various experimental settings.

Table 1: Inhibitory Concentrations (IC₅₀) of Ned 19 and Analogs

CompoundTargetEffect on NAADP-mediated Ca²⁺ ReleaseIC₅₀ for Ca²⁺ Release InhibitionIC₅₀ for [³²P]NAADP Binding InhibitionReference
Ned 19NAADP ReceptorInhibition65 nM~4 µM[8]
trans-Ned 19NAADP ReceptorInhibition6 nM0.4 nM[9]
Ned-19.4NAADP Receptor (low-affinity site)Inhibition-Not reported[8][10]
Ned-20NAADP Receptor (high-affinity site)No Inhibition-Not reported[7][10]

Table 2: Effective Concentrations of Ned 19 in Cell-Based Assays

Cell TypeAssayNed 19 ConcentrationIncubation TimeObserved EffectReference
Murine Memory CD4⁺ T cellsCa²⁺ Flux Inhibition300 µM1 hourInhibition of receptor-mediated Ca²⁺ flux[6]
Murine Naïve CD4⁺ T cellsProliferation AssayIncreasing concentrations1 hour pre-incubation, then 96 hoursImpaired proliferation upon TCR stimulation[11]
Melanoma cellsProliferation Assay25-100 µM24-72 hoursReduced cell proliferation[3]
Melanoma cellsApoptosis Assay25-100 µM24-72 hoursInduced apoptosis[3]
Pancreatic beta cellsGlucose-induced Ca²⁺ oscillations100 µM30 minutesInhibition of Ca²⁺ oscillations[2]

Experimental Protocols

Protocol 1: Inhibition of NAADP-Mediated Calcium Flux

This protocol describes how to measure the inhibitory effect of Ned 19 on Ca²⁺ flux in response to a stimulus known to act via the NAADP pathway.

Materials:

  • Cells of interest cultured on glass coverslips or in a 96-well plate

  • Fluorescent Ca²⁺ indicator dye (e.g., Fura-2 AM, Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Ned 19 (and/or trans-Ned 19)

  • DMSO (for stock solution)

  • Stimulating agent (e.g., anti-CD3 antibody for T cells, NAADP-AM)

  • Fluorescence microscope or plate reader capable of ratiometric imaging or kinetic reads

Workflow Diagram:

Calcium_Flux_Workflow A 1. Seed cells on coverslips/plate B 2. Load cells with Ca²⁺ indicator dye A->B C 3. Pre-incubate with Ned 19 or vehicle B->C D 4. Acquire baseline fluorescence C->D E 5. Add stimulating agent D->E F 6. Record fluorescence changes over time E->F G 7. Analyze data and compare responses F->G

Caption: Experimental workflow for measuring Ca²⁺ flux inhibition.

Procedure:

  • Cell Preparation: Seed cells onto a suitable imaging support (e.g., glass-bottom dishes, 96-well imaging plates) and culture until they reach the desired confluency.

  • Dye Loading:

    • Prepare a loading solution of the Ca²⁺ indicator dye (e.g., 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS).

    • Remove the culture medium, wash the cells once with HBSS, and incubate them with the loading solution at 37°C for 30-60 minutes in the dark.

  • Ned 19 Incubation:

    • Prepare working solutions of Ned 19 in HBSS from a DMSO stock. Ensure the final DMSO concentration is consistent across all conditions (typically ≤ 0.1%).

    • Wash the cells twice with HBSS to remove excess dye.

    • Add HBSS containing the desired concentration of Ned 19 (e.g., 10-300 µM) or vehicle control (DMSO) to the cells.

    • Incubate for 30-60 minutes at 37°C.[6][11]

  • Calcium Measurement:

    • Place the cells on the fluorescence microscope or plate reader.

    • Establish a stable baseline fluorescence reading for 1-2 minutes.

    • Add the stimulating agent to induce Ca²⁺ release.

    • Record the fluorescence intensity over time until the signal returns to baseline or stabilizes.

  • Data Analysis:

    • For ratiometric dyes like Fura-2, calculate the ratio of fluorescence at the two excitation wavelengths. For single-wavelength dyes like Fluo-4, express the fluorescence as a change relative to the baseline (F/F₀).

    • Compare the peak Ca²⁺ response in Ned 19-treated cells to that of the vehicle-treated control cells.

Protocol 2: Assessment of Lysosomal Integrity and Function

This protocol provides a method to assess whether chronic exposure to Ned 19 affects lysosomal health, which can be an important control experiment.

Materials:

  • Cells of interest cultured on glass coverslips

  • Ned 19

  • Lysosomal tracking dye (e.g., LysoTracker Red DND-99)

  • Hoechst 33342 or DAPI for nuclear staining (optional)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Mounting medium

  • Confocal microscope

Workflow Diagram:

Lysosomal_Function_Workflow A 1. Culture cells with Ned 19 or vehicle (e.g., 24-72 hours) B 2. Incubate with LysoTracker dye (final 30-60 min) A->B C 3. Wash and fix cells B->C D 4. (Optional) Stain nuclei C->D E 5. Mount coverslips D->E F 6. Image using confocal microscopy E->F G 7. Quantify lysosomal number, size, and intensity F->G

Caption: Workflow for assessing lysosomal integrity.

Procedure:

  • Cell Treatment: Culture cells in the presence of Ned 19 at the desired concentration or vehicle control for the desired duration (e.g., 24, 48, or 72 hours).

  • Lysosome Staining:

    • During the last 30-60 minutes of the treatment period, add LysoTracker dye (e.g., 50-75 nM) directly to the culture medium.

    • Incubate at 37°C in the dark.

  • Fixation and Mounting:

    • Wash the cells twice with pre-warmed PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash three times with PBS.

    • If desired, incubate with a nuclear stain like Hoechst 33342 for 5-10 minutes.

    • Wash twice with PBS.

    • Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Imaging and Analysis:

    • Acquire images using a confocal microscope.

    • Use image analysis software (e.g., ImageJ/Fiji) to quantify the number, size, and fluorescence intensity of LysoTracker-positive puncta per cell.

    • Compare these parameters between Ned 19-treated and control cells to assess any changes in the lysosomal compartment.[12]

Concluding Remarks

Ned 19 is a powerful tool for investigating NAADP-mediated Ca²⁺ signaling in a wide range of cell types and biological contexts. The protocols provided here offer a starting point for researchers to design and execute experiments to probe the role of this important signaling pathway. It is recommended to perform dose-response and time-course experiments to determine the optimal conditions for each specific cell type and experimental question. Furthermore, the use of appropriate controls, including vehicle-only and potentially inactive analogs like Ned-20, will strengthen the interpretation of the results.[10]

References

Application Notes and Protocols for Ned-19 in TPC Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Two-Pore Channels (TPCs) are a family of cation-permeable ion channels primarily located on the membranes of endosomes and lysosomes.[1][2] These channels are crucial mediators of intracellular calcium (Ca²⁺) signaling, releasing Ca²⁺ from these acidic organelles in response to various stimuli.[1] TPCs are implicated in a wide array of pathophysiological processes, including cell growth, metabolism, cancer progression, and viral infections.[1][3]

Nicotinic acid adenine dinucleotide phosphate (NAADP) is recognized as the most potent Ca²⁺-mobilizing second messenger and is a key activator of TPCs, particularly TPC2.[1][4][5] The activation of TPCs by NAADP triggers the release of Ca²⁺ from endolysosomal stores, initiating downstream signaling cascades.[1]

Ned-19 is a selective, cell-permeant small molecule that acts as a non-competitive antagonist of NAADP-mediated Ca²⁺ signaling.[6][7] It is widely used as a pharmacological tool to inhibit TPC activity and investigate the functional roles of the NAADP-TPC signaling axis in various cellular contexts.[1][7][8] While it is a potent inhibitor, its mechanism can be complex, with some studies indicating a dual, concentration-dependent effect on TPC2, where it potentiates activation at nanomolar concentrations and inhibits at micromolar concentrations.[4]

Mechanism of Action

Ned-19 functions primarily by antagonizing the action of NAADP, thereby inhibiting Ca²⁺ release from acidic stores through TPCs.[6][9] Structural studies on TPC1 from Arabidopsis thaliana revealed that Ned-19 acts allosterically, binding to a site that clamps the pore domains and the voltage-sensing domain II (VSDII) together, which blocks channel activation.[3] However, there is also evidence suggesting that Ned-19's inhibitory effect on TPCs may be indirect, possibly involving an accessory protein required for NAADP-TPC binding.[1][10] This makes Ned-19 a valuable tool for probing the NAADP signaling pathway, though the indirect nature of its action should be considered in experimental design.[1]

Data Presentation: Efficacy and Working Concentrations of Ned-19

The effective concentration of Ned-19 can vary significantly depending on the cell type, experimental conditions, and the specific biological process being investigated. The following tables summarize key quantitative data for Ned-19's activity.

Table 1: Inhibitory Concentrations (IC₅₀) of Ned-19

Assay ConditionTarget/ProcessIC₅₀ ValueSource
Sea Urchin Egg HomogenateNAADP-mediated Ca²⁺ release65 nM[6][11]
Radioligand Binding Assay[³²P]NAADP binding4 µM[11]

Table 2: Effective Concentrations of Ned-19 in In Vitro Cellular Assays

Cell Type/SystemConcentrationIncubation TimeObserved EffectSource
Primary Naive CD4⁺ T Cells25-100 µM1 hourInhibition of TCR-stimulated Ca²⁺ signaling and proliferation[9][12]
Rat Aortic Smooth Muscle Cells25-50 µM10 minutesInhibition of Norepinephrine-induced Ca²⁺ elevation[9][12]
Human Umbilical Vein Endothelial Cells (HUVECs)10 µMN/ACauses lysosomal cholesterol accumulation[9][12]
SH-SY5Y Cells (Alzheimer's Model)2 µMN/ARescued lysosomal Ca²⁺ reduction[13]
Various Cancer Cell Lines25-100 µM24-72 hoursReduction of cell proliferation and induction of apoptosis[6]
Human Cardiac Mesenchymal Stromal Cells100 µM30 minutesSuppression of NAADP-AM-evoked intracellular Ca²⁺ mobilization[14]
Murine Memory CD4⁺ T cells300 µMN/AInhibition of receptor-mediated Ca²⁺ flux[15]

Table 3: Dosing of Ned-19 in In Vivo Models

Animal ModelDosage and AdministrationTreatment ScheduleObserved EffectSource
Mouse Model of Intestinal Inflammation20 mg/kg; intraperitoneal (i.p.)Once 2h before anti-CD3 mAb, and again 48h laterReduced disease severity and weight loss[9][12]
Mouse Xenograft (Breast Cancer, Melanoma)5 mg/kg; intraperitoneal (i.p.)Every second day for 4 weeksImpaired tumor growth and reduced lung metastases[6][16]

Experimental Protocols

Here are detailed methodologies for key experiments utilizing Ned-19 to investigate TPC function.

Protocol 1: Intracellular Calcium Imaging

This protocol is designed to measure changes in cytosolic Ca²⁺ concentration following TPC activation and its inhibition by Ned-19.

Materials:

  • Cells of interest cultured on glass-bottom dishes

  • Fluorescent Ca²⁺ indicator (e.g., Fura-2 AM, Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer

  • Ned-19 stock solution (in DMSO)

  • TPC agonist (e.g., NAADP-AM)

  • Fluorescence microscope with a ratiometric imaging system or a plate reader with fluorescence capabilities

Procedure:

  • Cell Seeding: Plate cells on glass-bottom dishes or 96-well imaging plates and culture until they reach the desired confluency.

  • Dye Loading:

    • Prepare a loading solution containing a Ca²⁺ indicator (e.g., 2-5 µM Fluo-4 AM) and an equal concentration of Pluronic F-127 in HBSS.

    • Remove the culture medium, wash cells once with HBSS.

    • Incubate cells with the loading solution for 30-60 minutes at 37°C in the dark.

  • Ned-19 Pre-incubation:

    • Wash the cells twice with HBSS to remove excess dye.

    • Add HBSS containing the desired concentration of Ned-19 (e.g., 1-100 µM). Include a vehicle control (DMSO) group.

    • Incubate for 30-60 minutes at room temperature or 37°C, as determined by preliminary experiments.[14]

  • Image Acquisition:

    • Place the dish on the microscope stage and begin recording baseline fluorescence.

    • After establishing a stable baseline, add the TPC agonist (e.g., NAADP-AM) to stimulate Ca²⁺ release.

    • Continue recording to capture the full dynamic range of the Ca²⁺ response.

  • Data Analysis:

    • Quantify the change in fluorescence intensity over time. For ratiometric dyes like Fura-2, calculate the ratio of fluorescence at the two excitation wavelengths.

    • Measure key parameters such as peak amplitude, time to peak, and area under the curve.

    • Compare the Ca²⁺ response in Ned-19 treated cells to the vehicle control to determine the extent of inhibition.

Protocol 2: Cell Proliferation Assay (e.g., using WST-1 or MTT)

This protocol assesses the impact of TPC inhibition by Ned-19 on cell viability and proliferation.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • Complete culture medium

  • Ned-19 stock solution (in DMSO)

  • Cell Proliferation Reagent (e.g., WST-1, MTT)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Allow cells to adhere overnight.

  • Treatment:

    • Prepare serial dilutions of Ned-19 in complete culture medium. A typical concentration range is 10-100 µM.[6]

    • Include a vehicle control (DMSO at the highest concentration used for Ned-19) and an untreated control.

    • Remove the old medium and add 100 µL of the medium containing the different concentrations of Ned-19 or controls to the respective wells.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.[6]

  • Assay:

    • Add 10 µL of the cell proliferation reagent (e.g., WST-1) to each well.

    • Incubate for 1-4 hours at 37°C, or until a sufficient color change is observed.

    • Gently shake the plate for 1 minute.

  • Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-1) using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only).

    • Normalize the absorbance values of the treated wells to the vehicle control wells to calculate the percentage of cell viability/proliferation.

    • Plot the percentage of viability against the Ned-19 concentration to determine the dose-response relationship.

Visualizations

Signaling Pathway

TPC_Signaling_Pathway cluster_membrane Endolysosomal Membrane cluster_cytosol Cytosol cluster_lumen Endolysosome Lumen TPC TPC Ca_cytosol Cytosolic Ca²⁺ (Increased) TPC->Ca_cytosol Ca²⁺ Efflux Downstream Downstream Signaling (e.g., Proliferation, Trafficking) Ca_cytosol->Downstream Initiates Ca_lumen Ca²⁺ Store NAADP NAADP NAADP->TPC Activates Ned19 Ned-19 Ned19->TPC Inhibits (Allosterically)

Caption: TPC activation by NAADP and its inhibition by Ned-19.

Experimental Workflow

Experimental_Workflow start Start: Cell Culture treatment Treatment Groups: 1. Vehicle Control (DMSO) 2. Ned-19 (Dose-Response) start->treatment incubation Pre-incubation with Ned-19 treatment->incubation stimulation Stimulation with TPC Agonist (e.g., NAADP-AM) incubation->stimulation data_acq Data Acquisition (e.g., Calcium Imaging, Plate Reader) stimulation->data_acq analysis Data Analysis: Compare Ned-19 vs. Control data_acq->analysis end Conclusion: Determine Inhibitory Effect analysis->end

Caption: General workflow for assessing TPC inhibition by Ned-19.

Logical Relationship

Logical_Relationship cluster_cause Molecular Mechanism cluster_tool Pharmacological Tool cluster_effect Biological Outcome TPC TPC Activity Ca_release Endolysosomal Ca²⁺ Release TPC->Ca_release is required for NAADP NAADP Signaling NAADP->TPC Activates Ned19 Ned-19 (Antagonist) Ned19->NAADP Inhibits Cell_response Cellular Response (e.g., Proliferation) Ca_release->Cell_response drives

Caption: Ned-19 as a tool to link TPC activity to cellular responses.

References

Application of Ned 19 in cancer cell proliferation studies.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ned 19 is a potent and selective antagonist of nicotinic acid adenine dinucleotide phosphate (NAADP), a crucial second messenger involved in intracellular calcium (Ca²⁺) signaling.[1][2] By inhibiting NAADP-mediated Ca²⁺ release from acidic organelles like lysosomes through two-pore channels (TPCs), Ned 19 has emerged as a valuable pharmacological tool to investigate the role of this signaling pathway in various cellular processes, including cancer cell proliferation, migration, and invasion.[3][4] Preclinical studies have demonstrated the efficacy of Ned 19 in reducing tumor growth and metastasis in various cancer models, highlighting the potential of targeting the NAADP/TPC pathway for cancer therapy.[3][5]

This document provides detailed application notes and protocols for utilizing Ned 19 in cancer cell proliferation studies, aimed at researchers, scientists, and drug development professionals.

Mechanism of Action

Ned 19 functions as an antagonist of the NAADP signaling pathway.[1] While its direct binding partners are still under investigation, it is understood to either directly or indirectly interact with TPCs located on acidic organelles.[1] This interaction blocks the release of Ca²⁺ from these stores, which is a critical step in many downstream signaling cascades that regulate cell proliferation, migration, and angiogenesis.[3][6] Specifically, Ned 19 has been shown to inhibit NAADP-mediated Ca²⁺ flux without affecting Ca²⁺ release triggered by other messengers like inositol 1,4,5-triphosphate (IP₃) or cyclic ADP-ribose (cADPR).[1][2]

Signaling Pathway Diagram

Ned_19_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_lysosome Lysosome Growth_Factors Growth Factors (e.g., VEGF) Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor NAADP_Synthase NAADP Synthase Receptor->NAADP_Synthase NAADP NAADP NAADP_Synthase->NAADP TPC Two-Pore Channel (TPC) NAADP->TPC Activates Ned_19 Ned 19 Ned_19->TPC Inhibits Ca_Cytosol Cytosolic Ca²⁺ Increase Downstream_Signaling Downstream Signaling (e.g., ERK1/2) Ca_Cytosol->Downstream_Signaling Proliferation Cell Proliferation, Migration, Angiogenesis Downstream_Signaling->Proliferation TPC->Ca_Cytosol Ca²⁺ Release Ca_Lysosome Lysosomal Ca²⁺ Store Ca_Lysosome->TPC

Caption: Mechanism of Ned 19 action in inhibiting cancer cell proliferation.

Quantitative Data Summary

The following table summarizes the reported effects of Ned 19 on various cancer cell lines. This data is compiled from multiple preclinical studies and serves as a reference for designing new experiments.

Cancer TypeCell LineAssayConcentration of Ned 19Observed EffectReference
MelanomaB16Proliferation AssayNot SpecifiedDecreased cell proliferation[3][5]
MelanomaB16Migration AssayNot SpecifiedDecreased cell migration[3]
Colorectal CancerNot SpecifiedProliferation AssayNot SpecifiedDecreased cell proliferation[3]
Breast Cancer4T1Migration AssayNot SpecifiedDecreased cell migration[3]
Hepatic CancerNot SpecifiedMigration AssayNot SpecifiedDecreased cell migration[3]
Bladder CancerNot SpecifiedMigration AssayNot SpecifiedDecreased cell migration[3]
Human Cardiac Mesenchymal Stromal CellsC-MSCsProliferation Assay100 µMSignificantly reduced FBS-induced proliferation at 24 and 48 hours[6]

Note: Specific IC50 values for Ned 19 in various cancer cell lines are not consistently reported in the literature. Researchers are encouraged to perform dose-response studies to determine the optimal concentration for their specific cell line and experimental conditions.

Experimental Protocols

Detailed methodologies for key experiments involving Ned 19 are provided below. These protocols are intended as a starting point and may require optimization for specific experimental setups.

In Vitro Cell Proliferation Assay (MTS/MTT Assay)

This protocol outlines a common method to assess the effect of Ned 19 on cancer cell viability and proliferation.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Ned 19 (stock solution prepared in DMSO)

  • 96-well plates

  • MTS or MTT reagent

  • Plate reader

Protocol:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Prepare serial dilutions of Ned 19 in complete medium from the stock solution. A typical concentration range to test is 1-100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest Ned 19 treatment.

  • Remove the medium from the wells and add 100 µL of the prepared Ned 19 dilutions or vehicle control to the respective wells.

  • Incubate the plate for 24, 48, or 72 hours, depending on the cell line's doubling time and experimental goals.

  • At the end of the incubation period, add 20 µL of MTS or MTT reagent to each well.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Western Blot Analysis for Signaling Pathway Components

This protocol is used to investigate the effect of Ned 19 on the phosphorylation status of key signaling proteins, such as ERK1/2.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • Ned 19

  • Serum-free medium

  • Growth factor (e.g., FBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Serum-starve the cells for 4-24 hours.

  • Pre-treat the cells with the desired concentration of Ned 19 (e.g., 100 µM) or vehicle control for 30 minutes.[6]

  • Stimulate the cells with a growth factor (e.g., 20% FBS) for a specified time (e.g., 60 minutes).[6]

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates.

  • Denature the protein samples and load equal amounts onto an SDS-PAGE gel.

  • Perform electrophoresis and transfer the proteins to a PVDF membrane.

  • Block the membrane and incubate with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

In Vivo Tumor Growth and Metastasis Model

This protocol describes a general workflow for evaluating the anti-tumor efficacy of Ned 19 in a xenograft mouse model.

Materials:

  • Immunocompromised mice (e.g., C57BL/6 for B16 melanoma xenografts)

  • Cancer cell line (e.g., B16 melanoma cells)

  • Ned 19

  • Vehicle (e.g., DMSO)

  • Calipers

  • Anesthesia

Protocol:

  • Subcutaneously inoculate mice with cancer cells.

  • Once tumors are palpable, randomize the mice into treatment and control groups.

  • Administer Ned 19 or vehicle control intraperitoneally (i.p.) every other day for a specified period (e.g., 4 weeks).[5]

  • Measure tumor size with calipers regularly (e.g., every 2-3 days).

  • At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, immunohistochemistry for vascularization markers like CD31).[3]

  • Examine organs like the lungs for the presence of metastases.[3][5]

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cancer Cell Culture Ned19_Treatment Ned 19 Treatment (Dose-Response) Cell_Culture->Ned19_Treatment Proliferation_Assay Proliferation Assay (MTS/MTT) Ned19_Treatment->Proliferation_Assay Migration_Assay Migration/Invasion Assay Ned19_Treatment->Migration_Assay Western_Blot Western Blot (Signaling Pathways) Ned19_Treatment->Western_Blot Xenograft_Model Xenograft Model (e.g., B16 in mice) Ned19_Administration Ned 19 Administration (i.p.) Xenograft_Model->Ned19_Administration Tumor_Measurement Tumor Growth Measurement Ned19_Administration->Tumor_Measurement Metastasis_Analysis Metastasis Analysis (e.g., Lung) Tumor_Measurement->Metastasis_Analysis Histology Histology/IHC (e.g., CD31) Metastasis_Analysis->Histology

Caption: General experimental workflow for studying Ned 19 in cancer.

Conclusion

Ned 19 serves as a critical tool for elucidating the role of NAADP-mediated Ca²⁺ signaling in cancer biology. The protocols and data presented here provide a framework for researchers to investigate the anti-proliferative and anti-metastatic effects of targeting this pathway. Further research is warranted to fully understand the therapeutic potential of Ned 19 and other NAADP antagonists in various cancer types.

References

Application Note: Investigating T-Cell Activation and Cytokine Production using Ned 19

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

T-cell activation is a cornerstone of the adaptive immune response, initiated by the engagement of the T-cell receptor (TCR) with antigens. This event triggers a cascade of intracellular signaling pathways, with calcium (Ca²⁺) signaling playing a pivotal role.[1] Nicotinic acid adenine dinucleotide phosphate (NAADP) is recognized as one of the most potent second messengers for mobilizing intracellular Ca²⁺.[2][3] It primarily acts on two-pore channels (TPCs) located on acidic organelles like lysosomes to release Ca²⁺.[4] This NAADP-mediated Ca²⁺ release is crucial for downstream events, including the activation of transcription factors like NFAT (Nuclear Factor of Activated T-cells) and NF-κB, which regulate T-cell proliferation, differentiation, and cytokine production.[1][5][6]

Ned 19 is a selective antagonist of the NAADP signaling pathway.[4][5] It has been shown to inhibit NAADP-mediated Ca²⁺ release without affecting Ca²⁺ release mediated by other messengers like IP₃ or cADPR.[2][4] This specificity makes Ned 19 an invaluable pharmacological tool for elucidating the precise role of the NAADP pathway in T-cell function. By inhibiting this pathway, researchers can investigate its contribution to T-cell activation, proliferation, and the production of key cytokines such as Interleukin-2 (IL-2), Interferon-gamma (IFN-γ), and Interleukin-10 (IL-10).[3][5]

This application note provides detailed protocols for using Ned 19 to study its effects on T-cell activation and cytokine secretion in both naïve and memory CD4⁺ T-cells.

Signaling Pathway and Mechanism of Action

TCR stimulation leads to the synthesis of NAADP, which binds to TPCs on lysosomal membranes, triggering an initial release of Ca²⁺. This localized Ca²⁺ signal is then amplified by calcium-induced calcium release (CICR) from the endoplasmic reticulum (ER), leading to a global rise in cytosolic Ca²⁺. This sustained calcium signal activates calcineurin, which dephosphorylates NFAT, allowing its translocation to the nucleus to initiate the transcription of genes for cytokines and other activation markers. Ned 19 acts by antagonizing the NAADP-TPC interaction, thereby blocking the initial lysosomal Ca²⁺ release and inhibiting the entire downstream signaling cascade.[1][2][4][5]

T_Cell_Signaling_Ned19 cluster_TCR T-Cell Receptor Complex cluster_downstream Downstream Signaling cluster_store Intracellular Ca²⁺ Stores TCR TCR/CD3 PLCg1 PLCγ1 TCR->PLCg1 Activates Stimulation Antigen Stimulation Stimulation->TCR NAADP_Synth NAADP Synthesis PLCg1->NAADP_Synth TPC TPC NAADP_Synth->TPC NAADP Ca_Release Global [Ca²⁺]i Increase Calcineurin Calcineurin Ca_Release->Calcineurin Activates NFAT NFAT Activation Calcineurin->NFAT Cytokines Cytokine Production (IL-2, IFN-γ, etc.) NFAT->Cytokines Gene Transcription Lysosome Lysosome (Acidic Store) TPC->Ca_Release Ca²⁺ Release Ned19 Ned 19 Ned19->TPC Inhibits Experimental_Workflow cluster_assays Downstream Assays start Isolate Murine CD4⁺ T-Cells (Naïve or Memory) pretreat Pre-incubate with Ned 19 (Varying Concentrations) for 1 hour start->pretreat stimulate Stimulate with plate-bound anti-CD3 & soluble anti-CD28 pretreat->stimulate prolif Proliferation Assay (e.g., Violet Dye Dilution) - 72-96h Incubation - Flow Cytometry Analysis stimulate->prolif activation Activation Marker Analysis (CD69, Nur77, IRF4) - 24h Incubation - Flow Cytometry Analysis stimulate->activation cytokine Cytokine Measurement - Collect Supernatant (48-96h) - ELISA (IL-2, IFN-γ, IL-10) stimulate->cytokine

References

Application Notes and Protocols: Ned-19 as a Tool in Cardiovascular Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ned-19 is a selective and cell-permeant antagonist of Nicotinic Acid Adenine Dinucleotide Phosphate (NAADP)-mediated calcium (Ca²⁺) signaling.[1] NAADP is a potent intracellular second messenger that mobilizes Ca²⁺ from acidic organelles, primarily lysosomes, by targeting two-pore channels (TPCs).[1][2] This initial Ca²⁺ release can be amplified by subsequent Ca²⁺-induced Ca²⁺ release (CICR) from the sarcoplasmic/endoplasmic reticulum (SR/ER) via ryanodine receptors (RyRs) or inositol trisphosphate receptors (IP₃Rs).[1][3] The NAADP/TPC signaling pathway is implicated in various cardiovascular processes, including cardiomyocyte function, vascular smooth muscle contraction, and endothelial cell signaling.[3][4] Dysregulation of this pathway has been linked to cardiovascular pathologies such as ischemia-reperfusion injury, cardiac hypertrophy, and arrhythmias.[4][5] Ned-19 serves as a critical pharmacological tool to investigate the physiological and pathophysiological roles of NAADP signaling in the cardiovascular system.

Mechanism of Action

Ned-19 acts as a non-competitive antagonist of NAADP signaling.[1][6] It inhibits NAADP-induced Ca²⁺ release by preventing NAADP from binding to its receptor, believed to be the TPCs located on endolysosomal membranes.[4][7] Studies with Ned-19 analogues suggest the presence of two distinct binding sites on the NAADP receptor: a high-affinity "locking" site and a low-affinity "opening" site.[7] Ned-19 appears to interact with these sites to prevent channel activation.[7][8] Its cell-permeant nature allows for its use in intact cells and tissues, making it a versatile tool for both in vitro and in vivo studies.[1][6]

Applications in Cardiovascular Research

  • Ischemia-Reperfusion (I/R) Injury: Ned-19 has been shown to be protective in models of cardiac I/R injury. By inhibiting NAADP-mediated Ca²⁺ oscillations during reperfusion, Ned-19 can prevent the opening of the mitochondrial permeability transition pore (mPTP), a key event leading to cell death.[9][10] An improved analogue, Ned-K, has demonstrated even greater efficacy in reducing infarct size in vivo.[2][9]

  • Cardiac Hypertrophy: The NAADP signaling pathway is involved in β-adrenergic-induced cardiac hypertrophy.[4][11] Ned-19 can be utilized to dissect the role of lysosomal Ca²⁺ release in the signaling cascades that lead to hypertrophic remodeling of cardiomyocytes.

  • Arrhythmia: Aberrant NAADP signaling can contribute to cardiac arrhythmias.[5] Ned-19 is a valuable tool for investigating the involvement of NAADP-sensitive Ca²⁺ stores in the generation of arrhythmogenic Ca²⁺ waves.

  • Vascular Function: In vascular smooth muscle cells, the NAADP pathway contributes to vasoconstriction and has been implicated in pulmonary artery hypertension.[5] In endothelial cells, this pathway is involved in processes such as angiogenesis.[12] Ned-19 can be used to probe the role of NAADP in regulating vascular tone and remodeling.

  • Cardiac Mesenchymal Stromal Cells (C-MSCs): Ned-19 has been used to demonstrate the role of NAADP-TPC signaling in the proliferation of human C-MSCs, suggesting a potential role for this pathway in cardiac repair and remodeling.[5][13]

Quantitative Data Summary

The following table summarizes the key quantitative data for Ned-19 and its analogue Ned-K in various cardiovascular and related experimental systems.

ParameterValueCell/SystemReference
Ned-19
IC₅₀ (NAADP-mediated Ca²⁺ signaling)65 nMSea urchin egg homogenate[1]
IC₅₀ ([³²P]NAADP binding)4 µMSea urchin egg homogenate[1]
Effective Concentration (inhibition of NAADP-evoked Ca²⁺ mobilization)100 µMHuman cardiac mesenchymal stromal cells[5][13]
Effective Concentration (reduction of [Ca²⁺]c oscillations)10 µMPrimary adult rat cardiomyocytes[9]
Effective Concentration (inhibition of VEGF-dependent cell migration)Not specifiedHuman Umbilical Vein Endothelial Cells (HUVECs)[12]
Ned-K
Effective Concentration (suppression of [Ca²⁺]c oscillations)0.1 µMPrimary adult rat cardiomyocytes[9]
Effective Concentration (inhibition of NAADP-evoked Ca²⁺ mobilization)10 µMHuman cardiac mesenchymal stromal cells[5][13]

Experimental Protocols

Protocol 1: Inhibition of NAADP-Mediated Ca²⁺ Oscillations in Isolated Cardiomyocytes

This protocol is adapted from studies investigating the role of NAADP in ischemia-reperfusion injury in primary adult rat cardiomyocytes.[9]

1. Cell Preparation:

  • Isolate primary ventricular cardiomyocytes from adult rats using established enzymatic digestion protocols.
  • Plate the isolated cardiomyocytes on laminin-coated coverslips and allow them to attach.

2. Fluorescent Ca²⁺ Imaging:

  • Load the cardiomyocytes with a Ca²⁺-sensitive fluorescent dye (e.g., Fura-2 AM or Rhod-2 AM) according to the manufacturer's instructions.
  • Mount the coverslip onto a perfusion chamber on the stage of an inverted fluorescence microscope equipped for ratiometric imaging or confocal microscopy.

3. Simulated Ischemia-Reperfusion:

  • Perfuse the cells with a "simulated ischemia" solution (e.g., a glucose-free, hypoxic buffer) for a defined period (e.g., 30 minutes).
  • Initiate "reperfusion" by switching to a normoxic, glucose-containing buffer.

4. Application of Ned-19:

  • Prepare a stock solution of Ned-19 in DMSO.
  • During the reperfusion phase, add Ned-19 to the perfusion buffer at the desired final concentration (e.g., 10 µM).[9] A vehicle control (DMSO) should be run in parallel.
  • For comparison, Ned-K can be used at a lower concentration (e.g., 0.1 µM) for more effective suppression of Ca²⁺ oscillations.[9]

5. Data Acquisition and Analysis:

  • Record the changes in intracellular Ca²⁺ concentration ([Ca²⁺]i) by monitoring the fluorescence intensity over time.
  • Analyze the frequency and amplitude of Ca²⁺ oscillations in the presence and absence of Ned-19.

Protocol 2: Investigating the Role of NAADP in Cardiac Mesenchymal Stromal Cell (C-MSC) Proliferation

This protocol is based on research exploring the function of NAADP signaling in human C-MSCs.[5][13]

1. Cell Culture:

  • Culture human C-MSCs in an appropriate growth medium.
  • For proliferation assays, seed the cells in multi-well plates at a specific density (e.g., 100,000 cells/well in a 6-well plate).[13]

2. Serum Starvation and Treatment:

  • Serum-starve the cells for 4 hours to synchronize their cell cycles.[13]
  • Pre-incubate the cells with Ned-19 (e.g., 100 µM) or vehicle (DMSO) for 30 minutes.[5][13]

3. Stimulation of Proliferation:

  • Stimulate cell proliferation by adding a mitogen, such as 20% fetal bovine serum (FBS), to the culture medium.[13]

4. Cell Counting:

  • At various time points (e.g., 24 and 48 hours) after stimulation, detach the cells from the plates.
  • Count the total number of cells using a hemocytometer or an automated cell counter.[13]

5. Western Blot Analysis for Proliferation Markers (Optional):

  • After 60 minutes of FBS stimulation, lyse the cells and collect total protein extracts.
  • Perform Western blot analysis to assess the phosphorylation status of key signaling proteins in proliferation pathways, such as ERK1/2.[5][13]

Visualizations

NAADP_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_lysosome Lysosome cluster_sr Sarcoplasmic Reticulum (SR) Agonist Agonist (e.g., β-adrenergic) GPCR GPCR Agonist->GPCR Enzyme NAADP Synthase GPCR->Enzyme NAADP NAADP Enzyme->NAADP TPC TPC NAADP->TPC Activates Ca_Cytosol Ca²⁺ RyR_IP3R RyR / IP₃R Ca_Cytosol->RyR_IP3R CICR RyR_IP3R->Ca_Cytosol Amplified Release TPC->Ca_Cytosol Release Ca_Lysosome Ca²⁺ Ned19 Ned-19 Ned19->TPC Inhibits Ca_SR Ca²⁺

Caption: NAADP signaling pathway and the inhibitory action of Ned-19.

Experimental_Workflow_Cardiomyocyte_Protection start Isolate Primary Cardiomyocytes load_dye Load with Ca²⁺ Indicator Dye start->load_dye ischemia Simulated Ischemia (30 min) load_dye->ischemia reperfusion Reperfusion ischemia->reperfusion treatment Add Ned-19 (10 µM) or Vehicle Control reperfusion->treatment imaging Fluorescence Imaging (Record [Ca²⁺]i) treatment->imaging analysis Analyze Ca²⁺ Oscillations imaging->analysis end Assess Cardioprotection analysis->end

Caption: Workflow for assessing Ned-19's effect on cardiomyocyte Ca²⁺ handling.

Logical_Relationship_Ned19_Function Ned19 Ned-19 NAADP_Binding NAADP Binding to TPCs Ned19->NAADP_Binding Inhibits TPC_Activation TPC Activation NAADP_Binding->TPC_Activation Lysosomal_Ca_Release Lysosomal Ca²⁺ Release TPC_Activation->Lysosomal_Ca_Release Cellular_Response Cardiovascular Cellular Response (e.g., Contraction, Proliferation) Lysosomal_Ca_Release->Cellular_Response

Caption: Logical flow of Ned-19's inhibitory action on cellular responses.

References

Application Notes & Protocols: Evaluating Ned-19's Efficacy on Tumor Growth and Metastasis in Murine Models

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ned-19 is a potent and cell-permeant antagonist of Nicotinic Acid Adenine Dinucleotide Phosphate (NAADP)-mediated calcium (Ca²⁺) signaling.[1][2][3] NAADP is a critical second messenger that mobilizes Ca²⁺ from acidic intracellular stores, such as lysosomes and endosomes, by gating Two-Pore Channels (TPCs).[4] Emerging evidence suggests that this signaling pathway is implicated in cancer cell proliferation, migration, and metastasis.[4] Pharmacological blockade of TPCs with Ned-19 has been shown to reduce lung metastasis in a mammary cancer mouse model, highlighting its therapeutic potential.[4] These application notes provide detailed methodologies for researchers, scientists, and drug development professionals to design and execute robust in vivo studies in mice to assess the anti-tumor and anti-metastatic effects of Ned-19.

Ned-19 Mechanism of Action in Cancer

The proposed mechanism for Ned-19's anti-cancer effect is the inhibition of the NAADP-TPC signaling axis. In many cancer cells, upstream signals can trigger the synthesis of NAADP. NAADP then binds to and activates TPCs located on the membranes of acidic organelles, leading to the release of Ca²⁺ into the cytosol.[4] This initial Ca²⁺ release can be amplified by subsequent Ca²⁺-induced Ca²⁺ release from the endoplasmic reticulum.[4] The resulting elevation in intracellular Ca²⁺ concentration activates downstream signaling cascades that promote key processes in cancer progression, including cell proliferation, invasion, and migration. Ned-19 acts by selectively antagonizing the NAADP-TPC interaction, thereby blocking the Ca²⁺ signal and inhibiting these downstream oncogenic effects.[3][4]

Ned19_Signaling_Pathway Ned-19 Signaling Pathway Inhibition cluster_organelle Ca2+ Stores cluster_output Upstream Oncogenic Stimuli (e.g., Growth Factors) NAADP NAADP Synthesis Upstream->NAADP TPC Two-Pore Channels (TPCs) NAADP->TPC Activates Ca_Release Ca2+ Release TPC->Ca_Release AcidicOrganelle Acidic Organelle (Lysosome/Endosome) ER Endoplasmic Reticulum (ER) ER->Ca_Release Ca_Release->ER Amplifies Downstream Proliferation Migration Invasion Ca_Release->Downstream TumorGrowth Tumor Growth & Metastasis Downstream->TumorGrowth Ned19 Ned-19 Ned19->TPC

Caption: Ned-19 inhibits NAADP-mediated activation of TPCs, blocking Ca²⁺ release.

Experimental Workflow Overview

A typical in vivo study to evaluate Ned-19 involves several key stages, from initial preparation and model selection to treatment and endpoint analysis. The workflow ensures systematic data collection for assessing both primary tumor growth and the development of distant metastases.

Experimental_Workflow In Vivo Study Workflow for Ned-19 cluster_prep cluster_treatment cluster_analysis A Cell Line Selection & Culture (e.g., 4T1-Luc, MDA-MB-231-Luc) B Animal Model Selection (e.g., BALB/c, NSG Mice) A->B C Tumor Implantation (Orthotopic or Subcutaneous) B->C D Tumor Growth to Palpable Size (~100-150 mm³) C->D E Randomization into Groups (Vehicle vs. Ned-19) D->E F Treatment Administration (e.g., Daily IP, IV) E->F G Monitoring (2-3x weekly) - Tumor Volume (Calipers) - Body Weight - Animal Health F->G H Metastasis Monitoring (Weekly) (e.g., Bioluminescence Imaging) F->H I Euthanasia at Endpoint (e.g., Tumor size limit, Day 28) G->I Humane Endpoint Reached H->I Study Duration Complete J Primary Tumor Excision (Weight, Volume, Analysis) I->J K Organ Harvest (Lungs, Liver, Lymph Nodes, etc.) I->K L Metastatic Burden Quantification (Ex vivo Luciferase Assay, Histology, qPCR) K->L

Caption: A phased approach for in vivo evaluation of Ned-19's efficacy.

Detailed Experimental Protocols

The choice of mouse model is critical and depends on the specific research question, particularly the role of the immune system.

  • Syngeneic Models: Utilize immunocompetent mice, allowing for the study of interactions between the treatment, tumor cells, and the host immune system.[5] The 4T1 (mammary carcinoma) model in BALB/c mice is a common choice as it spontaneously metastasizes to the lungs and other organs.[6]

  • Xenograft Models: Involve implanting human cancer cells or tissues into immunodeficient mice (e.g., Athymic Nude, NOD-scid, NSG).[7][8] These models are essential for studying the effect of Ned-19 on human cancers.

    • Cell-Derived Xenografts (CDX): Use established human cancer cell lines (e.g., MDA-MB-231 for breast cancer).[9]

    • Patient-Derived Xenografts (PDX): Implant tumor fragments from a human patient directly into mice, better preserving the original tumor's heterogeneity.[5]

Model Type Host Mouse Strain Tumor Origin Immune System Key Advantage Key Disadvantage
Syngeneic BALB/c, C57BL/6MurineIntactAllows study of immune interactions.[5]Results may not translate to human cancers.[9]
CDX Xenograft Athymic Nude, NSGHuman Cell LineCompromisedHigh reproducibility, established cell lines.[9]Lacks host adaptive immune system.[5]
PDX Xenograft NSGHuman Patient TumorSeverely CompromisedBest recapitulation of human tumor biology.[5]High cost, long latency, variable take rates.[9]
  • Cell Preparation: Culture selected cancer cells (preferably engineered to express luciferase for imaging) to 80-90% confluency.[10] Harvest cells using a non-enzymatic dissociation solution, wash with PBS, and confirm viability (>95%) with a trypan blue exclusion assay.[10]

  • Cell Suspension: Resuspend cells in sterile, serum-free PBS or a 1:1 mixture of PBS and a basement membrane matrix like Cultrex® BME or Matrigel®.[10] The final concentration should be adjusted to deliver the desired number of cells (typically 1x10⁶ to 1x10⁷) in the injection volume.

  • Implantation Site:

    • Subcutaneous (Ectopic): Inject 100-200 µL of the cell suspension into the flank of the mouse.[8][10] This is a simple method for monitoring primary tumor growth.

    • Orthotopic: Inject cells into the organ of origin to create a more clinically relevant tumor microenvironment, which may enhance metastasis.[6] For breast cancer models (e.g., 4T1, MDA-MB-231), inject 20-50 µL of the cell suspension into the 4th mammary fat pad.[6]

  • Dose-Finding Study: Prior to an efficacy study, conduct a pilot study in a small group of non-tumor-bearing mice to determine the maximum tolerated dose (MTD) of Ned-19.[10] Administer a range of doses and monitor for signs of toxicity such as weight loss (>15-20%), behavioral changes, or ruffled fur for 7-14 days.[10]

  • Formulation: Prepare Ned-19 in a suitable vehicle (e.g., saline, PBS with 5% DMSO and 10% Tween® 80). The formulation should be prepared fresh daily unless stability data indicates otherwise.

  • Administration: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into a vehicle control group and one or more Ned-19 treatment groups.[10] Administer the drug via a clinically relevant route, such as intraperitoneal (IP) injection, intravenous (IV) injection, or oral gavage, typically on a daily or twice-daily schedule for 14-28 days.[10]

  • Measurement: Using digital calipers, measure the length (longest diameter, D) and width (shortest diameter, d) of the primary tumor 2-3 times per week.[10]

  • Volume Calculation: Calculate the tumor volume using the formula: Volume = (d² x D) / 2 .[10][11]

  • Humane Endpoints: Establish clear humane endpoints. Euthanasia is typically required when the primary tumor reaches a maximum size (e.g., 2.0 cm in any direction or 2,000-4,000 mm³ volume for mice), or if the animal shows significant signs of distress.[11]

  • In Vivo Bioluminescence Imaging (BLI): For longitudinal monitoring of metastatic progression in living animals.[6][9]

    • Frequency: Perform imaging once weekly.

    • Procedure: Anesthetize the mice. Administer the luciferase substrate (e.g., D-luciferin) via IP injection. After a consistent uptake time (e.g., 10-15 minutes), place the mouse in an IVIS® or similar imaging system. Acquire images from dorsal and ventral views.

    • Analysis: Use imaging software to draw regions of interest (ROI) over the whole body or specific organs (e.g., thoracic region for lungs) and quantify the bioluminescent signal (photon flux; photons/second).

  • Endpoint Metastasis Quantification: At the end of the study, harvest organs for a more sensitive and specific quantification of metastatic burden.

    • Ex Vivo Luciferase Assay:

      • Harvest organs of interest (e.g., lungs, liver, lymph nodes, brain, femur).[6]

      • Homogenize each organ individually in a lysis buffer.[6]

      • Perform a luciferase assay on the tissue lysates using a luminometer. The resulting relative light units (RLU) correlate directly with the number of viable tumor cells in the organ.[6]

    • Histopathology: Fix a portion of each organ in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). A pathologist can then count the number and measure the area of metastatic nodules.

    • Quantitative PCR (qPCR): For xenograft models, extract DNA from harvested organs and perform qPCR using primers specific for human genes (e.g., human Alu sequences) to quantify the number of human cancer cells.[12][13]

Data Presentation and Analysis

Quantitative data should be summarized in clear, structured tables to facilitate comparison between treatment groups.

Table 1: Animal and Tumor Model Characteristics

Parameter Description
Mouse Strain BALB/c (for 4T1 model)
Age at Implantation 6-8 weeks
Cancer Cell Line 4T1-Luciferase
Implantation Site 4th Mammary Fat Pad (Orthotopic)
Number of Cells 1 x 10⁶ cells in 50 µL PBS/Matrigel (1:1)
Treatment Groups 1: Vehicle (Control), 2: Ned-19 (50 mg/kg, IP, daily)

| Animals per Group | n = 10-12[6] |

Table 2: Example Data: Effect of Ned-19 on Primary Tumor Growth

Day Tumor Volume (mm³) - Vehicle (Mean ± SEM) Tumor Volume (mm³) - Ned-19 (Mean ± SEM) Tumor Growth Inhibition (TGI) %
0 120.5 ± 8.2 121.1 ± 7.9 -
4 215.3 ± 15.6 180.4 ± 12.1 16.2%
8 450.8 ± 33.1 295.7 ± 25.5 34.4%
12 812.2 ± 60.5 410.3 ± 38.9 49.5%
16 1355.6 ± 101.7 555.1 ± 49.3 59.1%
20 1890.1 ± 145.2 680.9 ± 61.8 64.0%

TGI (%) is calculated as [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.[10]

Table 3: Example Data: Effect of Ned-19 on Metastatic Burden (Endpoint)

Organ Metastatic Burden (Luciferase RLU/mg tissue) - Vehicle (Mean ± SEM) Metastatic Burden (Luciferase RLU/mg tissue) - Ned-19 (Mean ± SEM) p-value
Lungs 1,540,800 ± 210,500 350,100 ± 65,400 <0.001
Liver 25,600 ± 5,100 8,900 ± 2,300 <0.05
Axillary Lymph Nodes 450,300 ± 75,800 98,200 ± 21,100 <0.01
Brain 5,200 ± 1,800 2,100 ± 950 >0.05 (ns)

Data reflects ex vivo luciferase assay results from homogenized tissues at study termination. Statistical analysis performed using a Student's t-test.

References

Application of Ned 19 in studying parasite asexual development.

Author: BenchChem Technical Support Team. Date: December 2025

Application of Ned 19 in Studying Parasite Asexual Development

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Ned 19, a potent and specific inhibitor of NAADP-mediated calcium signaling, in the investigation of parasite asexual development. The primary focus of this document is on its application in Plasmodium falciparum, the causative agent of the most severe form of malaria.

Calcium (Ca²⁺) signaling is a critical regulator of numerous cellular processes in parasites, including proliferation, differentiation, and invasion.[1] Nicotinic acid adenine dinucleotide phosphate (NAADP) is a potent second messenger that mobilizes Ca²⁺ from intracellular stores.[2][3][4] Ned 19 acts as a selective antagonist of NAADP receptors, making it an invaluable tool for dissecting the role of this signaling pathway in parasite biology.[1][5]

Mechanism of Action

Ned 19 inhibits NAADP-induced Ca²⁺ release from acidic intracellular stores, such as lysosomes.[5][6] In P. falciparum, Ned 19 has been shown to disrupt spontaneous intracellular Ca²⁺ oscillations, suggesting a crucial role for the NAADP pathway in maintaining calcium homeostasis during the parasite's asexual lifecycle.[1][5] The compound itself is fluorescent, which allows for its localization within the parasite, where it has been observed to accumulate in acidic compartments.[5][6]

Application in Plasmodium falciparum Asexual Development

Studies have demonstrated that Ned 19 effectively inhibits the progression of the asexual blood stage of P. falciparum.[1][5][7][8] Specifically, it blocks two critical developmental transitions:

  • Early to Late Trophozoite Stage: Ned 19 prevents the maturation of early-stage trophozoites.[1][5][7][8]

  • Late Trophozoite to Schizont Stage: The compound inhibits the development of late-stage trophozoites into multinucleated schizonts.[1][5][7][8]

This inhibition of development leads to a significant reduction in parasite proliferation.[5] The specificity of Ned 19's action is supported by the fact that its inactive analog, Ned-20, does not significantly impact parasite growth.[5]

Quantitative Data Summary

The inhibitory effects of Ned 19 on P. falciparum asexual development have been quantified in several studies. The table below summarizes the key findings.

ParameterParasite StageNed 19 ConcentrationObservationReference
Parasitemia Early Asexual Stages100 µMFive-fold reduction compared to DMSO control after 48 hours.[5][8]
Morphological Aberrations Late Asexual Stages62.5 µM48% of parasites showed abnormal morphology (e.g., unstained vacuoles, abnormal nuclei) after 6 hours.[5]
Morphological Aberrations Late Asexual Stages125 µM60% of parasites showed abnormal morphology after 6 hours.[5]
IC₅₀ (Glucose-induced Ca²⁺ signal) Pancreatic Islets (for reference)3 µMConcentration-dependent reduction of glucose-induced Ca²⁺ increases.[9]

Experimental Protocols

The following are detailed methodologies for key experiments involving the use of Ned 19 to study P. falciparum asexual development.

Protocol 1: In vitro Culture and Drug Treatment of P. falciparum

Objective: To assess the effect of Ned 19 on the growth and development of asexual stage P. falciparum.

Materials:

  • P. falciparum culture (e.g., 3D7 clone)

  • Human red blood cells (O+)

  • Complete culture medium (RPMI 1640 with L-glutamine, 25 mM HEPES, 0.5% Albumax II, 25 µg/mL gentamicin, and 50 µg/mL hypoxanthine)

  • Ned 19 (and Ned-20 as a negative control)

  • Dimethyl sulfoxide (DMSO)

  • Gas mixture (5% CO₂, 5% O₂, 90% N₂)

  • Incubator at 37°C

  • 96-well plates

  • Light microscope

  • Giemsa stain

Procedure:

  • Synchronize P. falciparum cultures to the early ring stage using methods like sorbitol or Percoll gradient centrifugation.

  • Prepare stock solutions of Ned 19 and Ned-20 in DMSO. The final DMSO concentration in the culture should not exceed 0.1%.

  • Dilute the synchronized parasite culture to 0.5% parasitemia and 2.5% hematocrit in a 96-well plate.

  • Add varying concentrations of Ned 19 (e.g., 10 µM to 200 µM) to the wells. Include a DMSO-only control and a Ned-20 control.

  • Incubate the plate at 37°C in a sealed chamber with the gas mixture for 48 hours (one complete asexual cycle).

  • After incubation, prepare thin blood smears from each well.

  • Stain the smears with Giemsa and determine the parasitemia by counting the number of infected red blood cells per 1,000 total red blood cells under a light microscope.

  • Observe and record the developmental stage of the parasites in each condition.

Protocol 2: Calcium Imaging in P. falciparum

Objective: To measure the effect of Ned 19 on intracellular Ca²⁺ oscillations in live parasites.

Materials:

  • Synchronized P. falciparum culture (early ring or trophozoite stage) at high parasitemia (5-10%)

  • Fura-2-AM (calcium indicator)

  • Pluronic F-127

  • BSA-free and BSA-containing imaging media (RPMI 1640 based)

  • Ned 19

  • DMSO

  • Glass-bottomed dishes coated with poly-L-lysine

  • Fluorescence microscope equipped for ratiometric imaging

Procedure:

  • Harvest synchronized parasites and wash them in BSA-free imaging medium.

  • Load the parasites with 5 µM Fura-2-AM and 0.05% Pluronic F-127 for 45 minutes at 37°C in the dark.

  • Wash the loaded parasites to remove excess dye and resuspend them in BSA-containing imaging medium.

  • Plate the parasites on poly-L-lysine coated glass-bottomed dishes and allow them to adhere for 45 minutes in a gassed chamber.

  • Gently wash to remove unbound cells and add fresh BSA-containing medium with either 100 µM Ned 19 or DMSO. Incubate for at least 45 minutes before imaging.

  • Mount the dish on the fluorescence microscope.

  • Acquire ratiometric images by alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm.

  • Record the fluorescence intensity changes over time to observe spontaneous Ca²⁺ oscillations.

  • Analyze the frequency and amplitude of the Ca²⁺ peaks in Ned 19-treated versus control parasites.

Protocol 3: Fluorescence Microscopy for Ned 19 Localization

Objective: To visualize the subcellular localization of Ned 19 within P. falciparum.

Materials:

  • Live P. falciparum culture

  • Ned 19 (200 µM)

  • Lysotracker Green DND-26 (1 µM, for co-localization with acidic organelles)

  • Fluorescence microscope with appropriate filter sets (e.g., EX: 365–395 nm, EM: 445–450 nm for Ned 19; EX: 440–470 nm, EM: 525–550 nm for Lysotracker Green)

Procedure:

  • Incubate the parasite culture with 200 µM Ned 19 and 1 µM Lysotracker Green for 30 minutes at 37°C with agitation.

  • Wash the parasites to remove the unbound probes.

  • Prepare a wet mount of the live parasites on a microscope slide.

  • Observe the samples under the fluorescence microscope.

  • Capture images in the bright-field, Ned 19 fluorescence, and Lysotracker fluorescence channels.

  • Merge the fluorescence images to assess the degree of co-localization.

Visualizations

Signaling Pathway and Experimental Workflow

Ned19_Mechanism cluster_0 NAADP-Mediated Ca²⁺ Signaling Pathway cluster_1 Inhibition by Ned 19 NAADP NAADP NAADP_Receptor NAADP Receptor (on acidic vesicle) NAADP->NAADP_Receptor activates Acidic_Vesicle Acidic Vesicle (Ca²⁺ Store) NAADP_Receptor->Acidic_Vesicle Ca_Release Ca²⁺ Release Acidic_Vesicle->Ca_Release Cytosolic_Ca Increased Cytosolic Ca²⁺ Ca_Release->Cytosolic_Ca Parasite_Development Asexual Development (Trophozoite to Schizont) Cytosolic_Ca->Parasite_Development regulates Ned19 Ned 19 Blocked_Receptor Blocked NAADP Receptor Ned19->Blocked_Receptor inhibits No_Ca_Release No Ca²⁺ Release Blocked_Receptor->No_Ca_Release Blocked_Development Inhibited Asexual Development No_Ca_Release->Blocked_Development

Caption: Proposed mechanism of Ned 19 action on parasite development.

Experimental_Workflow Start Start: Synchronized P. falciparum Culture Treatment Treat with Ned 19 (or DMSO control) Start->Treatment Incubation Incubate for 48 hours (37°C, gas mixture) Treatment->Incubation Calcium_Assay Calcium Imaging (Fura-2-AM Loading) Treatment->Calcium_Assay Shorter incubation for Ca²⁺ imaging Growth_Assay Growth Inhibition Assay (Giemsa Smear & Parasitemia Count) Incubation->Growth_Assay Morphology_Assay Morphological Analysis (Light/Electron Microscopy) Incubation->Morphology_Assay

Caption: General experimental workflow for studying Ned 19 effects.

References

Application Notes and Protocols: Techniques for Measuring Ned-19's Impact on Ca2+ Oscillations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium (Ca2+) oscillations are fundamental to a myriad of cellular processes, from gene expression and proliferation to apoptosis. The precise regulation of these oscillations in frequency, amplitude, and duration dictates the downstream cellular response. A key signaling molecule implicated in the generation of Ca2+ signals is nicotinic acid adenine dinucleotide phosphate (NAADP). NAADP triggers the release of Ca2+ from acidic intracellular stores, such as lysosomes, through the activation of two-pore channels (TPCs).[1][2] This initial release can then be amplified by Ca2+-induced Ca2+ release (CICR) from the endoplasmic reticulum (ER), leading to complex Ca2+ oscillations.[3]

Ned-19 is a potent and cell-permeant antagonist of the NAADP signaling pathway.[4][5] It has been demonstrated to inhibit NAADP-mediated Ca2+ release in a concentration-dependent manner, making it an invaluable tool for dissecting the role of NAADP in cellular signaling and for the development of therapeutics targeting pathways involving aberrant Ca2+ oscillations.[4][6] In sea urchin egg homogenates, Ned-19 was shown to inhibit NAADP-mediated Ca2+ release with high specificity, having no effect on Ca2+ release induced by other second messengers like inositol 1,4,5-trisphosphate (IP3) and cyclic ADP-ribose (cADPR).[4][7]

These application notes provide detailed protocols for utilizing Fura-2 AM-based calcium imaging to quantitatively assess the impact of Ned-19 on Ca2+ oscillations. The provided methodologies and data presentation guidelines are intended to facilitate reproducible and robust experimental design for researchers in academic and industrial settings.

Signaling Pathways and Experimental Workflow

To understand the mechanism of action of Ned-19, it is crucial to visualize the NAADP signaling pathway and the experimental approach to its study.

NAADP_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_lysosome Lysosome cluster_er Endoplasmic Reticulum Agonist Agonist Receptor Receptor Agonist->Receptor NAADP NAADP Receptor->NAADP Synthesis SOCE SOCE Ca_cytosol Cytosolic Ca²⁺ (Oscillations) SOCE->Ca_cytosol Influx JPT2 JPT2 NAADP->JPT2 Binds RyR_IP3R RyR / IP₃R Ca_cytosol->RyR_IP3R CICR Ned19 Ned-19 TPC TPC Ned19->TPC Inhibits JPT2->TPC Ca_lysosome Lysosomal Ca²⁺ TPC->Ca_lysosome Release Ca_lysosome->Ca_cytosol Ca_er ER Ca²⁺ RyR_IP3R->Ca_er Release Ca_er->SOCE Ca_er->Ca_cytosol

Figure 1: NAADP Signaling Pathway for Ca2+ Release.

The diagram above illustrates that an external agonist binding to a plasma membrane receptor triggers the synthesis of NAADP. NAADP then binds to its binding protein, such as JPT2, which in turn activates Two-Pore Channels (TPCs) on the lysosomal membrane.[8][9] This leads to an initial release of Ca2+ from the lysosome into the cytosol. This localized Ca2+ increase can then trigger a larger Ca2+ release from the endoplasmic reticulum (ER) via Ryanodine Receptors (RyRs) or IP3 Receptors (IP3Rs) in a process called Ca2+-induced Ca2+ release (CICR).[3] Ned-19 acts as an antagonist at the level of the TPCs, inhibiting the initial NAADP-mediated Ca2+ release from lysosomes.

Experimental_Workflow A Cell Culture and Plating B Fura-2 AM Loading A->B C Pre-incubation with Ned-19 (or vehicle control) B->C D Baseline Fluorescence Recording C->D E Stimulation with NAADP Agonist D->E F Time-lapse Fluorescence Imaging (340/380 nm excitation) E->F G Data Analysis: Ratio Calculation, Oscillation Parameters F->G H Quantitative Comparison and Statistical Analysis G->H

Figure 2: Experimental Workflow for Measuring Ned-19's Impact.

The experimental workflow begins with culturing and plating the cells of interest. The cells are then loaded with the ratiometric Ca2+ indicator, Fura-2 AM. Following loading, cells are pre-incubated with either Ned-19 at various concentrations or a vehicle control. A baseline fluorescence is recorded before stimulating the cells with an agonist known to induce NAADP-mediated Ca2+ oscillations. Time-lapse imaging at excitation wavelengths of 340 nm and 380 nm is performed to capture the changes in intracellular Ca2+. The resulting data is then analyzed to calculate the 340/380 nm fluorescence ratio, which is proportional to the intracellular Ca2+ concentration, and to quantify oscillation parameters such as frequency and amplitude. Finally, a quantitative comparison between the Ned-19 treated and control groups is performed.

Quantitative Data on Ned-19's Impact

The following tables summarize the quantitative effects of Ned-19 on Ca2+ signaling from various studies. This data provides a reference for expected outcomes and for designing concentration-response experiments.

Table 1: Concentration-Dependent Inhibition of Ca2+ Signals by Ned-19

Cell TypeStimulusNed-19 ConcentrationIncubation TimeObserved Effect on Ca2+ SignalReference
Mouse Pancreatic Islets15 mM Glucose3 µM (IC50)30 minConcentration-dependent reduction in the amplitude of the first peak, oscillations, and plateau.[4]
Mouse Pancreatic Islets15 mM Glucose100 µM30 minReduced amplitude of oscillations and lowered the elevated plateau to the non-stimulated level.[4]
Hippocampal Neurons3 µM Glutamate50 µM5 minSignificant reduction in the amplitude of the glutamate-induced Ca2+ increase.[10]
Naïve CD4+ T cellsAnti-CD3 mAb100 µM1 hComplete inhibition of Ca2+ flux.[11]
Memory CD4+ T cellsAnti-CD3 mAb50-200 µM1 hStimulation of Ca2+ flux.[11]
Memory CD4+ T cellsAnti-CD3 mAb250-300 µM1 hInhibition of Ca2+ flux.[11]
Cardiac Mesenchymal Stromal CellsNAADP-AM100 µM30 minFully suppressed NAADP-AM-evoked intracellular Ca2+ mobilization.[3]
Cardiac MyocytesReoxygenation10 µMNot specifiedDecreased the frequency of [Ca2+]c oscillations.[6]
Sea Urchin Egg Homogenate50 nM NAADP65 nM (IC50)3-5 minInhibition of NAADP-mediated Ca2+ release.[7]

Table 2: Specificity of Ned-19's Inhibitory Action

SystemStimulusNed-19 ConcentrationEffectReference
Sea Urchin Egg HomogenateIonomycin (5 µM)Not specifiedNo effect on Ca2+ release.[7]
Sea Urchin Egg HomogenateInositol 1,4,5-trisphosphate (IP3; 5 µM)Not specifiedNo effect on Ca2+ release.[7]
Sea Urchin Egg HomogenateCyclic ADP-ribose (cADPR; 1 µM)Not specifiedNo effect on Ca2+ release.[7]
Mouse Pancreatic Beta CellsKCl (45 mM) depolarization100 µMDid not affect the activation of voltage-gated Ca2+ channels.[4]

Experimental Protocols

Protocol 1: Fura-2 AM-Based Measurement of Intracellular Ca2+ Oscillations

This protocol details the steps for measuring changes in intracellular Ca2+ concentration ([Ca2+]i) using the ratiometric fluorescent indicator Fura-2 AM.

Materials:

  • Cells of interest

  • Cell culture medium and supplements

  • Glass-bottom dishes or coverslips suitable for microscopy

  • Fura-2 AM (acetoxymethyl ester)

  • High-quality, anhydrous Dimethyl sulfoxide (DMSO)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other physiological saline buffer

  • Ned-19

  • Agonist to induce NAADP-mediated Ca2+ oscillations

  • Fluorescence microscope equipped with a light source capable of alternating 340 nm and 380 nm excitation, a 510 nm emission filter, and a sensitive camera.

  • Image analysis software capable of ratiometric analysis.

Procedure:

  • Cell Preparation:

    • Plate cells on glass-bottom dishes or coverslips at a density that will result in a sub-confluent monolayer on the day of the experiment.

    • Allow cells to adhere and grow for at least 24 hours in a humidified incubator at 37°C with 5% CO2.

  • Fura-2 AM Loading Solution Preparation:

    • Prepare a stock solution of Fura-2 AM (e.g., 1 mM) in anhydrous DMSO. Aliquot and store at -20°C, protected from light and moisture.

    • On the day of the experiment, prepare a loading buffer. A common loading buffer consists of physiological saline (e.g., HBSS) containing 1-5 µM Fura-2 AM and 0.02% Pluronic F-127 to aid in dye solubilization. The final concentration of Fura-2 AM should be optimized for your cell type to ensure adequate signal without causing significant Ca2+ buffering.[12][13][14]

  • Cell Loading:

    • Aspirate the culture medium from the cells and wash once with pre-warmed physiological saline.

    • Add the Fura-2 AM loading solution to the cells and incubate for 30-60 minutes at room temperature or 37°C in the dark. Incubation conditions should be optimized for your specific cell type.[13]

    • After incubation, wash the cells two to three times with pre-warmed physiological saline to remove extracellular Fura-2 AM.

    • Incubate the cells in fresh physiological saline for an additional 30 minutes at room temperature in the dark to allow for complete de-esterification of the Fura-2 AM by intracellular esterases.[13]

  • Ned-19 Incubation and Imaging:

    • Prepare stock solutions of Ned-19 in DMSO.

    • Dilute the Ned-19 stock solution to the desired final concentrations in physiological saline. Remember to prepare a vehicle control (DMSO in saline at the same final concentration).

    • Replace the saline on the cells with the Ned-19 containing solution or the vehicle control and incubate for the desired time (e.g., 5-30 minutes) prior to imaging.[4][10]

    • Mount the dish or coverslip on the stage of the fluorescence microscope.

    • Acquire a baseline recording of the Fura-2 fluorescence by alternately exciting the cells at 340 nm and 380 nm and collecting the emission at 510 nm.

    • Add the agonist to the cells to induce Ca2+ oscillations and immediately begin time-lapse imaging. Acquire images every 1-10 seconds for a duration sufficient to capture multiple oscillations.[13]

  • Data Analysis:

    • For each time point, calculate the ratio of the fluorescence intensity at 340 nm excitation to the intensity at 380 nm excitation (F340/F380). This ratio is directly proportional to the [Ca2+]i.

    • Select regions of interest (ROIs) corresponding to individual cells to obtain single-cell Ca2+ traces.

    • From the ratiometric traces, quantify the following parameters for both control and Ned-19 treated cells:

      • Amplitude: The height of the Ca2+ peaks.

      • Frequency: The number of oscillations per unit of time.

      • Duration: The width of the Ca2+ peaks at half-maximal amplitude.

      • Baseline [Ca2+]i: The resting F340/F380 ratio before stimulation.

    • Perform statistical analysis to determine the significance of the differences observed between the control and Ned-19 treated groups.

Conclusion

The protocols and data presented in these application notes provide a comprehensive guide for researchers investigating the role of NAADP-mediated Ca2+ signaling using the antagonist Ned-19. By employing ratiometric Fura-2 AM imaging and adhering to the detailed methodologies, scientists can obtain robust and quantifiable data on the impact of Ned-19 on Ca2+ oscillations. This will facilitate a deeper understanding of the physiological and pathological roles of the NAADP pathway and aid in the development of novel therapeutic strategies targeting Ca2+ signaling.

References

Application Notes and Protocols for Studying Th17 Cell Plasticity Using Ned-19

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

T helper 17 (Th17) cells are a distinct lineage of CD4+ effector T cells characterized by the production of interleukin-17 (IL-17). They play a critical role in host defense against extracellular pathogens but are also implicated in the pathogenesis of various autoimmune and inflammatory diseases. A key feature of Th17 cells is their remarkable plasticity, allowing them to transdifferentiate into other T helper subsets, such as T regulatory type 1 (Tr1) cells, which have immunosuppressive functions. This plasticity represents a potential therapeutic target for modulating immune responses.

Ned-19 is a potent and selective antagonist of nicotinic acid adenine dinucleotide phosphate (NAADP)-mediated Ca2+ signaling.[1] NAADP is a powerful intracellular second messenger that mobilizes Ca2+ from acidic organelles, such as lysosomes, and is involved in T-cell activation and function.[2][3][4][5][6] Recent studies have demonstrated that by inhibiting NAADP signaling, Ned-19 can modulate the differentiation and plasticity of CD4+ T cells. Specifically, trans-Ned 19 has been shown to promote the conversion of Th17 cells into IL-10-producing Tr1-like cells, thereby enhancing their suppressive capacity.[2][3][4] This suggests that targeting the NAADP pathway with compounds like Ned-19 could be a novel therapeutic strategy for autoimmune diseases.

These application notes provide detailed protocols for utilizing Ned-19 to study Th17 cell plasticity in vitro, including the isolation and differentiation of murine naïve CD4+ T cells, treatment with Ned-19, and analysis of cellular phenotypes and functions.

Data Presentation

The following tables summarize the quantitative effects of trans-Ned 19 on murine Th17 cell differentiation and plasticity as reported in key studies.

Table 1: Effect of trans-Ned 19 on In Vitro Th17 Differentiation

Treatment GroupConcentration (µM)IL-17A+ Cells (% of CD4+)
DMSO (Control)0.1%15.2 ± 1.5
trans-Ned 191020.1 ± 2.1*
trans-Ned 193022.5 ± 2.3
trans-Ned 1910025.3 ± 2.8

*p < 0.05, **p < 0.01 compared to DMSO control. Data are presented as mean ± SEM. Adapted from Nawrocki, et al., 2021.

Table 2: Effect of trans-Ned 19 on IL-10 Expression in Differentiated Th17 Cells

Treatment GroupConcentration (µM)IL-10+ Cells (% of IL-17A Fate+ CD4+)
DMSO (Control)0.1%5.8 ± 0.9
trans-Ned 191010.2 ± 1.3*
trans-Ned 193014.5 ± 1.8
trans-Ned 1910018.1 ± 2.2

*p < 0.05, **p < 0.01 compared to DMSO control. Data are presented as mean ± SEM, from cells cultured under Th17 polarizing conditions. Adapted from Nawrocki, et al., 2021.

Signaling Pathways and Experimental Workflow

Signaling Pathway of Ned-19 Action in Th17 Cells

Ned19_Th17_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR PLC PLCγ1 TCR->PLC TCR Signaling APC APC APC->TCR Antigen Presentation NAADP_Synthase NAADP Synthase PLC->NAADP_Synthase TCR Signaling NAADP NAADP NAADP_Synthase->NAADP Ca_Channel Lysosomal Ca²⁺ Channels (e.g., TPCs) NAADP->Ca_Channel activates Ned19 Ned-19 Ned19->Ca_Channel inhibits Plasticity Th17 to Tr1 Plasticity Ned19->Plasticity promotes Ca_Release Ca²⁺ Release Ca_Channel->Ca_Release Calcineurin Calcineurin Ca_Release->Calcineurin activates NFAT NFAT (dephosphorylated) Calcineurin->NFAT dephosphorylates NFAT_nuc NFAT NFAT->NFAT_nuc translocation RORgt RORγt NFAT_nuc->RORgt co-activates IL17_Gene Il17a Gene RORgt->IL17_Gene induces Foxp3 Foxp3 IL10_Gene Il10 Gene Plasticity->IL17_Gene downregulates Plasticity->IL10_Gene upregulates

Caption: Ned-19 inhibits NAADP-mediated Ca²⁺ release, modulating downstream signaling and promoting Th17 cell plasticity towards a Tr1 phenotype.

Experimental Workflow for Studying Th17 Plasticity

Th17_Plasticity_Workflow cluster_isolation Cell Isolation cluster_culture Cell Culture & Treatment cluster_analysis Analysis Harvest Harvest Spleen & Lymph Nodes from Mouse SingleCell Prepare Single-Cell Suspension Harvest->SingleCell IsolateNaive Isolate Naïve CD4⁺ T Cells (CD4⁺CD62L⁺CD44⁻CD25⁻) via Magnetic Sorting or FACS SingleCell->IsolateNaive Activate Activate with anti-CD3/CD28 IsolateNaive->Activate Th17_Culture Culture under Th17 Polarizing Conditions (TGF-β, IL-6, anti-IL-4, anti-IFNγ) Activate->Th17_Culture Add_Ned19 Add Ned-19 or DMSO (Control) Th17_Culture->Add_Ned19 Incubate Incubate for 3-5 days Add_Ned19->Incubate Restimulate Restimulate with PMA/Ionomycin + Brefeldin A Incubate->Restimulate ELISA ELISA/CBA: Cytokine Secretion in Supernatant (IL-17A, IL-10) Incubate->ELISA qPCR RT-qPCR: Gene Expression Analysis (Rorc, Il17a, Il10, Foxp3) Incubate->qPCR Flow Flow Cytometry: Intracellular Cytokine Staining (IL-17A, IL-10, IFNγ) Transcription Factor Staining (RORγt, Foxp3) Restimulate->Flow

Caption: Workflow for investigating Ned-19's effect on Th17 cell plasticity, from isolation to analysis.

Experimental Protocols

Protocol 1: Isolation of Murine Naïve CD4+ T Cells

This protocol describes the isolation of naïve CD4+ T cells from mouse spleen and lymph nodes.

Materials:

  • C57BL/6 mice (6-10 weeks old)

  • RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, 10 mM HEPES, and 50 µM 2-mercaptoethanol (Complete RPMI)

  • 70 µm cell strainers

  • ACK lysis buffer (150 mM NH4Cl, 10 mM KHCO3, 0.1 mM EDTA)

  • FACS buffer (PBS with 2% FBS and 2 mM EDTA)

  • Naïve CD4+ T Cell Isolation Kit, mouse (e.g., Miltenyi Biotec or similar)[7]

Procedure:

  • Euthanize mice according to approved institutional guidelines.

  • Aseptically harvest spleens and lymph nodes (axillary, brachial, inguinal, and mesenteric) and place them in a petri dish containing cold Complete RPMI.

  • Generate a single-cell suspension by gently mashing the tissues through a 70 µm cell strainer using the plunger of a syringe.[3][8]

  • Wash the strainer with additional medium and collect the cell suspension in a 50 mL conical tube.

  • Centrifuge the cells at 300 x g for 7 minutes at 4°C. Discard the supernatant.

  • For the spleen sample, resuspend the pellet in 2-5 mL of ACK lysis buffer and incubate for 3-5 minutes at room temperature to lyse red blood cells.[3][8]

  • Quench the lysis by adding 30 mL of Complete RPMI. Centrifuge as in step 5.

  • Combine the spleen and lymph node cell pellets if desired.

  • Isolate naïve CD4+ T cells using a negative selection magnetic bead-based kit according to the manufacturer's instructions.[7][9] The goal is to enrich for CD4+CD62L+CD44lowCD25- cells.

  • Purity of the isolated naïve CD4+ T cells should be >95% as assessed by flow cytometry.

Protocol 2: In Vitro Th17 Differentiation and Ned-19 Treatment

This protocol details the differentiation of naïve CD4+ T cells into Th17 cells and treatment with Ned-19.

Materials:

  • Isolated naïve CD4+ T cells (from Protocol 1)

  • Complete RPMI medium

  • 96-well round-bottom plates

  • Plate-bound anti-mouse CD3ε antibody (clone 145-2C11)

  • Soluble anti-mouse CD28 antibody (clone 37.51)

  • Recombinant mouse TGF-β1 (1-5 ng/mL)[10][11]

  • Recombinant mouse IL-6 (20-50 ng/mL)[10][11][12]

  • Anti-mouse IL-4 neutralizing antibody (10 µg/mL)[10][12]

  • Anti-mouse IFN-γ neutralizing antibody (10 µg/mL)[10][12]

  • trans-Ned 19 (Tocris or equivalent), dissolved in DMSO

  • DMSO (vehicle control)

Procedure:

  • Coat a 96-well plate with anti-CD3ε antibody (2-5 µg/mL in PBS) overnight at 4°C. Before use, wash the wells twice with sterile PBS.

  • Resuspend naïve CD4+ T cells in Complete RPMI at a concentration of 1 x 10^6 cells/mL.

  • Prepare the Th17 polarizing cytokine cocktail in Complete RPMI:

    • Soluble anti-CD28 antibody (1-2 µg/mL)

    • TGF-β1 (e.g., 2 ng/mL)

    • IL-6 (e.g., 20 ng/mL)

    • Anti-IL-4 antibody (10 µg/mL)

    • Anti-IFN-γ antibody (10 µg/mL)

  • Add trans-Ned 19 to the desired final concentrations (e.g., 10, 30, 100 µM) to the appropriate wells. Add an equivalent volume of DMSO to the control wells (final concentration ≤ 0.1%).

  • Add 100 µL of the cell suspension (1 x 10^5 cells) to each well.

  • Add 100 µL of the 2x cytokine cocktail (with or without Ned-19) to the corresponding wells.

  • Culture the cells for 3-5 days at 37°C in a 5% CO2 incubator.

Protocol 3: Flow Cytometric Analysis of Th17 and Tr1 Cells

This protocol is for the intracellular staining of cytokines to assess Th17 and Tr1 populations.

Materials:

  • Differentiated T cells (from Protocol 2)

  • Cell Stimulation Cocktail (containing PMA and Ionomycin, e.g., from eBioscience)

  • Protein Transport Inhibitor Cocktail (containing Brefeldin A and Monensin, e.g., from eBioscience)

  • FACS buffer

  • Fixable Viability Dye

  • Anti-mouse CD4 antibody (e.g., clone RM4-5)

  • BD Cytofix/Cytoperm™ Fixation/Permeabilization Solution Kit

  • Anti-mouse IL-17A antibody (e.g., clone eBio17B7)[13]

  • Anti-mouse IL-10 antibody (e.g., clone JES5-16E3)

  • Anti-mouse IFN-γ antibody (e.g., clone XMG1.2)

  • Flow cytometer

Procedure:

  • Four to five hours before harvesting, restimulate the cells by adding a Cell Stimulation Cocktail and a Protein Transport Inhibitor Cocktail to the culture medium according to the manufacturer’s instructions.[12][14]

  • Harvest the cells and wash them with FACS buffer.

  • Stain for surface markers and viability: Resuspend cells in FACS buffer containing the Fixable Viability Dye and anti-CD4 antibody. Incubate for 20-30 minutes at 4°C in the dark.

  • Wash the cells twice with FACS buffer.

  • Fix and permeabilize the cells using the Cytofix/Cytoperm™ kit according to the manufacturer's protocol.

  • Stain for intracellular cytokines: Resuspend the fixed and permeabilized cells in Perm/Wash™ buffer containing fluorescently labeled antibodies against IL-17A, IL-10, and IFN-γ.

  • Incubate for 30-45 minutes at 4°C in the dark.

  • Wash the cells twice with Perm/Wash™ buffer and resuspend in FACS buffer.

  • Acquire the samples on a flow cytometer.

  • Analyze the data using appropriate software. Gate on live, single, CD4+ lymphocytes to determine the percentage of cells expressing IL-17A, IL-10, and IFN-γ.

References

Troubleshooting & Optimization

Ned 19 Technical Support Center: Troubleshooting Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of Ned 19 in experimental settings. All information is presented in a clear question-and-answer format to directly address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is Ned 19 and what is its primary mechanism of action?

Ned 19 is a potent, selective, and cell-permeant antagonist of the nicotinic acid adenine dinucleotide phosphate (NAADP) signaling pathway.[1] Its primary mechanism of action is the inhibition of NAADP-mediated Ca2+ release from acidic intracellular stores, such as lysosomes.[2][3] This makes it a valuable tool for studying the role of NAADP in various cellular processes. Ned 19 is considered a non-competitive antagonist.[1]

Q2: What are the cis and trans isomers of Ned 19?

cis-Ned 19 and trans-Ned 19 are stereoisomers of the molecule. Both isomers act as NAADP antagonists, though trans-Ned 19 has been reported to have a higher potency in inhibiting NAADP-mediated Ca2+ release.[4][5] It is crucial to specify the isomer used in your experiments for reproducibility.

Troubleshooting Guide

Solubility Issues

Q3: I am having trouble dissolving Ned 19. What is the recommended solvent and maximum concentration?

Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing Ned 19 stock solutions.[6][7] Due to its hydrophobic nature, Ned 19 is poorly soluble in aqueous solutions alone.

For optimal results, it is recommended to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in your aqueous experimental buffer or cell culture medium.

Quantitative Solubility Data:

SolventMaximum ConcentrationNotes
DMSO100 mM (51.46 mg/mL)[5]Ultrasonic agitation may be required to fully dissolve the compound at higher concentrations.[6]
≥ 100 mg/mL (194.33 mM)[8]Saturation point was not determined.

Q4: My Ned 19 precipitates when I add it to my aqueous buffer or cell culture medium. How can I prevent this?

Precipitation of Ned 19 in aqueous solutions is a common issue due to its low water solubility. Here are several troubleshooting steps:

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is kept low, typically below 0.5%, to minimize solvent-induced artifacts and toxicity.[9] However, a slightly higher DMSO concentration may be necessary to maintain Ned 19 solubility. It is recommended to perform a vehicle control experiment with the same final DMSO concentration.

  • Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock solution into the aqueous buffer. This gradual decrease in solvent strength can help prevent precipitation.

  • Working Solution Temperature: Ensure your aqueous buffer is at room temperature or 37°C before adding the Ned 19 stock solution. Adding to a cold solution can decrease solubility.

  • Order of Addition: Add the Ned 19 DMSO stock to the aqueous solution while vortexing or stirring to ensure rapid and uniform mixing.

  • Component Interactions: Some components in complex media can interact with the compound, leading to precipitation. If you suspect this, try dissolving Ned 19 in a simpler buffer (e.g., HBSS or PBS) first before adding it to the full culture medium.

Stability and Storage

Q5: How should I store my Ned 19 powder and stock solutions?

Proper storage is critical to maintain the stability and activity of Ned 19.

Storage Recommendations:

FormStorage TemperatureDurationNotes
Powder -20°C3 years[6]Protect from light.
4°C2 years[6]
DMSO Stock Solution -80°C6 months[1][6]Aliquot to avoid repeated freeze-thaw cycles. Protect from light.
-20°C1 month[1][6]

Q6: I have been storing my Ned 19 stock solution at 4°C. Is it still usable?

Short-term storage of DMSO stock solutions at 4°C (days to weeks) may be acceptable, but for long-term storage, -20°C or -80°C is strongly recommended to prevent degradation.[7] If you observe any precipitation or a decrease in the expected biological activity, it is advisable to prepare a fresh stock solution.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Ned 19 Stock Solution in DMSO

Materials:

  • Ned 19 powder (Molecular Weight: 514.59 g/mol )

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic bath (optional)

Procedure:

  • Allow the Ned 19 powder vial to equilibrate to room temperature before opening to prevent condensation.

  • Weigh out 5.15 mg of Ned 19 powder and transfer it to a sterile microcentrifuge tube.

  • Add 1 mL of anhydrous DMSO to the tube.

  • Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved.

  • If the powder does not fully dissolve, place the tube in an ultrasonic bath for 5-10 minutes.

  • Once dissolved, aliquot the 10 mM stock solution into smaller volumes in sterile, light-protected microcentrifuge tubes.

  • Store the aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).

Protocol 2: Calcium Flux Assay using a Fluorescent Indicator

This protocol provides a general workflow for measuring changes in intracellular calcium levels in response to Ned 19 treatment.

Materials:

  • Cells of interest plated in a 96-well black, clear-bottom plate

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Indo-1 AM)

  • Pluronic F-127 (for aiding dye solubilization)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Ned 19 stock solution (e.g., 10 mM in DMSO)

  • Agonist to induce Ca2+ release (e.g., a neurotransmitter or peptide)

  • Fluorescence plate reader with kinetic reading capabilities

Experimental Workflow Diagram:

G plate_cells Plate cells in 96-well plate prepare_dye Prepare dye loading solution (e.g., Fura-2 AM in HBSS) plate_cells->prepare_dye load_cells Incubate cells with dye solution (e.g., 30-60 min at 37°C) wash_cells Wash cells to remove excess dye load_cells->wash_cells pre_incubate Pre-incubate with Ned 19 or vehicle control measure_baseline Measure baseline fluorescence pre_incubate->measure_baseline add_agonist Add agonist to stimulate Ca2+ release measure_baseline->add_agonist measure_response Measure fluorescence change over time add_agonist->measure_response

Caption: Workflow for a typical calcium flux assay.

Procedure:

  • Cell Plating: Plate your cells in a 96-well black, clear-bottom plate at a suitable density and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a dye loading solution by diluting the calcium indicator (e.g., Fura-2 AM) in HBSS to the desired final concentration (typically 1-5 µM). The addition of a small amount of Pluronic F-127 (e.g., 0.02%) can aid in dye solubilization.

    • Remove the culture medium from the cells and add the dye loading solution.

    • Incubate the plate at 37°C for 30-60 minutes in the dark.

    • Wash the cells twice with HBSS to remove any extracellular dye.

  • Ned 19 Incubation:

    • Prepare your desired concentrations of Ned 19 by diluting the stock solution in HBSS. Include a vehicle control (DMSO only).

    • Add the Ned 19 solutions or vehicle control to the appropriate wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature or 37°C.

  • Measurement:

    • Place the plate in a fluorescence plate reader set to the appropriate excitation and emission wavelengths for your chosen dye.

    • Record a baseline fluorescence reading for a set period (e.g., 30-60 seconds).

    • Using the plate reader's injection system, add the agonist to stimulate Ca2+ release.

    • Immediately begin kinetic reading of the fluorescence signal for a period of several minutes to capture the calcium transient.

  • Data Analysis: Analyze the change in fluorescence intensity over time to determine the effect of Ned 19 on the agonist-induced calcium release.

Signaling Pathway

NAADP-Mediated Ca2+ Signaling Pathway and the Role of Ned 19

Nicotinic acid adenine dinucleotide phosphate (NAADP) is a second messenger that mobilizes Ca2+ from acidic organelles, primarily lysosomes, through the activation of two-pore channels (TPCs).[2][3] This initial localized Ca2+ release can then be amplified by calcium-induced calcium release (CICR) from the endoplasmic reticulum (ER) via ryanodine receptors (RyRs) or IP3 receptors (IP3Rs), leading to a global cytoplasmic Ca2+ signal. Ned 19 acts as an antagonist at the TPCs, thereby blocking the initial NAADP-mediated Ca2+ release from lysosomes and inhibiting the subsequent signaling cascade.

G cluster_stimulus External Stimulus cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_lysosome Lysosome cluster_er Endoplasmic Reticulum (ER) cluster_response Cellular Response Stimulus Agonist (e.g., Hormone, Neurotransmitter) Receptor Receptor Stimulus->Receptor NAADP_Synthase NAADP Synthase Receptor->NAADP_Synthase Activates NAADP NAADP NAADP_Synthase->NAADP Produces TPC Two-Pore Channel (TPC) NAADP->TPC Activates Ca_Lysosome Ca2+ TPC->Ca_Lysosome Releases RyR_IP3R RyR / IP3R Ca_Lysosome->RyR_IP3R Activates (CICR) Ca_ER Ca2+ RyR_IP3R->Ca_ER Releases Cellular_Response Downstream Cellular Responses Ca_ER->Cellular_Response Initiates Ned19 Ned 19 Ned19->TPC Inhibits

References

Optimizing Ned-19 Concentration for Effective NAADP Inhibition: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Ned-19 for the effective inhibition of nicotinamide adenine dinucleotide phosphate (NAADP)-mediated signaling. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure successful and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is Ned-19 and how does it inhibit NAADP signaling?

A1: Ned-19 is a potent, cell-permeant, and selective antagonist of NAADP-induced Ca²⁺ signaling.[1][2] It acts as a non-competitive antagonist, meaning it does not directly compete with NAADP for its binding site but rather inhibits the downstream signaling cascade.[1][3] Evidence suggests that Ned-19 may interact directly or indirectly with two-pore channels (TPCs) located on acidic organelles like lysosomes, which are the primary targets of NAADP for initiating calcium release.[2][4]

Q2: What is the typical effective concentration range for Ned-19?

A2: The effective concentration of Ned-19 can vary significantly depending on the cell type and the specific experimental conditions. However, a general starting range for in vitro cell-based assays is between 1 µM and 100 µM.[1][5] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint.

Q3: Is Ned-19 specific to the NAADP pathway?

A3: Ned-19 has been shown to be highly selective for the NAADP-mediated Ca²⁺ release pathway. Studies have demonstrated that it does not affect Ca²⁺ release induced by other second messengers like inositol 1,4,5-trisphosphate (IP₃) or cyclic ADP-ribose (cADPR).[3][6] However, as with any pharmacological inhibitor, it is essential to include appropriate controls to rule out potential off-target effects in your specific experimental system.

Q4: What are the isomers of Ned-19 and do they have different activities?

A4: Ned-19 exists as two stereoisomers: trans-Ned-19 and cis-Ned-19. Both isomers have been shown to be active as NAADP antagonists. However, trans-Ned-19 is generally reported to be more potent in inhibiting NAADP-mediated Ca²⁺ release.[6] It is important to be aware of which isomer is being used in your experiments as their efficacy can differ.

Troubleshooting Guide

Q1: I am not observing any inhibition of Ca²⁺ signaling with Ned-19. What could be the problem?

A1:

  • Suboptimal Concentration: The concentration of Ned-19 may be too low for your cell type. It is recommended to perform a concentration-response experiment to determine the optimal inhibitory concentration.

  • Compound Stability and Solubility: Ned-19 is typically dissolved in DMSO.[7] Ensure that the final DMSO concentration in your cell culture medium is low (typically <0.1%) to avoid solvent-induced toxicity. Poor solubility can lead to precipitation of the compound. Prepare fresh stock solutions and inspect for any precipitates before use.

  • Cell Permeability: While Ned-19 is cell-permeant, the rate of uptake can vary between cell types. Consider increasing the pre-incubation time to ensure adequate intracellular concentration.

  • NAADP Pathway Not a Key Regulator: In your specific experimental model, the physiological response you are measuring may not be predominantly regulated by the NAADP signaling pathway. Consider using a positive control known to be sensitive to NAADP inhibition.

Q2: I am observing inconsistent or variable results with Ned-19.

A2:

  • Inconsistent Cell Conditions: Ensure that cells are healthy, at a consistent passage number, and at the same confluency for all experiments.

  • Reagent Variability: Use high-quality Ned-19 from a reputable supplier. Prepare fresh dilutions from a stock solution for each experiment to avoid degradation.

  • Pre-incubation Time: Standardize the pre-incubation time with Ned-19 before applying the stimulus. A pre-incubation period of 30-60 minutes is often used.[5][6]

  • Off-Target Effects: At higher concentrations, the risk of off-target effects increases. If you are using high concentrations of Ned-19, consider performing control experiments to assess its specificity. An inactive analog, Ned-20, which does not inhibit NAADP-mediated Ca²⁺ release, can be used as a negative control.[8][9]

Q3: I am seeing a stimulatory effect at low concentrations of Ned-19 instead of inhibition.

A3: Paradoxical effects at low concentrations have been reported for some pharmacological agents. This could be due to complex interactions with the target or off-target effects that become apparent at different concentration ranges. A study on TPC2 has shown that Ned-19 can potentiate NAADP activation at nanomolar concentrations while inhibiting it at micromolar concentrations.[10] It is crucial to perform a full dose-response curve to identify the inhibitory range for your specific system.

Quantitative Data Summary

ParameterValueCell System/AssayReference
IC₅₀ (Inhibition of NAADP-mediated Ca²⁺ release) 65 nMSea urchin egg homogenate[1]
2 µMSea urchin egg homogenate[5]
~3 µMMouse pancreatic islets (glucose-induced Ca²⁺ increase)[5]
IC₅₀ (trans-Ned-19) 6 nMNAADP-mediated Ca²⁺ release
IC₅₀ (cis-Ned-19) 800 nMCa²⁺ release inhibition
Effective Concentration Range (in vitro) 1 µM - 100 µMVarious cell lines[1][5]
Negative Control Ned-20Does not inhibit NAADP-mediated Ca²⁺ release[8][9][11]

Experimental Protocols

Protocol 1: Determination of Optimal Ned-19 Concentration for Inhibiting NAADP-Mediated Calcium Release

Objective: To determine the effective concentration range of Ned-19 for inhibiting NAADP-induced calcium signaling in a specific cell type using a fluorescent calcium indicator.

Materials:

  • Cells of interest

  • Cell culture medium

  • Ned-19 (and inactive analog Ned-20 as a negative control)

  • DMSO (for dissolving Ned-19)

  • Fluorescent Ca²⁺ indicator dye (e.g., Fura-2 AM, Fluo-4 AM)

  • Pluronic F-127

  • HEPES-buffered saline (HBS) or other appropriate imaging buffer

  • NAADP agonist (e.g., NAADP-AM or direct intracellular delivery of NAADP)

  • Multi-well plates suitable for fluorescence imaging

  • Fluorescence plate reader or microscope with live-cell imaging capabilities

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density that will result in a confluent monolayer on the day of the experiment.

  • Dye Loading: On the day of the experiment, wash the cells with HBS. Load the cells with a fluorescent Ca²⁺ indicator dye according to the manufacturer's instructions. Typically, this involves incubation with the dye (e.g., 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127) for 30-60 minutes at 37°C.

  • Wash: After loading, wash the cells gently with HBS to remove excess dye.

  • Ned-19 Pre-incubation: Prepare serial dilutions of Ned-19 in HBS. A typical concentration range to test is 0.1 µM to 100 µM. Also, prepare a vehicle control (DMSO) and a negative control with the inactive analog Ned-20 at the highest concentration used for Ned-19. Add the different concentrations of Ned-19 or controls to the wells and incubate for 30-60 minutes at room temperature or 37°C.

  • Baseline Fluorescence Measurement: Measure the baseline fluorescence of the cells before adding the NAADP agonist.

  • Stimulation with NAADP Agonist: Add the NAADP agonist to the wells and immediately start recording the fluorescence signal over time.

  • Data Analysis: Analyze the change in fluorescence intensity (e.g., peak fluorescence or area under the curve) in response to the NAADP agonist for each Ned-19 concentration. Plot the percentage of inhibition against the log of the Ned-19 concentration to determine the IC₅₀ value.

Protocol 2: Cell Proliferation Assay to Assess the Effect of NAADP Inhibition

Objective: To evaluate the impact of Ned-19 on cell proliferation.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Ned-19

  • DMSO

  • 96-well cell culture plates

  • Cell proliferation assay kit (e.g., MTT, WST-1, or a DNA-binding dye-based assay)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density for proliferation assays. Allow the cells to attach and resume growth (typically overnight).

  • Treatment with Ned-19: Prepare different concentrations of Ned-19 in complete cell culture medium. Remove the old medium from the wells and add the medium containing the various concentrations of Ned-19 or a vehicle control (DMSO).

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.

  • Cell Proliferation Assay: At the end of the incubation period, perform the cell proliferation assay according to the manufacturer's protocol of the chosen kit. This typically involves adding a reagent to the wells and incubating for a specific time before measuring the absorbance or fluorescence.

  • Data Analysis: Subtract the background absorbance/fluorescence (from wells with medium only) from all readings. Express the results as a percentage of the vehicle-treated control. Plot the percentage of proliferation against the Ned-19 concentration.

Visualizations

NAADP_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_lysosome Lysosome/Acidic Store Agonist Agonist (e.g., Hormone, Neurotransmitter) Receptor Receptor Agonist->Receptor Enzyme NAADP Synthase Receptor->Enzyme Activates NAADP NAADP Enzyme->NAADP Synthesizes TPC Two-Pore Channel (TPC) NAADP->TPC Activates Ca_cytosol [Ca²⁺]i Increase Downstream Downstream Cellular Responses (e.g., Gene Expression, Proliferation) Ca_cytosol->Downstream TPC->Ca_cytosol Ca²⁺ Release Ca_store Ca²⁺ Store Ned19 Ned-19 Ned19->TPC Inhibits

Caption: The NAADP signaling pathway and the inhibitory action of Ned-19.

Experimental_Workflow start Start: Seed Cells dye_loading Load with Ca²⁺ Indicator Dye start->dye_loading wash1 Wash Cells dye_loading->wash1 preincubation Pre-incubate with Ned-19 (or Vehicle/Ned-20 Control) wash1->preincubation baseline Measure Baseline Fluorescence preincubation->baseline stimulate Stimulate with NAADP Agonist baseline->stimulate record Record Fluorescence Change stimulate->record analysis Data Analysis (Determine IC₅₀) record->analysis end End analysis->end

Caption: Generalized experimental workflow for using Ned-19 to inhibit NAADP-mediated calcium release.

References

Potential off-target effects of Ned 19 and how to control for them.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ned 19, a potent antagonist of NAADP-mediated Ca2+ signaling.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments using Ned 19.

Issue 1: Unexpected Increase in Calcium Signal at Low Concentrations of Ned 19

  • Question: I am using Ned 19 to inhibit NAADP-mediated calcium release, but at lower concentrations, I am observing an increase in my calcium signal instead of inhibition. Why is this happening?

  • Answer: This is a documented dose-dependent effect of Ned 19. At low nanomolar concentrations (e.g., 30-100 nM), Ned 19 can act as an agonist and stimulate NAADP-mediated activation of two-pore channels (TPCs), leading to an increase in Ca2+ release.[1] In contrast, at higher micromolar concentrations (e.g., >1 µM), it acts as a non-competitive antagonist.[1] It is crucial to perform a full dose-response curve in your specific cell type to determine the optimal inhibitory concentration.

Issue 2: Elevated Baseline Calcium Levels After Ned 19 Incubation

  • Question: After pre-incubating my cells with higher concentrations of Ned 19, I've noticed an increase in the baseline intracellular calcium concentration before applying my stimulus. What could be the cause?

  • Answer: Higher concentrations of Ned 19 (e.g., 200–300 µM in some cell types) have been observed to cause an increase in baseline intracellular Ca2+ levels.[1] The exact mechanism for this is not fully elucidated but may be related to off-target effects or a partial agonist activity at these higher concentrations. To control for this, you should:

    • Always measure and subtract the baseline fluorescence before stimulation.

    • Check cell viability to ensure the elevated calcium is not a sign of cytotoxicity.

    • Test the responsiveness of the cells after Ned 19 treatment by using a global calcium-releasing agent like thapsigargin to ensure the calcium stores are not depleted and the cells are still healthy.[1]

Issue 3: Suspected Off-Target Effects Unrelated to NAADP Signaling

  • Question: I am observing an effect with Ned 19 that I suspect is independent of NAADP signaling. How can I confirm this and control for it?

  • Answer: To distinguish between on-target NAADP antagonism and potential off-target effects, several control experiments are essential. Please refer to the detailed experimental protocols in the "Experimental Protocols for Off-Target Effect Control" section below. Key controls include using an inactive analogue, a structurally different antagonist, and assessing other calcium signaling pathways.

Issue 4: Interference with Fluorescent Assays

  • Question: My experimental readout involves fluorescence, and I am concerned that the intrinsic fluorescence of Ned 19 might be interfering with my results. How can I address this?

  • Answer: Ned 19 is a fluorescent molecule with excitation wavelengths around 351-365 nm.[2][3] This can cause artifacts in flow cytometry and microscopy, particularly in channels like DAPI or those overlapping with GFP.[3] To mitigate this:

    • Run a "Ned 19 only" control (cells treated with Ned 19 but without your fluorescent probe) to quantify its background fluorescence.

    • If possible, choose fluorescent dyes with excitation and emission spectra that do not overlap with Ned 19.

    • Use spectral unmixing tools in your imaging software if available.

    • When using flow cytometry, avoid the UV laser and channels with significant spectral overlap if possible and use compensation controls.[3]

Frequently Asked Questions (FAQs)

  • What is the primary mechanism of action of Ned 19? Ned 19 is a non-competitive antagonist of the nicotinic acid adenine dinucleotide phosphate (NAADP) signaling pathway.[1] It is thought to inhibit NAADP-mediated Ca2+ release by interacting with two-pore channels (TPCs) located on acidic organelles such as lysosomes.[4]

  • Is Ned 19 selective for NAADP-mediated Ca2+ release? Yes, studies have shown that Ned 19 is highly selective for NAADP-mediated Ca2+ release. In sea urchin egg homogenates, it did not affect Ca2+ release induced by inositol 1,4,5-trisphosphate (IP3) or cyclic ADP-ribose (cADPR).[1][5]

  • What is a typical working concentration for Ned 19? The effective concentration of Ned 19 can vary significantly between cell types and experimental conditions. It is essential to perform a dose-response curve. Inhibitory effects are typically observed in the micromolar range (e.g., 1-100 µM), while stimulatory effects can occur at nanomolar concentrations.[1][5]

  • Can Ned 19 be cytotoxic? While some studies report no significant impact on cell viability at working concentrations (up to 50 µM in CD4+ T cells), it is crucial to assess cytotoxicity in your specific experimental system.[3] This can be done using standard assays like Trypan Blue exclusion, MTT, or LDH assays. One study noted that adding PMA and ionomycin could restore proliferation in cells treated with 50 µM Ned-19, suggesting the effect was not due to cytotoxicity at that concentration.[1]

Data Presentation: Summary of Ned 19 Concentrations and Effects

Cell TypeNed 19 ConcentrationObserved EffectCitation
Memory CD4+ T cells50-200 µMStimulation of Ca2+ flux[1]
Memory CD4+ T cells250-300 µMInhibition of Ca2+ flux[1]
Sea urchin egg homogenate100 µMInhibition of NAADP-mediated Ca2+ release[1][4]
Mouse pancreatic beta cells125 µMBlockade of NAADP-mediated Ca2+ spiking[5]
Mouse pancreatic isletsIC50 of 3 µMReduction of glucose-induced Ca2+ increases[5]
Sea urchin egg homogenateIC50 of 2 µMInhibition of NAADP-mediated Ca2+ release[5]
General30-100 nMStimulation of NAADP-mediated TPC2 activation[1]
General1 µMInhibition of NAADP-mediated TPC2 activation[1]

Experimental Protocols for Off-Target Effect Control

1. Use of an Inactive Analogue (Ned-20)

  • Principle: Ned-20 is a close structural analogue of Ned-19 that does not inhibit NAADP-mediated Ca2+ release but can still bind to the high-affinity site of the NAADP receptor.[6][7][8] Observing an effect with Ned 19 but not with Ned-20 at the same concentration provides strong evidence that the effect is mediated through the antagonism of NAADP-induced Ca2+ release.

  • Methodology:

    • Prepare stock solutions of Ned 19 and Ned-20 in DMSO.

    • In parallel experiments, treat cells with:

      • Vehicle control (DMSO)

      • Your effective concentration of Ned 19

      • The same concentration of Ned-20

    • Incubate for the same duration.

    • Apply your experimental stimulus and measure the outcome.

    • A significant difference between the Ned 19 and Ned-20 treated groups points to an on-target effect.

2. Use of a Structurally Different NAADP Antagonist (BZ194)

  • Principle: Using a second, structurally distinct NAADP antagonist like BZ194 can help confirm that the observed biological effect is due to the inhibition of the NAADP pathway and not a specific off-target effect of the Ned 19 chemical structure.[3]

  • Methodology:

    • Determine the optimal inhibitory concentration of BZ194 in your system through a dose-response experiment.

    • Perform parallel experiments treating cells with:

      • Vehicle control (DMSO)

      • Ned 19

      • BZ194

3. Assessment of Other Calcium Signaling Pathways

  • Principle: To confirm the selectivity of Ned 19 in your cell type, test its effect on Ca2+ release mediated by other second messengers like IP3 and cADPR.[5]

  • Methodology:

    • Pre-incubate cells with your working concentration of Ned 19 or vehicle.

    • Stimulate cells with an agonist known to induce IP3-mediated Ca2+ release (e.g., carbachol in some cells).

    • In a separate experiment, stimulate cells with an agent that triggers cADPR-mediated Ca2+ release (e.g., by using a cell-permeant cADPR analogue).

    • Measure the resulting Ca2+ signals. No significant change in the IP3- or cADPR-mediated signals in the presence of Ned 19 confirms its selectivity for the NAADP pathway in your system.[5]

Mandatory Visualizations

NAADP_Signaling_Pathway cluster_stimulus External Stimulus cluster_cell Cell cluster_organelle Acidic Ca2+ Store (Lysosome) Stimulus Agonist (e.g., TCR activation) Receptor Receptor Stimulus->Receptor Enzyme NAADP Synthase Receptor->Enzyme NAADP NAADP Enzyme->NAADP TPC Two-pore Channel (TPC) NAADP->TPC Activates Ca_Cytosol Cytosolic Ca2+ Increase TPC->Ca_Cytosol Ca2+ Release Ca_Store Ca2+ Downstream Downstream Effector Functions Ca_Cytosol->Downstream Ned19 Ned 19 Ned19->TPC Inhibits

Caption: NAADP signaling pathway and the inhibitory action of Ned 19.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_analysis Analysis Start Start: Prepare cell culture Vehicle Vehicle Control (DMSO) Start->Vehicle Incubate Ned19 Ned 19 Start->Ned19 Incubate Ned20 Inactive Analogue (Ned-20) Start->Ned20 Incubate BZ194 Alternative Antagonist (BZ194) Start->BZ194 Incubate Stimulate Apply Stimulus Vehicle->Stimulate Ned19->Stimulate Ned20->Stimulate BZ194->Stimulate Measure Measure Outcome (e.g., Ca2+ flux, cell proliferation) Stimulate->Measure Compare Compare Results Measure->Compare

Caption: Workflow for controlling for off-target effects of Ned 19.

Troubleshooting_Logic Start Unexpected Result with Ned 19 Q_Dose Is the Ca2+ signal increased at low doses? Start->Q_Dose A_Dose Perform full dose-response curve. This is a known agonist effect. Q_Dose->A_Dose Yes Q_Baseline Is the baseline Ca2+ level elevated? Q_Dose->Q_Baseline No A_Baseline Measure and subtract baseline. Check cell viability. Q_Baseline->A_Baseline Yes Q_OffTarget Is an off-target effect suspected? Q_Baseline->Q_OffTarget No A_OffTarget Use controls: - Inactive analogue (Ned-20) - Alternative antagonist (BZ194) - Test other Ca2+ pathways Q_OffTarget->A_OffTarget Yes Q_Fluorescence Is there interference with a fluorescent assay? Q_OffTarget->Q_Fluorescence No A_Fluorescence Run 'Ned 19 only' control. Use non-overlapping dyes. Use spectral unmixing. Q_Fluorescence->A_Fluorescence Yes

Caption: Logical flowchart for troubleshooting Ned 19 experiments.

References

Addressing issues with Ned 19's cell permeability in specific cell lines.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ned 19. This resource is designed for researchers, scientists, and drug development professionals to address common issues and provide guidance for experiments involving the NAADP antagonist, Ned 19.

Frequently Asked Questions (FAQs)

Q1: What is Ned 19 and what is its primary mechanism of action? A1: Ned 19 is a selective and cell-permeant non-competitive antagonist of Nicotinic Acid Adenine Dinucleotide Phosphate (NAADP). Its primary function is to inhibit NAADP-mediated calcium (Ca²⁺) signaling.[1] It is thought to act on two-pore channels (TPCs) located on acidic organelles like lysosomes, thereby blocking the release of Ca²⁺ from these internal stores.[2][3][4]

Q2: Is Ned 19 considered cell-permeable? A2: Yes, Ned 19 is designed and widely reported to be a cell-permeant compound, allowing it to be used in studies with intact cells.[1][3] However, its effective permeability and resulting intracellular concentration can vary significantly depending on the cell line, experimental conditions, and incubation time.

Q3: What is the difference between Ned 19 and its analogue, Ned-20? A3: Ned-20 is a close structural analogue of Ned 19 that serves as an important negative control. While Ned-20 can bind to the NAADP receptor's high-affinity site, it does not inhibit NAADP-mediated Ca²⁺ release.[5][6][7] Therefore, using Ned-20 in parallel experiments can help confirm that the observed biological effects are specifically due to the inhibition of Ca²⁺ signaling by Ned 19 and not due to off-target effects.[5]

Q4: What is the typical solvent for dissolving and storing Ned 19? A4: Ned 19 is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[8][9] For long-term storage, it is recommended to store the stock solution at -20°C.

Q5: Does Ned 19 have fluorescent properties? A5: The stereoisomer cis-Ned 19 is reported to be fluorescent, which allows it to be used for labeling NAADP receptors in intact cells. It can be visualized using confocal microscopy with excitation around 351-365 nm. Ned 19 itself has been shown to co-localize with lysosomal trackers, suggesting its accumulation in these organelles.[2][10][11]

Troubleshooting Guide: Cell Permeability and Efficacy

This guide addresses common problems researchers face when Ned 19 appears to have low efficacy or variable effects in their specific cell line, which may be related to cell permeability issues.

Q1: I am not observing the expected inhibitory effect of Ned 19 on Ca²⁺ signaling in my cells. What should I do first? A1: The first step is to perform a dose-response analysis with a wide range of concentrations. The effective concentration of Ned 19 can be highly cell-type dependent, with published values ranging from low micromolar to several hundred micromolar in intact cell assays.[1][2] Some studies have reported biphasic or unexpected effects at lower concentrations. For instance, in memory CD4+ T cells, concentrations of 50-200 µM increased Ca²⁺ release, while inhibition was only observed at 300 µM.[2] A careful concentration curve is critical to determine the optimal inhibitory dose for your specific cell line.

Q2: I have tried a range of concentrations without success. Could the incubation time be a factor? A2: Absolutely. Insufficient incubation time can prevent Ned 19 from reaching its intracellular target in adequate concentrations. Review your protocol and consider increasing the pre-incubation time. Published protocols use pre-incubation times ranging from 30 minutes to several hours before initiating the experiment (e.g., before adding the stimulus for Ca²⁺ release).[2][8][12] We recommend testing a time course of pre-incubation (e.g., 30 min, 1h, 2h, 4h) to find the optimal window for your experimental setup.

Q3: How can I be sure that the lack of effect isn't due to compound instability or poor solubility in my media? A3: Ned 19's stability and solubility in aqueous cell culture media can be a concern, especially during long-term experiments (24-72 hours).[1]

  • Solubility: Ensure your final DMSO concentration in the media is low (typically <0.5%) to avoid solvent-induced artifacts and compound precipitation. When diluting the DMSO stock, add it to the media with vigorous mixing.

  • Stability: For long-term assays, consider replenishing the media with fresh Ned 19 periodically if you suspect compound degradation. The stability of small molecules in complex biological media can be limited.[13][14]

Q4: My results are inconsistent across experiments. What could be the cause? A4: Inconsistency can stem from several factors:

  • Cell State: Ensure cells are in a consistent state (e.g., passage number, confluency) for each experiment, as membrane characteristics and protein expression can change.

  • Protocol Adherence: Small variations in incubation times, temperatures, or reagent concentrations can lead to different outcomes.

  • Cell Line Heterogeneity: The expression levels of TPCs and other components of the NAADP pathway can vary, making some cell lines inherently less sensitive to Ned 19.[15]

Q5: At the concentrations where I expect to see an effect, I am observing cell death. How do I address this? A5: It is crucial to distinguish between specific inhibition of NAADP signaling and general cytotoxicity. Ned 19 has been shown to reduce cell proliferation and induce apoptosis at higher concentrations or with long-term exposure (24-72 hours).[1]

  • Conduct a Viability Assay: Run a parallel experiment using a simple viability assay (e.g., Trypan Blue exclusion, MTT, or a live/dead stain) with the same concentrations and incubation times.

  • Shorten Exposure Time: If possible for your biological question, use shorter incubation times that are sufficient to inhibit Ca²⁺ signaling without causing significant cell death.

  • Use Controls: Compare the effects to both a vehicle control (DMSO) and the inactive analogue Ned-20 to rule out non-specific toxicity.[5]

Quantitative Data Summary

The following table summarizes key quantitative data for Ned 19 from various experimental contexts. Note the significant difference in effective concentrations between cell-free and intact cell systems.

ParameterValueSystem / Cell TypeReference
IC₅₀ (Ca²⁺ Release) ~65 nMSea Urchin Egg Homogenate[1]
IC₅₀ (Ca²⁺ Release) ~800 nM (cis-Ned 19)Not Specified
IC₅₀ ([³²P]NAADP Binding) ~15 µM (cis-Ned 19)Not Specified
IC₅₀ (Glucose-induced Ca²⁺) ~3 µMMouse Pancreatic Islets[12]
Effective Concentration 25 - 100 µMMelanoma Cells (Anti-proliferative)[1]
Effective Concentration 100 µMCardiac Mesenchymal Stromal Cells[16]
Effective Concentration 150 - 250 µMT24, HUH7, 4T1 Cancer Cells (Migration)[17]
Effective Concentration 300 µMMemory CD4+ T Cells (Inhibition of Ca²⁺ flux)[2][18]

Experimental Protocols

Protocol 1: Assessment of Ned 19 Effect on Agonist-Induced Cytosolic Ca²⁺ Release

This protocol describes a general method for measuring the inhibitory effect of Ned 19 on Ca²⁺ mobilization in a suspension or adherent cell line using a fluorescent calcium indicator.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • Fluorescent Ca²⁺ indicator (e.g., Fura-2 AM, Fluo-4 AM)

  • Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

  • Ned 19 stock solution (e.g., 10-100 mM in DMSO)

  • Inactive analogue Ned-20 (optional control)

  • Agonist known to induce NAADP-mediated Ca²⁺ release in your cell type

  • Fluorometer or fluorescence microscope capable of ratiometric or single-wavelength measurements

Methodology:

  • Cell Preparation: Culture cells to the desired confluency. For suspension cells, harvest and wash with physiological buffer. For adherent cells, plate them on coverslips or in plates suitable for fluorescence imaging.

  • Dye Loading: Incubate cells with the Ca²⁺ indicator dye as per the manufacturer's instructions (e.g., 1-5 µM Fura-2 AM or Fluo-4 AM for 30-60 minutes at 37°C).

  • Washing: Wash the cells twice with warm physiological buffer to remove extracellular dye.

  • Pre-incubation with Ned 19: Resuspend or cover the cells with buffer containing the desired final concentration of Ned 19 (or Ned-20/DMSO for controls). It is critical to test a range of concentrations (e.g., 1 µM to 300 µM). Incubate for a predetermined time (e.g., 1 hour at 37°C).[2]

  • Baseline Measurement: Place the cells in the fluorometer or on the microscope stage and record the baseline fluorescence for 1-2 minutes to establish a stable signal.

  • Agonist Stimulation: Add the agonist at a predetermined concentration (e.g., EC₅₀) to stimulate Ca²⁺ release.

  • Data Recording: Continue recording the fluorescence signal until it returns to or near baseline.

  • Data Analysis: Calculate the change in intracellular Ca²⁺ concentration or the fluorescence ratio (e.g., F340/380 for Fura-2) over time. Compare the peak amplitude of the Ca²⁺ response in Ned 19-treated cells to the control groups.

Protocol 2: Cell Viability Assay

This protocol determines the cytotoxic effects of Ned 19 using Trypan Blue exclusion.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • Ned 19 stock solution

  • Trypan Blue stain (0.4%)

  • Hemocytometer or automated cell counter

Methodology:

  • Cell Seeding: Plate cells in a multi-well plate (e.g., 24-well) at a density that will not reach full confluency by the end of the experiment. Allow cells to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of Ned 19 and a DMSO vehicle control. Use the same concentrations and incubation times as in your primary functional assay.

  • Incubation: Incubate the cells for the desired duration (e.g., 4h, 24h, 48h).

  • Cell Harvesting: For adherent cells, trypsinize and collect them. For suspension cells, collect them directly. Centrifuge and resuspend the cell pellet in a small volume of buffer or medium.

  • Staining: Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue stain.

  • Counting: Within 5 minutes of staining, load the mixture into a hemocytometer. Count the number of viable (unstained) and non-viable (blue) cells.

  • Analysis: Calculate the percentage of viable cells for each condition: (Number of viable cells / Total number of cells) x 100. Compare the viability in Ned 19-treated wells to the vehicle control.

Visualizations

NAADP_Signaling_Pathway cluster_Extracellular Extracellular Space cluster_Cell Cell cluster_Lysosome Lysosome / Acidic Store Agonist Agonist Receptor Receptor Agonist->Receptor 1. Binds NAADP_Synth NAADP Synthesis Receptor->NAADP_Synth 2. Activates NAADP NAADP NAADP_Synth->NAADP 3. Produces TPC Two-Pore Channel (TPC) NAADP->TPC 4. Activates Ca_Cytosol Cytosolic Ca²⁺ Increase TPC->Ca_Cytosol 5. Ca²⁺ Release Ca_Store Ca²⁺ Cell_Response Cellular Response Ca_Cytosol->Cell_Response 6. Triggers Ned19 Ned 19 Ned19->TPC Inhibits

Caption: NAADP signaling pathway and the inhibitory action of Ned 19.

Troubleshooting_Workflow Start Start: No/Low Effect of Ned 19 Dose_Response Q1: Have you performed a wide dose-response curve? Start->Dose_Response Optimize_Dose A1: Run dose-response (e.g., 1 µM - 300 µM). Note potential biphasic effects. Dose_Response->Optimize_Dose No Incubation_Time Q2: Is incubation time optimized? Dose_Response->Incubation_Time Yes Optimize_Dose->Incubation_Time Optimize_Time A2: Test a time course (e.g., 30 min - 4 hours) for pre-incubation. Incubation_Time->Optimize_Time No Cytotoxicity Q3: Is cytotoxicity a concern at effective doses? Incubation_Time->Cytotoxicity Yes Optimize_Time->Cytotoxicity Viability_Assay A3: Run a parallel viability assay (e.g., Trypan Blue). Cytotoxicity->Viability_Assay Yes Controls Q4: Are proper controls included? Cytotoxicity->Controls No Viability_Assay->Controls Use_Controls A4: Use vehicle (DMSO) and inactive analogue (Ned-20) to confirm specificity. Controls->Use_Controls No Success Problem Resolved Controls->Success Yes Use_Controls->Success

Caption: Workflow for troubleshooting Ned 19 efficacy and permeability issues.

Logical_Relationships cluster_problem Observed Problem cluster_cause Potential Cause cluster_solution Recommended Solution P1 No Inhibitory Effect C1 Suboptimal Concentration P1->C1 C2 Insufficient Incubation Time P1->C2 C3 Compound Instability P1->C3 C5 Cell Line Insensitivity P1->C5 P2 High Cell Death C4 Cytotoxicity P2->C4 P3 Inconsistent Results P3->C3 C6 Experimental Variability P3->C6 S1 Perform Dose-Response C1->S1 S2 Optimize Incubation Time C2->S2 S6 Use Fresh Compound / Replenish C3->S6 S3 Check Viability / Use Controls C4->S3 S5 Consider Alternative Cell Line C5->S5 S4 Standardize Protocol C6->S4

Caption: Relationship between problems, causes, and solutions for Ned 19.

References

Technical Support Center: Overcoming Challenges in Interpreting Data from Ned 19 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with Ned 19 experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My Ned 19 treatment is showing no effect on NAADP-mediated Ca2+ signaling. What are the possible causes and solutions?

A1: Several factors could contribute to a lack of effect. Consider the following troubleshooting steps:

  • Compound Integrity and Solubility:

    • Problem: Ned 19 may have degraded or may not be fully dissolved.

    • Solution: Ned 19 is soluble in DMSO up to 100 mM.[1] Prepare fresh stock solutions in high-quality, anhydrous DMSO and store them at -20°C for short-term or -80°C for long-term storage.[2][3][4] Avoid repeated freeze-thaw cycles.[3][4] We recommend ultrasonicating to aid dissolution.[2]

  • Cell Permeability and Incubation Time:

    • Problem: Insufficient incubation time may not allow for adequate cell penetration and target engagement.

    • Solution: Ned 19 is cell-permeant.[5] However, optimal pre-incubation times can vary between cell types. A common pre-incubation time is 30 to 60 minutes before the addition of an agonist.[6][7]

  • Experimental Controls:

    • Problem: Lack of appropriate controls makes it difficult to determine if the experimental system is working as expected.

    • Solution: Always include a positive control (e.g., a known agonist of the NAADP pathway) to confirm that the Ca2+ signaling pathway is functional in your cells. Use a vehicle control (DMSO) to account for any solvent effects. Consider using the inactive analog, Ned-20, as a negative control to demonstrate the specificity of the observed effects to Ned 19.[6][8][9][10]

  • Assay Conditions:

    • Problem: Suboptimal assay conditions can affect the results.

    • Solution: Ensure that your calcium flux assay buffer contains an appropriate concentration of extracellular calcium, as this can contribute to the overall signal.[5][11] Maintain a constant temperature of 37°C during the experiment.

Q2: I am observing a stimulatory effect of Ned 19 on Ca2+ flux at certain concentrations, instead of the expected inhibition. Is this a known phenomenon?

A2: Yes, this paradoxical effect has been reported, particularly in memory CD4+ T cells.

  • Concentration-Dependent Effects: In memory CD4+ T cells, Ned 19 has been shown to stimulate Ca2+ flux at concentrations between 50 and 200 µM, while inhibition is observed at higher concentrations (250-300 µM).[11] This is hypothesized to be due to direct application to TPC2, where Ned 19 stimulates NAADP-mediated TPC2 activation at low nanomolar concentrations and inhibits at higher concentrations.[11]

  • Troubleshooting and Interpretation:

    • Perform a full dose-response curve to characterize the effect of Ned 19 in your specific cell type.

    • If you observe a stimulatory effect, consider whether it is relevant to the biological question you are asking. It may be necessary to use a higher concentration of Ned 19 to achieve inhibition.

    • Be cautious when interpreting data from a single concentration of Ned 19, as the effect may be biphasic.

Q3: How can I be sure that the effects I am observing are specific to Ned 19's action on the NAADP pathway and not due to off-target effects?

A3: Ensuring the specificity of a pharmacological inhibitor is crucial for accurate data interpretation.

  • Use of Inactive Analogs: The most effective way to control for off-target effects is to use an inactive analog of the compound. Ned-20 is a close structural analog of Ned 19 that does not inhibit NAADP-mediated Ca2+ release and can be used as a negative control.[6][8][9][10]

  • Selectivity for NAADP Pathway: Ned 19 has been shown to be highly selective for NAADP-mediated Ca2+ release and does not affect Ca2+ release mediated by IP3 or cADPR.[5][12][13] You can confirm this in your system by testing the effect of Ned 19 on Ca2+ release induced by agonists of these other pathways.

  • Cytotoxicity Assessment: At high concentrations or with prolonged incubation times, Ned 19 may induce cytotoxicity.[3][11] It is important to assess cell viability (e.g., using a trypan blue exclusion assay or a viability dye) in parallel with your functional assays to ensure that the observed effects are not due to cell death. In some cell types, concentrations up to 50 µM for 72 hours did not significantly impair cell viability.[7]

Quantitative Data Summary

ParameterValueCell Type/SystemReference
IC50 (NAADP-mediated Ca2+ release) 65 nMSea urchin egg homogenate[2][3]
IC50 (NAADP-mediated Ca2+ release) 6 nMNot specified
IC50 ([32P]NAADP binding) 0.4 nMNot specified
IC50 (Glucose-induced Ca2+ increases) 3 µMMouse pancreatic islets[6]
Inhibitory Concentration (Receptor-mediated Ca2+ flux) 250-300 µMMurine memory CD4+ T cells[11]
Stimulatory Concentration (Receptor-mediated Ca2+ flux) 50-200 µMMurine memory CD4+ T cells[11]

Experimental Protocols

Protocol 1: General Procedure for Ned 19 Treatment of Adherent Cells

  • Cell Culture: Plate cells on an appropriate culture vessel (e.g., 96-well plate for high-throughput screening) and allow them to adhere and reach the desired confluency.

  • Preparation of Ned 19 Stock Solution: Prepare a 10 mM stock solution of Ned 19 in anhydrous DMSO. Store at -20°C or -80°C.

  • Preparation of Working Solution: On the day of the experiment, dilute the Ned 19 stock solution to the desired final concentration in pre-warmed cell culture medium or an appropriate assay buffer. It is important to ensure that the final DMSO concentration is consistent across all conditions (including vehicle controls) and is typically kept below 0.5%.

  • Cell Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the desired concentration of Ned 19 or vehicle (DMSO).

  • Incubation: Incubate the cells for the desired period (e.g., 30-60 minutes) at 37°C in a humidified incubator.

  • Downstream Assay: Proceed with your downstream application, such as agonist stimulation for a calcium flux assay or a cell proliferation assay.

Protocol 2: Calcium Flux Assay Using a Fluorescent Indicator

This protocol provides a general guideline. Optimization of dye concentration and loading conditions may be necessary for your specific cell type.

  • Cell Preparation: Plate cells in a black-walled, clear-bottom 96-well plate to minimize background fluorescence.

  • Dye Loading:

    • Prepare a loading buffer containing a fluorescent calcium indicator (e.g., Fluo-4 AM, Fura-2 AM) according to the manufacturer's instructions.

    • Remove the culture medium and add the dye-loading buffer to each well.

    • Incubate the plate at 37°C for 30-60 minutes in the dark to allow for dye loading.

  • Wash Step: Gently wash the cells with an appropriate assay buffer (e.g., HBSS with calcium and magnesium) to remove excess dye.

  • Ned 19 Pre-incubation: Add the assay buffer containing the desired concentration of Ned 19 or vehicle to the wells and incubate for 30-60 minutes at 37°C.

  • Baseline Fluorescence Measurement: Measure the baseline fluorescence of each well using a fluorescence plate reader or a microscope equipped for live-cell imaging.

  • Agonist Stimulation: Add the agonist of the NAADP pathway to the wells.

  • Kinetic Measurement: Immediately begin recording the fluorescence intensity over time to capture the calcium transient.

  • Data Analysis: Analyze the change in fluorescence intensity over time to determine the effect of Ned 19 on the agonist-induced calcium response.

Visualizations

NAADP_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell Agonist Agonist Receptor Receptor Agonist->Receptor NAADP_Synthase NAADP Synthase Receptor->NAADP_Synthase activates NAADP NAADP NAADP_Synthase->NAADP produces TPC Two-Pore Channel (TPC) on Lysosome NAADP->TPC activates Ca_release Ca²⁺ Release TPC->Ca_release Downstream Downstream Cellular Responses Ca_release->Downstream Ned19 Ned 19 Ned19->TPC inhibits

Caption: NAADP Signaling Pathway and the Point of Ned 19 Inhibition.

Experimental_Workflow start Start: Plate Cells dye_loading Load with Calcium Indicator Dye start->dye_loading wash Wash to Remove Excess Dye dye_loading->wash pre_incubation Pre-incubate with Ned 19 or Vehicle wash->pre_incubation baseline Measure Baseline Fluorescence pre_incubation->baseline agonist Add Agonist baseline->agonist kinetic_read Kinetic Fluorescence Measurement agonist->kinetic_read analysis Data Analysis kinetic_read->analysis end End analysis->end

Caption: Experimental Workflow for a Calcium Flux Assay with Ned 19.

Logical_Relationship cluster_troubleshooting Troubleshooting Logic for Unexpected Results No_Effect Observation: No Effect of Ned 19 Check_Solubility Is Ned 19 properly dissolved and stable? No_Effect->Check_Solubility Stimulation Observation: Stimulatory Effect of Ned 19 Check_Concentration Is the concentration in the inhibitory range? Stimulation->Check_Concentration Check_Controls Are positive and negative controls working? Check_Solubility->Check_Controls Yes Solution_Solubility Solution: Prepare fresh stock in anhydrous DMSO. Check_Solubility->Solution_Solubility No Check_Controls->Check_Concentration Yes Solution_Controls Solution: Validate assay with known agonists/antagonists. Check_Controls->Solution_Controls No Check_Specificity Is the effect absent with Ned-20? Check_Concentration->Check_Specificity Yes Solution_Dose_Response Solution: Perform a full dose-response curve. Check_Concentration->Solution_Dose_Response No Solution_Specificity Solution: Use Ned-20 to confirm on-target effect. Check_Specificity->Solution_Specificity No

Caption: Troubleshooting Logic for Interpreting Unexpected Ned 19 Results.

References

Best practices for storing and handling Ned 19.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Ned 19

This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling Ned 19, a selective, membrane-permeant, non-competitive NAADP antagonist.[1][2] Ned 19 is a crucial tool for studying NAADP-mediated Ca2+ signaling.[1][2] Proper handling and storage are critical for maintaining its stability and ensuring experimental reproducibility.

Frequently Asked Questions (FAQs)

1. What is Ned 19 and what is its primary mechanism of action?

Ned 19 is a selective antagonist of nicotinic acid adenine dinucleotide phosphate (NAADP), a second messenger that mobilizes calcium (Ca2+) from intracellular stores.[3][4] It functions by inhibiting NAADP-mediated Ca2+ release, with an IC50 of approximately 65 nM, without directly blocking the calcium channels themselves.[1][2] This makes it a valuable probe for investigating the physiological roles of NAADP signaling pathways.[3]

2. What are the recommended storage conditions for Ned 19 powder?

Ned 19 as a solid powder is stable for extended periods when stored correctly. For long-term storage, it is recommended to keep the powder at -20°C for up to 3 years.[2][5] For shorter periods, storage at 4°C is acceptable for up to 2 years.[2]

3. How should I prepare and store Ned 19 stock solutions?

It is highly recommended to prepare a concentrated stock solution in a suitable solvent, which can then be diluted to the final experimental concentration.

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is the most common solvent for preparing Ned 19 stock solutions.[2] It is soluble in DMSO up to 125 mg/mL (242.91 mM).[1][2] For some applications, a mixture of DMF and PBS may also be used.[4]

  • Stock Solution Storage: Once prepared, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[1] Store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2]

4. My Ned 19 solution appears to have precipitated after thawing. What should I do?

If precipitation is observed, gentle warming and sonication can be used to aid in redissolving the compound.[5][6] Ensure the solution is clear before use in your experiments. To prevent precipitation, ensure the stock solution is stored in tightly sealed vials to prevent solvent evaporation.

5. What is the difference between cis-Ned 19 and trans-Ned 19?

cis-Ned 19 and trans-Ned 19 are stereoisomers. trans-Ned 19 is reported to be significantly more potent as an NAADP antagonist than the cis isomer.[4][7] It is crucial to verify which isomer you are using for your experiments, as this will impact the effective concentration.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent or no effect in my assay 1. Degraded Ned 19: Improper storage or multiple freeze-thaw cycles of the stock solution. 2. Incorrect Concentration: Inaccurate dilution of the stock solution. 3. Low Cell Permeability: Insufficient incubation time for Ned 19 to enter the cells.1. Prepare fresh stock solutions from powder. Aliquot and store at -80°C. 2. Recalculate dilutions and prepare fresh working solutions. 3. Increase the pre-incubation time with cells before starting the experiment.
Cell Toxicity Observed 1. High Solvent Concentration: The final concentration of DMSO in the culture medium may be too high. 2. High Ned 19 Concentration: The concentration of Ned 19 used may be cytotoxic to the specific cell line.1. Ensure the final DMSO concentration is below the toxic level for your cell line (typically <0.5%). 2. Perform a dose-response curve to determine the optimal, non-toxic concentration of Ned 19 for your cells.
Precipitate in working solution 1. Low Solubility in Aqueous Buffer: Ned 19 has limited solubility in aqueous solutions. 2. Temperature Change: A significant drop in temperature can cause the compound to precipitate.1. Prepare the final working solution fresh before each experiment. 2. Ensure the working solution is maintained at the experimental temperature. Gentle vortexing before use can help.

Quantitative Data Summary

Storage and Stability of Ned 19

Form Storage Temperature Duration
Powder-20°C3 years[2][5]
Powder4°C2 years[2][5]
In Solvent-80°C6 months[1][2]
In Solvent-20°C1 month[1][2]

Solubility of Ned 19

Solvent Concentration
DMSO125 mg/mL (242.91 mM)[1][2]
DMF10 mg/mL[4]
DMF:PBS (pH 7.2) (1:1)0.5 mg/mL[4]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of Ned 19 in DMSO

Materials:

  • Ned 19 powder (Molecular Weight: 514.59 g/mol )[1]

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes

Methodology:

  • Allow the Ned 19 powder vial to equilibrate to room temperature before opening to prevent condensation.

  • Weigh out the desired amount of Ned 19 powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.15 mg of Ned 19.

  • Add the appropriate volume of anhydrous DMSO to the powder. For 5.15 mg, add 1 mL of DMSO.

  • Vortex the solution until the powder is completely dissolved. If necessary, use an ultrasonic bath to aid dissolution.[2]

  • Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.

  • Store the aliquots at -80°C.

Visualizations

Ned19_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_lysosome Lysosome Agonist Agonist (e.g., Histamine) GPCR G-Protein Coupled Receptor (GPCR) Agonist->GPCR PLC Phospholipase C (PLC) GPCR->PLC NAADP_Synth NAADP Synthase PLC->NAADP_Synth NAADP NAADP NAADP_Synth->NAADP TPC Two-Pore Channel (TPC) NAADP->TPC Activates Ca_ion Ca²⁺ TPC->Ca_ion Release Ned19 Ned 19 Ned19->TPC Inhibits

Caption: Ned 19 inhibits NAADP-mediated Ca²⁺ release from lysosomes.

Ned19_Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Stock Prepare 10 mM Ned 19 Stock in DMSO Dilute Dilute to Working Concentration in Culture Medium Prep_Stock->Dilute Pre_Incubate Pre-incubate Cells with Ned 19 Dilute->Pre_Incubate Stimulate Stimulate Cells with Agonist Pre_Incubate->Stimulate Measure Measure Intracellular Ca²⁺ Levels Stimulate->Measure Analyze Analyze Data and Compare to Control Measure->Analyze

Caption: A typical experimental workflow for studying the effects of Ned 19.

References

Technical Support Center: Minimizing Ned 19 Toxicity in Long-Term Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Ned 19 in long-term cell culture experiments while minimizing its potential toxicity.

Frequently Asked Questions (FAQs)

Q1: What is Ned 19 and what is its primary mechanism of action?

Ned 19 is a potent and selective antagonist of the nicotinic acid adenine dinucleotide phosphate (NAADP) signaling pathway.[1][2] Its primary mechanism of action is to block NAADP-mediated calcium (Ca²⁺) release from acidic intracellular stores, such as lysosomes and endolysosomes.[1][3][4] This action is mediated through the inhibition of two-pore channels (TPCs), which are the likely targets for NAADP.[3][4]

Q2: Is Ned 19 expected to be toxic to cells in long-term culture?

The toxicity of Ned 19 is dose- and time-dependent, and varies between cell types. While it is a selective antagonist for the NAADP pathway, prolonged exposure, especially at higher concentrations, can lead to cytotoxicity. For instance, in murine CD4+ T cells, concentrations up to 50 µM for 72 hours showed no significant impact on viability, whereas a concentration of 100 µM resulted in the complete inhibition of T-cell proliferation, suggesting a cytostatic or cytotoxic effect.[1] In human cardiac mesenchymal stromal cells, 100 µM of Ned 19 for up to 48 hours did not induce apoptosis but did reduce cell proliferation.[5] Therefore, careful optimization of the working concentration is crucial for long-term studies.

Q3: What are the common signs of Ned 19-induced toxicity in cell culture?

Common indicators of Ned 19 toxicity include:

  • Reduced cell viability and proliferation: A noticeable decrease in the number of viable cells, which can be assessed using assays like MTT, trypan blue exclusion, or live/dead cell staining.

  • Changes in cell morphology: Cells may appear rounded, detached from the culture surface (for adherent cells), or show signs of blebbing.

  • Induction of apoptosis: An increase in programmed cell death, which can be detected by measuring the activation of caspases (e.g., caspase-3/7) or by using assays like Annexin V staining.[5]

  • Metabolic alterations: Ned 19 has been shown to impair metabolic upregulation in T-cells, affecting both mitochondrial respiration and glycolysis in a concentration-dependent manner.[1]

Q4: What is a recommended starting concentration range for long-term experiments with Ned 19?

Based on available data, a starting concentration range of 1-10 µM is recommended for long-term studies. It is crucial to perform a dose-response curve for your specific cell type to determine the optimal, non-toxic working concentration. For some robust cell lines, concentrations up to 50 µM may be tolerated for several days without significant toxicity.[1]

Q5: Is there an inactive analog of Ned 19 that can be used as a negative control?

Yes, Ned-20 is an inactive analog of Ned 19.[6][7] Ned-20 does not inhibit NAADP-mediated Ca²⁺ release but can still bind to the NAADP receptor.[6][7] It is an excellent negative control to ensure that the observed effects are due to the inhibition of the NAADP signaling pathway and not due to off-target effects of the chemical scaffold.

Troubleshooting Guide

This guide addresses specific issues that may arise during long-term cell culture with Ned 19.

Issue Possible Cause Recommended Solution
High Cell Death or Low Viability Ned 19 Concentration Too High: The concentration of Ned 19 may be above the toxic threshold for your specific cell type.Perform a dose-response experiment (e.g., 0.1, 1, 10, 25, 50 µM) to determine the IC50 and a non-toxic working concentration for long-term culture.
Solvent (DMSO) Toxicity: The final concentration of the solvent (usually DMSO) in the culture medium may be too high, especially for sensitive primary cells.Ensure the final DMSO concentration is below 0.1%. Prepare higher stock concentrations of Ned 19 to minimize the volume of DMSO added to the culture medium. Always include a vehicle control (media with the same final DMSO concentration without Ned 19).
Suboptimal Culture Conditions: Long-term culture itself can be stressful for cells. The addition of an inhibitor can exacerbate this.Optimize culture conditions: ensure proper CO₂, humidity, and temperature. Use fresh, high-quality culture medium and serum. Consider using a serum-free, defined medium to reduce variability.[8][9][10]
Gradual Decline in Cell Health Over Time Cumulative Toxicity: Even at a seemingly non-toxic concentration, prolonged exposure to Ned 19 can lead to a gradual accumulation of cellular stress.Consider intermittent dosing (e.g., 24 hours on, 24 hours off) to allow cells to recover. Monitor cell health regularly using microscopy and viability assays.
Nutrient Depletion or Waste Accumulation: Long-term cultures require more frequent media changes.Increase the frequency of media changes (e.g., every 24-48 hours) to ensure a fresh supply of nutrients and to remove metabolic waste products.
Induction of Cellular Senescence: Chronic stress from the inhibitor can induce a state of cellular senescence, where cells are viable but no longer proliferate.Monitor for markers of senescence, such as increased cell size, flattened morphology, and senescence-associated β-galactosidase activity.[11][12]
Inconsistent or Non-reproducible Results Ned 19 Instability: Ned 19 may degrade in the culture medium over time, leading to variable effective concentrations.Prepare fresh working solutions of Ned 19 from a frozen stock for each experiment. Minimize freeze-thaw cycles of the stock solution.
Cell Passage Number: Primary cells and some continuous cell lines can change their characteristics and drug sensitivity at higher passage numbers.Use cells at a consistent and low passage number for all experiments.
Variability in Serum: Different lots of fetal bovine serum (FBS) can have varying compositions of growth factors and other components, which can influence cell sensitivity to drugs.Use a single, pre-tested lot of FBS for the entire set of experiments. Alternatively, switch to a serum-free, chemically defined medium for greater consistency.[9][10]

Quantitative Data Summary

The following tables summarize the effects of Ned 19 on cell viability and proliferation based on published data.

Table 1: Effect of Ned 19 on Cell Viability

Cell TypeConcentration (µM)DurationViability AssayObserved EffectReference
Murine CD4+ T cellsup to 5072 hoursNot specifiedNo significant impairment of cell viability.[1]
Human Cardiac Mesenchymal Stromal Cells10024 and 48 hoursAnnexin VDid not induce apoptosis.[5]

Table 2: Effect of Ned 19 on Cell Proliferation

Cell TypeConcentration (µM)DurationProliferation AssayObserved EffectReference
Murine CD4+ T cells100Not specifiedNot specifiedComplete inhibition of proliferation.[1]
Human Cardiac Mesenchymal Stromal Cells10024 and 48 hoursCell CountingSignificantly reduced the total cell number.[5]

Experimental Protocols

Protocol 1: Determining the Optimal Non-Toxic Concentration of Ned 19

This protocol describes a method to determine the highest concentration of Ned 19 that can be used in long-term culture without causing significant cytotoxicity.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Ned 19 stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • MTT reagent (or other viability assay reagent)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will allow for logarithmic growth for the duration of the experiment (e.g., 72-96 hours). Allow cells to adhere overnight.

  • Preparation of Ned 19 Dilutions: Prepare a series of dilutions of Ned 19 in complete culture medium. A suggested range is 0.1, 0.5, 1, 5, 10, 25, 50, and 100 µM. Also, prepare a vehicle control (medium with the highest concentration of DMSO used).

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of Ned 19 or the vehicle control.

  • Incubation: Incubate the plate for your desired long-term duration (e.g., 72 hours, 96 hours, or longer, with media changes as needed).

  • Viability Assay: At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions (e.g., MTT assay).

  • Data Analysis: Measure the absorbance or fluorescence using a plate reader. Normalize the results to the vehicle control to determine the percentage of cell viability at each concentration. Plot the results to determine the IC50 and the maximum non-toxic concentration.

Protocol 2: Long-Term Culture with Ned 19 and Monitoring Cell Health

This protocol provides a framework for maintaining cells in the presence of Ned 19 for an extended period while monitoring for signs of toxicity.

Materials:

  • Cells of interest

  • Complete cell culture medium (consider serum-free or reduced-serum medium)

  • Optional: Antioxidant supplement (e.g., N-acetylcysteine)

  • Ned 19 at the predetermined non-toxic concentration

  • Culture flasks or plates

  • Inverted microscope

  • Reagents for viability and apoptosis assays (e.g., Trypan Blue, Annexin V/PI staining kit)

Procedure:

  • Cell Culture Setup: Culture cells in appropriate flasks or plates. Once they reach the desired confluency, replace the medium with fresh medium containing the optimized non-toxic concentration of Ned 19 and the vehicle control.

  • Optional Supplementation: To mitigate potential oxidative stress, consider supplementing the culture medium with an antioxidant like N-acetylcysteine (NAC) at a pre-tested, non-toxic concentration.[7][13][14][15]

  • Regular Monitoring:

    • Daily: Observe the cells under an inverted microscope for any morphological changes (e.g., rounding, detachment, debris).

    • Every 48-72 hours: Change the medium with fresh medium containing Ned 19 (and any supplements). At the time of media change, collect a small aliquot of the cell suspension (for suspension cultures) or trypsinize a representative well/flask (for adherent cultures) to perform a viability count using Trypan Blue.

  • Periodic In-depth Analysis (e.g., weekly):

    • Apoptosis Assay: Perform an Annexin V/PI staining followed by flow cytometry to quantify the percentage of apoptotic and necrotic cells.

    • Cell Proliferation Assay: Measure cell proliferation using a method like CyQUANT™ Direct Cell Proliferation Assay or by cell counting.

    • Senescence Assay: If the culture duration is several weeks, consider performing a senescence-associated β-galactosidase staining.[11][12]

  • Data Recording: Maintain a detailed log of all observations, including cell morphology, viability counts, and results from the in-depth analyses.

Visualizations

Signaling Pathway of Ned 19 Action

Ned19_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell Agonist Agonist GPCR GPCR/Receptor Agonist->GPCR NAADP_Synthase NAADP Synthase GPCR->NAADP_Synthase Activates NAADP NAADP NAADP_Synthase->NAADP Produces TPCs Two-Pore Channels (TPCs) on Lysosome/Endosome NAADP->TPCs Activates Ned19 Ned 19 Ned19->TPCs Inhibits Ca_release Ca2+ Release TPCs->Ca_release Lysosome Acidic Ca2+ Store (Lysosome/Endosome) Lysosome->TPCs Downstream Downstream Ca2+ Signaling (e.g., Gene Transcription, Proliferation) Ca_release->Downstream

Caption: Mechanism of Ned 19 action on the NAADP signaling pathway.

Experimental Workflow for Minimizing Ned 19 Toxicity

Experimental_Workflow Start Start: Plan Long-Term Ned 19 Experiment Dose_Response 1. Determine Non-Toxic Concentration (e.g., MTT Assay) Start->Dose_Response Long_Term_Culture 2. Initiate Long-Term Culture with Optimized Ned 19 Concentration Dose_Response->Long_Term_Culture Monitoring 3. Regular Monitoring Long_Term_Culture->Monitoring Morphology Daily: Morphology Check Monitoring->Morphology Viability Every 2-3 Days: Viability Assay (e.g., Trypan Blue) Monitoring->Viability Analysis 4. Periodic In-depth Analysis Monitoring->Analysis Apoptosis Weekly: Apoptosis Assay (Annexin V) Analysis->Apoptosis Proliferation Weekly: Proliferation Assay Analysis->Proliferation Endpoint End of Experiment: Functional Assays Analysis->Endpoint

Caption: Workflow for establishing and maintaining long-term cell culture with Ned 19.

Troubleshooting Logic for Unexpected Toxicity

Troubleshooting_Logic Start Unexpected Cell Death or Low Viability? Check_Conc Is Ned 19 Concentration Optimized for Your Cell Type? Start->Check_Conc Optimize_Conc Perform Dose-Response Curve to Find Non-Toxic Dose Check_Conc->Optimize_Conc No Check_DMSO Is Final DMSO Concentration <0.1%? Check_Conc->Check_DMSO Yes End Problem Resolved Optimize_Conc->End Reduce_DMSO Reduce DMSO by Using Higher Stock Concentration Check_DMSO->Reduce_DMSO No Check_Culture Are Culture Conditions Optimal? Check_DMSO->Check_Culture Yes Reduce_DMSO->End Optimize_Culture Optimize Media, Serum, Supplements, and Frequency of Media Changes Check_Culture->Optimize_Culture No Check_Culture->End Yes Consider_Supplements Consider Adding Antioxidants or Using Serum-Free Media Optimize_Culture->Consider_Supplements Consider_Supplements->End

Caption: Troubleshooting flowchart for addressing unexpected Ned 19 toxicity.

References

Technical Support Center: Optimizing Ned 19 Incubation for Maximal Effect

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the optimal use of Ned 19, a selective and membrane-permeant non-competitive NAADP antagonist. Here you will find troubleshooting guides and frequently asked questions to help you design and execute successful experiments.

Frequently Asked Questions (FAQs)

Q1: What is Ned 19 and what is its primary mechanism of action?

Ned 19 is a potent antagonist of nicotinic acid adenine dinucleotide phosphate (NAADP), a crucial secondary messenger that mobilizes intracellular calcium (Ca²⁺) from acidic organelles like lysosomes.[1][2][3][4] It functions as a non-competitive antagonist, meaning it does not directly compete with NAADP for its binding site but still inhibits its action.[3][5] By blocking NAADP-mediated Ca²⁺ signaling, Ned 19 can influence a variety of cellular processes, including proliferation, apoptosis, and cell migration.[1]

Q2: How does Ned 19 enter the cell?

Ned 19 is a cell-permeant molecule, which allows it to cross the cell membrane and reach its intracellular targets.[3][4] This property makes it a valuable tool for studying NAADP signaling in intact cells without the need for microinjection or other disruptive delivery methods.

Q3: What is the difference between cis-Ned 19 and trans-Ned 19?

Cis-Ned 19 and trans-Ned 19 are stereoisomers of the Ned 19 molecule. Both act as NAADP antagonists, but they may exhibit different potencies and binding characteristics. For instance, trans-Ned 19 has been shown to inhibit NAADP-mediated Ca²⁺ release with a very high potency (IC₅₀ = 6 nM). It is crucial to specify the isomer used in your experiments for reproducibility.

Q4: Is Ned 19 specific to NAADP signaling?

Yes, studies have demonstrated that Ned 19 is highly selective for NAADP-mediated Ca²⁺ release. It does not significantly affect Ca²⁺ release triggered by other second messengers like inositol 1,4,5-trisphosphate (IP₃) or cyclic ADP-ribose (cADPR).[3][5] An inactive analogue, Ned-20, which does not inhibit NAADP-mediated Ca²⁺ release, can be used as a negative control in experiments.[6]

Troubleshooting Guide: Optimizing Incubation Time

The optimal incubation time for Ned 19 can vary significantly depending on the cell type, the experimental endpoint, and the concentration of Ned 19 used. The following guide provides recommendations for optimizing your incubation protocols.

Issue: No observable effect of Ned 19 on my cells.

  • Possible Cause 1: Insufficient Incubation Time. Short-term experiments aiming to block acute Ca²⁺ signaling events may require a shorter pre-incubation time, while long-term assays looking at changes in gene expression or cell proliferation will necessitate longer exposure.

    • Recommendation: For acute Ca²⁺ flux measurements, a pre-incubation time of 30 minutes to 1 hour is often sufficient to allow for cellular uptake and target engagement.[2][7][8][9] For longer-term assays such as cell proliferation, apoptosis, or protein expression analysis, incubation times of 24 to 72 hours are commonly used.[1]

  • Possible Cause 2: Inappropriate Concentration. The effective concentration of Ned 19 can be cell-type dependent.

    • Recommendation: Start with a concentration range reported in the literature for a similar cell type or experimental system. A common starting range is 25-100 µM for many cell-based assays.[1][3] However, for inhibiting Ca²⁺ release, much lower concentrations of the more potent trans-Ned 19 may be effective. A dose-response experiment is highly recommended to determine the optimal concentration for your specific model.

Issue: Observing cellular toxicity or off-target effects.

  • Possible Cause: Incubation time is too long or concentration is too high. Prolonged exposure to high concentrations of any compound can lead to non-specific effects.

    • Recommendation: If toxicity is observed, try reducing the incubation time or the concentration of Ned 19. It is crucial to perform viability assays (e.g., Trypan Blue exclusion, MTT assay) in parallel with your main experiment to monitor cell health. Studies have shown that trans-Ned 19 concentrations up to 50 µM did not significantly impair CD4⁺ T cell viability for up to 72 hours without TCR stimulation.[7]

Data Presentation: Summary of Experimental Conditions

The following tables summarize quantitative data from various studies to aid in experimental design.

Table 1: Ned 19 Incubation Times and Concentrations for Different Cellular Assays

Cell Type/SystemAssayNed 19 ConcentrationIncubation TimeObserved Effect
Melanoma CellsCell Proliferation, Apoptosis, Protein Expression25-100 µM24-72 hoursReduced cell proliferation, induced apoptosis, altered cadherin expression.[1]
Murine Memory CD4+ T CellsTCR-mediated Ca²⁺ fluxVarious concentrations1 hourInhibition of Ca²⁺ flux.[2]
Mouse Pancreatic IsletsGlucose-induced Ca²⁺ oscillationsIndicated concentrations30 minutes (pre-incubation)Inhibition of Ca²⁺ oscillations.[3]
Naïve CD4⁺ T cellsCa²⁺ signaling, cell activation, proliferationIncreasing concentrations1 hour (for Ca²⁺), 96 hours (for differentiation)Impaired Ca²⁺ signaling and proliferation.[7][8]
Human Cardiac Mesenchymal Stromal CellsFBS-induced Ca²⁺ mobilization and proliferation100 µM30 minutes (for Ca²⁺), 24-48 hours (for proliferation)Abrogated Ca²⁺ response and reduced proliferation.[9]

Table 2: IC₅₀ Values for Ned 19 and its Analogs

CompoundAssayIC₅₀
Ned 19Inhibition of NAADP-mediated Ca²⁺ signaling65 nM[1]
trans-Ned 19Inhibition of NAADP-mediated Ca²⁺ release6 nM
trans-Ned 19Inhibition of [³²P]NAADP binding0.4 nM
cis-Ned 19Inhibition of Ca²⁺ release800 nM
cis-Ned 19Inhibition of [³²P]NAADP binding15 µM

Experimental Protocols

Protocol 1: General Procedure for Pre-incubation with Ned 19 for Ca²⁺ Imaging

  • Cell Preparation: Plate cells on a suitable imaging dish or plate and allow them to adhere overnight.

  • Dye Loading: Load cells with a Ca²⁺ indicator dye (e.g., Fura-2 AM) according to the manufacturer's instructions.

  • Ned 19 Incubation: Replace the dye-containing medium with fresh culture medium or an appropriate buffer containing the desired concentration of Ned 19.

  • Incubation: Incubate the cells for 30 minutes to 1 hour at 37°C in a CO₂ incubator.

  • Imaging: Proceed with baseline fluorescence recording and subsequent stimulation to induce Ca²⁺ mobilization.

Protocol 2: Long-term Incubation with Ned 19 for Cell Proliferation Assay

  • Cell Seeding: Seed cells in a multi-well plate at a density that allows for logarithmic growth over the course of the experiment.

  • Treatment: The following day, replace the medium with fresh medium containing various concentrations of Ned 19 or a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.

  • Analysis: At the end of the incubation period, assess cell proliferation using a suitable method (e.g., cell counting, MTT assay, or BrdU incorporation).

Mandatory Visualizations

NAADP_Signaling_Pathway cluster_extracellular Extracellular cluster_cell_membrane Plasma Membrane cluster_cytosol Cytosol cluster_lysosome Lysosome (Acidic Store) Agonist Agonist (e.g., Glucose, Neurotransmitters) Receptor Receptor Agonist->Receptor 1. Binding NAADP NAADP Receptor->NAADP 2. Synthesis TPC Two-Pore Channel (TPC) NAADP->TPC 3. Activation Ca_cytosol [Ca²⁺]i Increase Cellular_Response Cellular Response (Proliferation, Apoptosis, etc.) Ca_cytosol->Cellular_Response 5. Downstream Effects TPC->Ca_cytosol 4. Ca²⁺ Release Ca_store Ca²⁺ Ned19 Ned 19 Ned19->TPC Inhibition

Caption: The NAADP signaling pathway and the inhibitory action of Ned 19.

Experimental_Workflow start Start Experiment prep_cells Prepare Cells (Plate and Culture) start->prep_cells treatment Treat with Ned 19 (Varying Concentrations & Incubation Times) prep_cells->treatment control Vehicle Control prep_cells->control short_term Short-Term Assay (e.g., Ca²⁺ Imaging) treatment->short_term long_term Long-Term Assay (e.g., Proliferation, Apoptosis) treatment->long_term control->short_term control->long_term analysis Data Analysis short_term->analysis long_term->analysis conclusion Conclusion analysis->conclusion

Caption: A generalized experimental workflow for studying the effects of Ned 19.

Troubleshooting_Logic q1 No observable effect? a1 Increase Incubation Time OR Increase Concentration q1->a1 Yes check_viability Perform Viability Assay a1->check_viability q2 Cellular toxicity observed? a2 Decrease Incubation Time OR Decrease Concentration q2->a2 Yes a2->check_viability

Caption: A troubleshooting decision tree for optimizing Ned 19 experiments.

References

Technical Support Center: Troubleshooting Unexpected Effects of Ned 19 in Cell Signaling Research

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting unexpected experimental outcomes when using Ned 19, a selective antagonist of the NAADP-mediated calcium (Ca²⁺) signaling pathway.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Ned 19?

A1: Ned 19 is a cell-permeant, non-competitive antagonist of nicotinic acid adenine dinucleotide phosphate (NAADP), which is a potent second messenger that mobilizes Ca²⁺ from intracellular acidic stores like lysosomes.[1][2] Ned 19 is believed to inhibit Ca²⁺ release by interacting, either directly or indirectly, with two-pore channels (TPCs) located on these acidic organelles.[1][2][3]

Q2: Is Ned 19 specific to the NAADP pathway?

A2: Yes, studies have shown that Ned 19 is highly selective for the NAADP signaling pathway. It has been demonstrated to have no effect on Ca²⁺ release mediated by other major second messengers, such as inositol 1,4,5-triphosphate (IP₃) and cyclic ADP-ribose (cADPR).[1][2][4] This makes it a valuable tool for isolating the contribution of the NAADP pathway in complex Ca²⁺ signaling networks.

Q3: Can Ned 19 be used in live, intact cells?

A3: Yes, Ned 19 is a cell-permeant compound and has been effectively used to antagonize NAADP-mediated Ca²⁺ signaling in a variety of intact cell types, including sea urchin eggs, mammalian pancreatic beta cells, and T cells.[1][5]

Q4: Is there an inactive analog of Ned 19 to use as a negative control?

A4: Yes, Ned-20 is an analog of Ned 19 that does not inhibit NAADP-mediated Ca²⁺ release and can be used as a negative control in experiments to help confirm that the observed effects are specific to the antagonism of the NAADP pathway by Ned 19.[6][7]

Troubleshooting Guide: Unexpected Experimental Results

Researchers may occasionally observe effects that seem contradictory to Ned 19's role as an antagonist. This section addresses common issues in a question-and-answer format.

Issue 1: Observation of Increased or Unchanged Cytosolic Ca²⁺ Levels After Ned 19 Treatment

Q: I treated my cells with Ned 19, expecting to see an inhibition of Ca²⁺ release, but instead, I observed an increase or no change in the Ca²⁺ signal upon cell stimulation. Why is this happening?

A: This is a documented phenomenon and can be attributed to the dose-dependent effects of Ned 19. Some studies have reported a biphasic or stimulatory effect at certain concentration ranges.

  • Concentration-Dependent Effects: Research in memory CD4⁺ T cells has shown that while a high concentration of Ned 19 (300 µM) inhibited Ca²⁺ flux, lower concentrations (50-200 µM) actually increased Ca²⁺ release following stimulation.[2] Similarly, direct application of Ned 19 to TPC2 channels showed stimulation at low nanomolar concentrations (30-100 nM) and inhibition at higher micromolar concentrations (≥ 1 µM).[2]

  • Experimental Recommendation: It is critical to perform a full dose-response curve for your specific cell type and experimental conditions to determine the optimal inhibitory concentration. An apparent lack of effect or a stimulatory effect could indicate that the concentration used falls within the agonistic or non-inhibitory range for your system.

Issue 2: Unexpected Downstream Phenotypes Despite Confirmation of Ca²⁺ Inhibition

Q: I've confirmed that Ned 19 is inhibiting the Ca²⁺ signal in my cells, but the downstream cellular response (e.g., gene expression, cell differentiation) is the opposite of what I predicted. What could be the cause?

A: Cellular signaling pathways are complex and interconnected. Inhibiting one branch of a pathway can lead to compensatory or unexpected regulatory effects elsewhere.

  • Pathway Plasticity: In a study on T-cell differentiation, inhibiting NAADP with trans-Ned 19 was expected to diminish cytokine production. Instead, it unexpectedly promoted the differentiation of pro-inflammatory Th17 cells.[8] This suggests that the chronic inhibition of one Ca²⁺ signaling arm can rewire cellular programs in non-intuitive ways.

  • Interplay with Other Pathways: NAADP-mediated Ca²⁺ release often acts as a "trigger" that is then amplified by other mechanisms, such as Ca²⁺-induced Ca²⁺-release (CICR) from the endoplasmic reticulum via IP₃ or ryanodine receptors.[7][9] Blocking the initial NAADP trigger with Ned 19 might alter the dynamics and localization of subsequent Ca²⁺ signals, leading to different downstream outcomes.

  • Experimental Recommendation: When observing unexpected phenotypes, consider investigating the activity of other related signaling pathways. For instance, measure the activation of transcription factors or the expression of genes known to be regulated by other Ca²⁺-dependent pathways to understand the broader impact of NAADP inhibition.

Data Presentation: Ned 19 Concentrations in Published Studies

The effective concentration of Ned 19 can vary significantly between cell types and experimental setups. The following table summarizes concentrations used in various studies to guide experimental design.

Cell/System TypeNed 19 Concentration(s) UsedObserved EffectReference(s)
Sea Urchin Egg (Intact)100 µMInhibition of NAADP-induced Ca²⁺ release[1][5]
Sea Urchin Egg (Homogenate)100 µMInhibition of NAADP-mediated Ca²⁺ release[2]
Mouse Pancreatic Beta Cells125 µMBlockade of NAADP-mediated Ca²⁺ spiking[5]
Mouse Pancreatic IsletsIC₅₀ of 3 µMConcentration-dependent reduction of glucose-induced Ca²⁺ increases[5]
Murine Memory CD4⁺ T Cells50-200 µMIncreased Ca²⁺ release upon stimulation[2]
Murine Memory CD4⁺ T Cells300 µMInhibition of receptor-mediated Ca²⁺ flux[2]
Naïve Murine CD4⁺ T CellsIncreasing (not specified)Decreased activation status (Nur77, CD69, IRF4 expression)[8]
Plasmodium falciparum100 µMInhibition of parasite development from early to late trophozoite stage[7]

Experimental Protocols

Key Experiment: Measuring Cytosolic Ca²⁺ Flux

This protocol provides a general methodology for assessing the effect of Ned 19 on agonist-induced Ca²⁺ signaling using a fluorescent calcium indicator like Fura-2 AM.

Materials:

  • Cells of interest in suspension or adhered to a coverslip.

  • Fluorescent Ca²⁺ indicator (e.g., Fura-2 AM, Fluo-4 AM).

  • Pluronic F-127 (for aiding dye loading).

  • Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer, with and without Ca²⁺.

  • Ned 19 stock solution (in DMSO).

  • Cell-specific agonist/stimulant.

  • Fluorometer or fluorescence microscope equipped for ratiometric imaging (for Fura-2) or single-wavelength measurement.

Procedure:

  • Cell Preparation: Isolate or culture cells according to standard protocols.

  • Dye Loading:

    • Resuspend cells in physiological buffer containing the Ca²⁺ indicator (e.g., 2-5 µM Fura-2 AM) and a small amount of Pluronic F-127 (e.g., 0.02%).

    • Incubate at 37°C for 30-60 minutes in the dark. This allows the AM ester form of the dye to cross the cell membrane.

  • Washing: Wash the cells twice with fresh buffer to remove extracellular dye.

  • De-esterification: Incubate the cells for a further 30 minutes at room temperature to allow intracellular esterases to cleave the AM group, trapping the active form of the dye inside the cells.

  • Pre-incubation with Ned 19:

    • Resuspend the dye-loaded cells in the measurement buffer.

    • Add the desired concentration of Ned 19 (or DMSO as a vehicle control). A pre-incubation time of 30-60 minutes is often used to ensure the compound has reached its intracellular target.[5][8]

  • Measurement:

    • Place the cell suspension or coverslip in the fluorometer or on the microscope stage.

    • Begin recording the baseline fluorescence. For Fura-2, this involves alternating excitation at ~340 nm and ~380 nm and recording emission at ~510 nm.

    • After establishing a stable baseline, add the specific agonist to stimulate the cells.

    • Continue recording to capture the full dynamic range of the Ca²⁺ response.

  • Data Analysis:

    • For Fura-2, calculate the ratio of the fluorescence intensities (F₃₄₀/F₃₈₀). This ratio is proportional to the intracellular Ca²⁺ concentration.

    • Quantify the response by measuring parameters such as the peak amplitude of the Ca²⁺ signal or the area under the curve (AUC).

    • Compare the response in Ned 19-treated cells to the vehicle control to determine the extent of inhibition or potentiation.

Mandatory Visualizations

NAADP_Signaling_Pathway cluster_stimulus Cellular Stimulus cluster_pathway NAADP Pathway cluster_response Cellular Response Stimulus Agonist (e.g., TCR activation) NAADP_Synth NAADP Synthesis Stimulus->NAADP_Synth activates NAADP NAADP NAADP_Synth->NAADP produces TPC Two-Pore Channels (TPCs) NAADP->TPC activates Lysosome Acidic Ca²⁺ Store (Lysosome) Ca_Release Ca²⁺ Release 'Trigger' Lysosome->Ca_Release releases Ca²⁺ from Downstream Downstream Signaling (e.g., NFAT activation, cytokine production) Ca_Release->Downstream initiates Ned19 Ned 19 Ned19->TPC inhibits

Caption: The NAADP signaling pathway and the inhibitory action of Ned 19.

Troubleshooting_Workflow Start Start: Unexpected Ca²⁺ Result with Ned 19 Check_Conc Is the Ned 19 concentration within a known biphasic range? (e.g., 50-200 µM in T-cells) Start->Check_Conc Dose_Response Action: Perform a full dose-response experiment (e.g., 10 nM to 300 µM) Check_Conc->Dose_Response Yes / Unsure Check_Control Did you include an inactive control (Ned-20)? Check_Conc->Check_Control No Find_Inhibitory Identify optimal inhibitory concentration Dose_Response->Find_Inhibitory Find_Inhibitory->Check_Control Run_Control Action: Rerun experiment with Ned-20 alongside Ned 19 Check_Control->Run_Control No Consider_Off_Target Result is reproducible and specific, but still unexpected. Consider non-canonical or cell-type specific effects. Check_Control->Consider_Off_Target Yes Confirm_Specificity Confirm effect is specific to NAADP antagonism Run_Control->Confirm_Specificity

Caption: Troubleshooting workflow for unexpected Ca²⁺ results with Ned 19.

Dose_Response_Logic Concentration Ned 19 Concentration Low_Conc Low Concentration (e.g., ~30-100 nM) Concentration->Low_Conc Range 1 Mid_Conc Mid Concentration (e.g., ~50-200 µM) Concentration->Mid_Conc Range 2 High_Conc High Concentration (e.g., >200 µM) Concentration->High_Conc Range 3 Effect_Agonist Potential Agonistic Effect: Increased Ca²⁺ Signal Low_Conc->Effect_Agonist Mid_Conc->Effect_Agonist Observed in some cell types Effect_Antagonist Antagonistic Effect: Inhibition of Ca²⁺ Signal High_Conc->Effect_Antagonist

Caption: Logical relationship of Ned 19 concentration to its cellular effect.

References

Technical Support Center: Refinement of Ned 19 Dosage for In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the dosage of Ned 19 for in vivo animal studies.

Frequently Asked Questions (FAQs)

Q1: What is Ned 19 and what is its primary mechanism of action?

Ned 19 is a potent and cell-permeant antagonist of the nicotinic acid adenine dinucleotide phosphate (NAADP) signaling pathway.[1][2][3] Its primary mechanism of action is the inhibition of NAADP-mediated calcium (Ca2+) release from acidic intracellular stores, such as lysosomes.[1][2] Ned 19 is thought to interact with two-pore channels (TPCs), which are implicated in NAADP-gated Ca2+ release.[1][2]

Q2: What is a recommended starting dose for Ned 19 in mice?

Based on published studies, a dose of 20 mg/kg of trans-Ned 19 administered daily via intraperitoneal (IP) injection has been used in mice without observable adverse effects or significant weight changes over a one-week period.[4] This serves as a good starting point for efficacy studies, particularly in models of intestinal inflammation.[4] However, dose-response studies are recommended to determine the optimal dose for your specific animal model and experimental endpoint.

Q3: What vehicle should be used to dissolve Ned 19 for in vivo administration?

Dimethyl sulfoxide (DMSO) has been successfully used as a vehicle to dissolve trans-Ned 19 for intraperitoneal injections in mice.[4] It is crucial to ensure the final concentration of DMSO is well-tolerated by the animals and to include a vehicle-only control group in your experiments.

Q4: What are the known effects of Ned 19 on the immune system?

In murine models, Ned 19 has been shown to inhibit T-cell receptor (TCR)-mediated calcium signaling, which in turn suppresses the activation and proliferation of CD4+ T cells.[4] It can also inhibit the production of pro-inflammatory cytokines such as IL-2, IFN-γ, and IL-17A.[4] Interestingly, partial blockade of NAADP signaling with trans-Ned 19 has been shown to promote the production of the anti-inflammatory cytokine IL-10 and the differentiation of Th17 cells into regulatory T cells (exTh17 Tr1 cells) both in vitro and in vivo.[4]

Q5: Is there an inactive analog of Ned 19 for use as a negative control?

Yes, Ned-20 is an analog of Ned 19 that can serve as a negative control in some experimental contexts. While Ned-19 inhibits both NAADP-mediated Ca2+ release and NAADP binding, Ned-20 inhibits NAADP binding but does not block NAADP-mediated Ca2+ release.[5][6] This differential activity can be useful in dissecting the specific effects of blocking the Ca2+ release channel.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No observable effect at the initial dose - Insufficient dose for the specific animal model or disease state.- Poor bioavailability via the chosen administration route.- Rapid metabolism or clearance of the compound.- Perform a dose-response study with escalating doses of Ned 19.- Consider alternative routes of administration that may offer better bioavailability.- Assess the pharmacokinetic profile of Ned 19 in your model system if possible.
High variability in experimental results - Inconsistent preparation or administration of the Ned 19 solution.- Biological variability between individual animals.- Differences in drug uptake or metabolism.- Ensure the Ned 19 solution is prepared fresh and administered consistently.- Increase the number of animals per group to improve statistical power.- Randomize animals to treatment groups and ensure consistent timing of administration.
Signs of animal distress or toxicity (e.g., weight loss, lethargy) - The administered dose is too high for the specific animal strain, age, or sex.- Toxicity related to the vehicle (e.g., DMSO).- Off-target effects of Ned 19 at higher concentrations.- Immediately reduce the dose or frequency of administration.- Monitor animals closely for any adverse effects.[7]- Run a vehicle-only control group to rule out vehicle-related toxicity.- Consider conducting a formal acute toxicity study.[7]
Precipitation of Ned 19 in the vehicle - The concentration of Ned 19 exceeds its solubility in the chosen vehicle.- The temperature of the solution has dropped, reducing solubility.- Prepare a more dilute solution if the experimental design allows.- Gently warm the solution and vortex or sonicate to aid dissolution.- Prepare fresh solutions immediately before each administration.

Quantitative Data Summary

Table 1: In Vivo Dosage and Effects of Trans-Ned 19 in Mice

Parameter Value Animal Model Route of Administration Duration Observed Effects Reference
Dose20 mg/kgC57BL/6N and various reporter miceIntraperitoneal (IP)Daily for 1 week- No substantial effect on body weight.- No observed adverse postural or behavioral changes.- Ameliorated anti-CD3 mAb-induced intestinal inflammation.[4]

Table 2: In Vitro Effects of Trans-Ned 19 on Murine CD4+ T Cells

Parameter Concentration Cell Type Effect Reference
Inhibition of Ca2+ SignalingIncreasing concentrationsNaïve CD4+ T cellsImpaired global Ca2+ increase upon TCR stimulation.[4]
Inhibition of Cytokine Synthesis100 µMCD4+ T cellsComplete inhibition of IL-2, IFN-γ, IL-4, and IL-17A synthesis.[4]
Promotion of IL-10 ProductionIncreasing concentrationsDifferentiated Effector T CellsPromoted the production of IL-10.[4]

Experimental Protocols

Protocol 1: Preparation and Administration of Ned 19 for Intraperitoneal Injection in Mice

  • Materials:

    • Trans-Ned 19 (Tocris or other supplier)

    • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

    • Sterile, isotonic saline (0.9% NaCl)

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Insulin syringes (e.g., 31-gauge)

  • Preparation of Dosing Solution (for a 20 mg/kg dose):

    • Note: Prepare the solution fresh before each use.

    • Calculate the required amount of Ned 19 based on the average weight of the mice in the treatment group and the desired dose (20 mg/kg).

    • Dissolve the calculated amount of trans-Ned 19 in a minimal volume of DMSO. Ensure complete dissolution by vortexing.

    • Further dilute the stock solution with sterile isotonic saline to the final desired concentration for injection. The final volume of DMSO should be kept to a minimum (e.g., <5% of the total injection volume) to avoid solvent toxicity. The injection volume should be appropriate for the size of the mouse, typically not exceeding 10 mL/kg.[8]

  • Administration Procedure:

    • Properly restrain the mouse.

    • Lift the mouse's hindquarters to allow the abdominal organs to move cranially.

    • Insert the needle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.

    • Aspirate to ensure the needle has not entered a blood vessel or organ.

    • Inject the Ned 19 solution slowly.

    • Return the mouse to its cage and monitor for any immediate adverse reactions.

Visualizations

Ned19_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_organelle Acidic Organelle (Lysosome) Agonist Agonist (e.g., TCR stimulation) Receptor Receptor Agonist->Receptor Enzyme Enzyme Receptor->Enzyme NAADP NAADP Enzyme->NAADP synthesis TPC Two-Pore Channel (TPC) NAADP->TPC activates Ca2+ Ca²⁺ Downstream Downstream Effectors (e.g., NFAT, NF-κB) Ca2+->Downstream activates TPC->Ca2+ release Ned19 Ned 19 Ned19->TPC inhibits Ned19_InVivo_Workflow start Start: Acclimatize Animals prep Prepare Ned 19 Solution (e.g., in DMSO/Saline) start->prep randomize Randomize Animals into Groups (Vehicle, Ned 19 Dose 1, etc.) prep->randomize administer Administer Ned 19 or Vehicle (e.g., Intraperitoneal Injection) randomize->administer monitor Monitor Animals Daily (Weight, Behavior, Clinical Signs) administer->monitor endpoint Induce Disease Model / Collect Samples at Endpoint monitor->endpoint During / After Treatment Period analysis Analyze Samples (e.g., Cytokine levels, Histology) endpoint->analysis end End: Data Interpretation analysis->end

References

Validation & Comparative

A Comparative Analysis of Ned-19 and Other NAADP Antagonists in Modulating Cellular Calcium Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of Ned-19 and other nicotinic acid adenine dinucleotide phosphate (NAADP) antagonists. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant signaling pathways to aid in the selection of appropriate pharmacological tools for studying NAADP-mediated calcium (Ca²⁺) signaling.

Nicotinic acid adenine dinucleotide phosphate (NAADP) is a potent intracellular second messenger that mobilizes Ca²⁺ from acidic organelles, such as lysosomes and endosomes.[1] This initial release often acts as a trigger, amplified by Ca²⁺-induced Ca²⁺ release (CICR) from the endoplasmic reticulum (ER) via ryanodine receptors (RyRs) or inositol trisphosphate receptors (IP₃Rs).[2][3] The intricate nature of this signaling pathway necessitates specific and potent antagonists for its study. Ned-19 has emerged as a widely used tool, and this guide compares its efficacy against other notable NAADP antagonists.

Quantitative Comparison of NAADP Antagonist Efficacy

The inhibitory potency of various NAADP antagonists has been determined using a range of experimental systems, most notably the sea urchin egg homogenate model. The half-maximal inhibitory concentration (IC₅₀) is a key metric for comparing the efficacy of these compounds.

AntagonistIC₅₀ (Ca²⁺ Release Inhibition)IC₅₀ ([³²P]NAADP Binding Inhibition)Cell/System UsedNotes
Ned-19 65 nM[4]4 µM[5]Sea urchin egg homogenateSelective, membrane-permeant, non-competitive antagonist.[6][7]
Ned-19.4 10 µM[4]Does not inhibit binding[5][8]Sea urchin egg homogenateA methyl ester of Ned-19; inhibits Ca²⁺ release but not NAADP binding.[4][8]
Ned-20 No inhibition (up to 100 µM)[4]1 µM[5]Sea urchin egg homogenateInhibits NAADP binding but not Ca²⁺ release; acts as an allosteric modulator.[5][8]
BZ194 Low micromolar range[9]Not explicitly stated for direct binding, but blocks NAADP-stimulated [³H]ryanodine binding.[9][10]Jurkat T cells, Cardiac myocytesA synthetic, membrane-permeant antagonist.[9][11]
NED-K Effective at 10 µM[12]Not availableHuman Cardiac Mesenchymal Stromal CellsPharmacological blockade of Two-Pore Channels (TPCs).[12]
Tetrandrine Effective at 10 µM[12]Not availableHuman Cardiac Mesenchymal Stromal CellsPharmacological blockade of TPCs.[12]

Mechanisms of Action

The diverse mechanisms of action of these antagonists provide valuable insights into the functioning of the NAADP receptor system.

  • Ned-19 acts as a non-competitive antagonist , reducing the maximal response to NAADP.[6] Its differential effects on Ca²⁺ release and NAADP binding suggest a complex interaction with the receptor.

  • The analogues Ned-19.4 and Ned-20 have been instrumental in proposing a two-site model for the NAADP receptor .[5][8] Ned-19.4 appears to interact with the Ca²⁺ release-activating site, while Ned-20 interacts with a high-affinity binding/desensitization site.[5][8]

  • BZ194 has been shown to specifically block NAADP-mediated Ca²⁺ mobilization and its downstream effects without affecting IP₃- or cyclic ADP-ribose (cADPR)-mediated signaling.[9][10] It effectively antagonizes NAADP's effect on RyR1.[9]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of NAADP antagonists.

Sea Urchin Egg Homogenate Ca²⁺ Release Assay

This assay is a gold standard for studying NAADP-mediated Ca²⁺ release.[13][14]

1. Preparation of Sea Urchin Egg Homogenate:

  • Sea urchins (e.g., Lytechinus pictus) are induced to spawn by injection of 0.5 M KCl.

  • Eggs are collected in artificial seawater, dejellied by passing through a fine mesh, and washed.

  • Washed eggs are resuspended in a homogenization buffer containing a Ca²⁺ chelator (e.g., EGTA) and protease inhibitors.

  • The egg suspension is homogenized on ice using a Dounce homogenizer.

  • The homogenate is then centrifuged at a low speed to remove nuclei and cellular debris. The resulting supernatant is the crude homogenate used for the assay.

2. Ca²⁺ Measurement:

  • The homogenate is diluted in an intracellular-like medium containing a low concentration of the fluorescent Ca²⁺ indicator, Fluo-3.

  • The homogenate is placed in a fluorometer cuvette.

  • ATP is added to energize Ca²⁺ uptake into intracellular stores, and the fluorescence is allowed to stabilize.

  • The antagonist (e.g., Ned-19) at various concentrations is pre-incubated with the homogenate for a defined period.

  • NAADP is then added at its EC₅₀ concentration (typically in the low nanomolar range) to induce Ca²⁺ release.

  • The change in fluorescence, corresponding to the increase in cytosolic Ca²⁺ concentration, is recorded over time.

  • The inhibitory effect of the antagonist is calculated as the percentage reduction in the NAADP-induced Ca²⁺ peak.

[³²P]NAADP Radioligand Binding Assay

This assay is used to determine the ability of antagonists to compete with NAADP for binding to its receptor.[15][16]

1. Membrane Preparation:

  • A crude membrane fraction is prepared from sea urchin eggs or other relevant cell types by homogenization followed by differential centrifugation to pellet the membranes.

2. Binding Reaction:

  • Membranes are incubated in a binding buffer containing protease inhibitors.

  • A fixed, low concentration of [³²P]NAADP (a radiolabeled version of NAADP) is added.

  • Increasing concentrations of the unlabeled antagonist (the "cold" ligand, e.g., Ned-19, Ned-20) are added to compete for binding with the [³²P]NAADP.

  • The reaction is incubated on ice to reach equilibrium.

3. Separation and Quantification:

  • The membrane-bound [³²P]NAADP is separated from the unbound radioligand by rapid filtration through glass fiber filters.

  • The filters are washed with ice-cold buffer to remove non-specifically bound radioactivity.

  • The radioactivity retained on the filters is quantified using a scintillation counter.

  • The IC₅₀ value is determined by plotting the percentage of specific [³²P]NAADP binding against the concentration of the competing antagonist.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the NAADP signaling pathway and a typical experimental workflow for evaluating antagonist efficacy.

NAADP_Signaling_Pathway cluster_stimulus Cellular Stimulus cluster_synthesis NAADP Synthesis cluster_messenger Second Messenger cluster_organelles Intracellular Ca²⁺ Stores cluster_channels Ca²⁺ Release Channels cluster_response Cellular Response Stimulus Agonist Enzyme e.g., CD38 Stimulus->Enzyme activates NAADP NAADP Enzyme->NAADP synthesizes TPC TPCs NAADP->TPC activates Lysosome Acidic Organelle (Lysosome/Endosome) Lysosome->TPC ER Endoplasmic Reticulum (ER) RyR_IP3R RyR / IP₃R ER->RyR_IP3R Ca_release Ca²⁺ Release TPC->Ca_release triggers RyR_IP3R->Ca_release Ca_release->RyR_IP3R amplifies via CICR Cellular_Response Downstream Cellular Effects Ca_release->Cellular_Response

Caption: NAADP signaling pathway involving acidic organelles and the ER.

Antagonist_Evaluation_Workflow start Start prep Prepare Sea Urchin Egg Homogenate start->prep incubate Pre-incubate with Antagonist (e.g., Ned-19) prep->incubate add_naadp Add NAADP (EC₅₀ concentration) incubate->add_naadp measure Measure Ca²⁺ Release (Fluorometry) add_naadp->measure analyze Analyze Data (Calculate IC₅₀) measure->analyze end End analyze->end

Caption: Workflow for evaluating NAADP antagonist efficacy.

References

Validation of Ned-19's Specificity for the NAADP Receptor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the intricate world of calcium (Ca²⁺) signaling, nicotinic acid adenine dinucleotide phosphate (NAADP) stands out as the most potent endogenous molecule for mobilizing intracellular Ca²⁺ stores.[1][2] The development and validation of specific pharmacological tools are paramount to dissecting its complex signaling pathways. Ned-19, a cell-permeant small molecule, has emerged as a widely used antagonist to probe NAADP-mediated events.[3][4] This guide provides an objective comparison of Ned-19's performance against key alternatives, supported by experimental data, to validate its specificity for the NAADP receptor.

The NAADP Signaling Pathway

NAADP's mechanism of action is distinct from other Ca²⁺-mobilizing messengers like inositol 1,4,5-trisphosphate (IP₃) and cyclic ADP-ribose (cADPR). The consensus model posits that NAADP acts as a trigger, initiating Ca²⁺ release from acidic organelles, such as lysosomes and endosomes.[5][6][7] This initial, localized Ca²⁺ release is mediated by two-pore channels (TPCs).[4][6][8] While NAADP regulates TPCs, it does not appear to bind directly to them, suggesting the involvement of accessory binding proteins like HN1L/JPT2 or Lsm12.[4][6][7][9] The small, localized release of Ca²⁺ from these acidic stores then activates highly sensitive Ca²⁺-induced Ca²⁺ release (CICR) channels—namely IP₃ receptors and ryanodine receptors (RyRs)—on the endoplasmic reticulum (ER), leading to a global cytoplasmic Ca²⁺ signal.[2][5][7]

NAADP_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_lysosome Lysosome Lumen cluster_er ER Lumen Stimulus Cell Surface Receptor Stimulation NAADP_Synth NAADP Synthesis Stimulus->NAADP_Synth NAADP NAADP NAADP_Synth->NAADP Accessory_Protein Accessory Protein (e.g., HN1L/JPT2) NAADP->Accessory_Protein Binds TPC TPC Channel Accessory_Protein->TPC Activates Global_Ca Global Ca²⁺ Signal CICR IP₃R / RyR Channels Global_Ca->CICR Activates (CICR) Ca_Lysosome Ca²⁺ Ca_Lysosome->Global_Ca Local 'Trigger' Ca²⁺ Release Ca_ER Ca²⁺ Ca_ER->Global_Ca Amplified Ca²⁺ Release

Caption: The NAADP signaling pathway, initiating a local Ca²⁺ trigger from lysosomes.

Performance Comparison: Ned-19 and Analogs

The specificity of Ned-19 has been rigorously tested by comparing its action against other Ca²⁺ release pathways and through the synthesis of structural analogs with distinct pharmacological profiles.

Selectivity Over IP₃ and cADPR Pathways

Crucial evidence for Ned-19's specificity comes from experiments in sea urchin egg homogenates, a model system where all three major Ca²⁺ release pathways are active. In this system, Ned-19 effectively blocks Ca²⁺ release induced by NAADP.[3][10][11] In contrast, it has no significant effect on Ca²⁺ mobilization triggered by either IP₃ or cADPR, demonstrating high selectivity for the NAADP-sensitive pathway.[3][10][11]

Insights from Ned-19 Analogs: The Two-Site Receptor Model

The study of Ned-19 analogs, particularly Ned-20 and Ned-19.4, has been instrumental in refining the model of the NAADP receptor.[12][13][14][15] This work provides strong evidence for a receptor with two distinct binding sites: a high-affinity "locking" or "desensitizing" site and a low-affinity "opening" or "activating" site.[12][13][14][15]

  • Ned-19: Acts as a comprehensive antagonist, inhibiting both NAADP-mediated Ca²⁺ release and the binding of radiolabeled [³²P]NAADP to the high-affinity site.[12][13]

  • Ned-20: Selectively inhibits the binding of [³²P]NAADP to the high-affinity site but does not block NAADP-induced Ca²⁺ release.[12][13][14] This suggests Ned-20 is an antagonist of the high-affinity desensitizing site, effectively preventing the receptor from inactivating.[12][13]

  • Ned-19.4: In contrast to Ned-20, this analog inhibits NAADP-mediated Ca²⁺ release but is unable to prevent [³²P]NAADP binding.[12][13][14] This indicates that Ned-19.4 acts at the low-affinity activation site to block channel opening.[14]

Another well-defined NAADP antagonist, BZ194, has been shown to mirror the effects of trans-Ned 19 in T-cell differentiation assays, further arguing that the observed effects are the result of specific NAADP antagonism rather than off-target effects of a single compound.[1][16]

Quantitative Comparison of Ned-19 and Analogs

The distinct effects of Ned-19 and its key analogs on NAADP-mediated Ca²⁺ release and receptor binding are summarized below. The data highlights their differential interaction with the putative high- and low-affinity binding sites.

CompoundTarget Site(s)Effect on NAADP-mediated Ca²⁺ ReleaseEffect on [³²P]NAADP Binding (High-Affinity Site)IC₅₀ for Ca²⁺ Release InhibitionIC₅₀ for Binding InhibitionKey Insight
Ned-19 High- & Low-AffinityInhibitionInhibition~2 µM[10]~4 µM[14][17]Antagonist of both Ca²⁺ release and NAADP binding.
Ned-19.4 Low-Affinity (Activation)InhibitionNo Inhibition~100 µM[14]Does not bind[12][14]Selective antagonist of the Ca²⁺ release (activation) site.
Ned-20 High-Affinity (Desensitization)No InhibitionInhibitionNo effect[12][14]~1 µM[14][17]Selective antagonist of the high-affinity (desensitization) binding site.

Note: IC₅₀ values can vary between experimental systems and conditions.

Key Experimental Protocols

The validation of Ned-19's specificity relies on well-established biochemical and cell-based assays.

Experimental Workflow for Specificity Validation

Experimental_Workflow cluster_selectivity Selectivity Check start Start: Test Compound (e.g., Ned-19) assay_ca Calcium Mobilization Assay (Sea Urchin Egg Homogenate) start->assay_ca stim_naadp Stimulate with NAADP assay_ca->stim_naadp check_inhibition Inhibition of Ca²⁺ Release? stim_naadp->check_inhibition stim_ip3 Stimulate with IP₃ check_inhibition->stim_ip3 Yes result_non_specific Conclusion: Compound is Non-Specific or Inactive check_inhibition->result_non_specific No stim_cadpr Stimulate with cADPR stim_ip3->stim_cadpr assay_binding Radioligand Binding Assay ([³²P]NAADP) stim_cadpr->assay_binding If No Inhibition of IP₃/cADPR check_binding Inhibition of Binding? assay_binding->check_binding result_specific Conclusion: Compound is a Specific NAADP Antagonist check_binding->result_specific Yes / No (Characterizes Mechanism)

Caption: Workflow for validating the specificity of a putative NAADP receptor antagonist.
Calcium Mobilization Assay

This functional assay directly measures the ability of a compound to block NAADP-induced Ca²⁺ release.[18][19][20]

  • Preparation: Sea urchin egg homogenates are prepared in a Ca²⁺-free medium to isolate intracellular stores.

  • Loading: The homogenate is incubated with a fluorescent Ca²⁺ indicator dye (e.g., Fluo-4 AM or Oregon Green 488 BAPTA).

  • Antagonist Incubation: The preparation is pre-incubated with various concentrations of the test compound (e.g., Ned-19, Ned-19.4, Ned-20) or vehicle control for 3-5 minutes.[14][17]

  • Stimulation: A half-maximal effective concentration (EC₅₀) of a Ca²⁺-releasing messenger (NAADP, IP₃, or cADPR) is added.[10]

  • Detection: Changes in fluorescence, corresponding to changes in intracellular Ca²⁺ concentration, are monitored over time using a fluorometer or fluorescence plate reader. Inhibition is calculated as the percentage reduction in the Ca²⁺ peak height or area under the curve compared to the control.

Radioligand Binding Assay

This assay determines if a compound directly competes with NAADP for binding to its high-affinity receptor site.[12][13]

  • Preparation: A crude membrane fraction is prepared from sea urchin eggs, which contains the NAADP receptor.

  • Incubation: The membranes are incubated with a fixed, low concentration of radiolabeled [³²P]NAADP.

  • Competition: Increasing concentrations of a non-radiolabeled competitor (e.g., unlabeled NAADP, Ned-19, Ned-20) are added to the incubation mixture. For Ned-19, a pre-incubation of 10 minutes is often used before adding the radioligand.[10]

  • Separation: The reaction is terminated, and bound [³²P]NAADP is separated from the free radioligand, typically by rapid vacuum filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting. The data is used to generate a competition curve and calculate the half-maximal inhibitory concentration (IC₅₀) for binding.

Conclusion

The available experimental data provides a robust validation of Ned-19 as a specific, albeit non-competitive, antagonist of the NAADP receptor.[10][11] Its high selectivity against the IP₃ and cADPR signaling pathways is a cornerstone of its utility. Furthermore, comparative studies with its analogs, Ned-20 and Ned-19.4, have not only reinforced the specificity of the chemical scaffold but have also been pivotal in establishing the two-site binding model for the NAADP receptor.[13][14] For researchers in basic science and drug development, Ned-19 remains an invaluable chemical probe for elucidating the diverse physiological and pathological roles of NAADP signaling.

References

A Comparative Analysis of the NAADP Antagonist Ned-19 and its Inactive Analogue Ned-20

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Calcium Signaling and Drug Development

Nicotinic acid adenine dinucleotide phosphate (NAADP) has emerged as a potent second messenger, mobilizing intracellular calcium (Ca²⁺) stores independently of the canonical inositol trisphosphate (IP₃) and cyclic ADP-ribose (cADPR) pathways. The development of selective pharmacological tools is crucial for elucidating the intricate roles of NAADP in cellular physiology and pathology. Ned-19 is a widely used cell-permeant antagonist of NAADP-mediated Ca²⁺ signaling.[1][2] Its structural analogue, Ned-20, serves as an essential negative control, exhibiting differential activity that has been instrumental in refining our understanding of the NAADP receptor system.[3][4][5][6] This guide provides a comprehensive comparison of Ned-19 and Ned-20, supported by experimental data, detailed protocols, and mechanistic diagrams to aid researchers in the design and interpretation of their studies.

Differentiating Activity at the NAADP Receptor

Ned-19 and Ned-20 are structurally similar, with the key difference being the position of a fluorine atom on a benzene ring. In Ned-19, the fluorine is in the ortho position, while in Ned-20, it is in the para position.[3][4] This subtle structural change leads to a profound difference in their pharmacological profiles, providing evidence for a two-site model of the NAADP receptor.[3][4][6] This model proposes a high-affinity "locking" or allosteric site responsible for NAADP self-desensitization and a low-affinity "opening" or orthosteric site that triggers Ca²⁺ release.[3][4]

Ned-19 acts as an uncompetitive antagonist, inhibiting both NAADP-induced Ca²⁺ release and the binding of radiolabeled NAADP to its receptor.[1][3] In contrast, Ned-20 is considered an "inactive analogue" in the context of Ca²⁺ mobilization as it fails to inhibit NAADP-mediated Ca²⁺ release.[3][4][5][6] However, intriguingly, Ned-20 does inhibit the binding of NAADP to the high-affinity site on the receptor.[3][4][6] This selective action of Ned-20 has been pivotal in demonstrating that binding to the high-affinity site is not sufficient to block Ca²⁺ release and is likely involved in the desensitization process.[3][4][6]

Quantitative Comparison of Ned-19 and Ned-20

The following tables summarize the key quantitative data comparing the in vitro activities of Ned-19 and Ned-20, primarily derived from studies using sea urchin egg homogenates.

Compound Activity Assay Model System IC₅₀ Reference
Ned-19 Inhibition of NAADP-mediated Ca²⁺ releaseFluorometrySea urchin egg homogenate~65 nM[2]
Inhibition of [³²P]NAADP bindingRadioreceptor assaySea urchin egg homogenate~4-6 µM[1][4]
Ned-20 Inhibition of NAADP-mediated Ca²⁺ releaseFluorometrySea urchin egg homogenateInactive (up to 100 µM)[7]
Inhibition of [³²P]NAADP bindingRadioreceptor assaySea urchin egg homogenate~1 µM[4]

Experimental Protocols

The following are generalized methodologies for the key experiments used to characterize and compare Ned-19 and Ned-20.

NAADP-Mediated Ca²⁺ Release Assay (Fluorometry)

This assay measures the ability of a compound to inhibit Ca²⁺ release from intracellular stores in response to NAADP.

  • Preparation of Sea Urchin Egg Homogenate:

    • Obtain sea urchin eggs and wash them in artificial seawater.

    • Homogenize the eggs in a buffer containing a low concentration of EGTA to chelate extracellular Ca²⁺.

    • Centrifuge the homogenate at a low speed to remove cellular debris. The supernatant, containing the intracellular organelles, is used for the assay.

  • Assay Procedure:

    • Add the sea urchin egg homogenate to a cuvette containing a fluorescent Ca²⁺ indicator dye (e.g., Fluo-4).

    • Pre-incubate the homogenate with various concentrations of the test compound (Ned-19 or Ned-20) or vehicle control (e.g., DMSO) for 3-5 minutes.[4]

    • Initiate Ca²⁺ release by adding a sub-maximal concentration of NAADP (e.g., 50 nM).[4]

    • Monitor the change in fluorescence intensity over time using a fluorometer. An increase in fluorescence corresponds to an increase in intracellular Ca²⁺ concentration.

    • The inhibitory effect of the compound is calculated as the percentage reduction in the NAADP-induced Ca²⁺ peak compared to the vehicle control.

[³²P]NAADP Binding Assay (Radioreceptor Assay)

This assay determines the ability of a compound to compete with radiolabeled NAADP for binding to its receptor.

  • Preparation of Sea Urchin Egg Membranes:

    • Homogenize sea urchin eggs in a suitable buffer.

    • Centrifuge the homogenate at high speed to pellet the membranes.

    • Resuspend the membrane pellet in the assay buffer.

  • Assay Procedure:

    • In a reaction tube, combine the sea urchin egg membranes, [³²P]NAADP (a radioactive tracer), and varying concentrations of the unlabeled competitor compound (Ned-19, Ned-20, or unlabeled NAADP).

    • Incubate the mixture to allow for binding to reach equilibrium.

    • Separate the membrane-bound [³²P]NAADP from the free radioligand by rapid filtration through a glass fiber filter.

    • Wash the filter to remove any non-specifically bound radioactivity.

    • Quantify the amount of radioactivity retained on the filter using a scintillation counter.

    • The displacement of [³²P]NAADP by the test compound is used to calculate its binding affinity (IC₅₀).

Mechanistic Insights and Signaling Pathways

The differential activities of Ned-19 and Ned-20 support a two-site model for the NAADP receptor, which is often associated with two-pore channels (TPCs) located on acidic organelles like lysosomes.

NAADP_Signaling Proposed Two-Site Model of NAADP Receptor Action Receptor_Resting Resting State Receptor_Open Open State (Ca²⁺ Release) Receptor_Resting->Receptor_Open Binds to Low-Affinity Site Receptor_Locked Locked State (Desensitized) Receptor_Resting->Receptor_Locked Binds to High-Affinity Site NAADP_low Low [NAADP] NAADP_high High [NAADP] Ned19 Ned-19 Ned19->Receptor_Open Inhibits Ned19->Receptor_Locked Inhibits Binding Ned20 Ned-20 Ned20->Receptor_Locked Inhibits Binding (No effect on Ca²⁺ release) Experimental_Workflow cluster_calcium Ca²⁺ Release Assay cluster_binding [³²P]NAADP Binding Assay start Hypothesis: Compound X acts via NAADP pathway ca_control Vehicle Control + NAADP start->ca_control ca_ned19 Ned-19 + NAADP start->ca_ned19 ca_ned20 Ned-20 + NAADP start->ca_ned20 ca_compoundX Compound X + NAADP start->ca_compoundX bind_control Vehicle Control start->bind_control bind_ned19 Ned-19 start->bind_ned19 bind_ned20 Ned-20 start->bind_ned20 bind_compoundX Compound X start->bind_compoundX analysis Data Analysis and Comparison ca_control->analysis ca_ned19->analysis ca_ned20->analysis ca_compoundX->analysis bind_control->analysis bind_ned19->analysis bind_ned20->analysis bind_compoundX->analysis conclusion Conclusion on Compound X's Mechanism of Action analysis->conclusion

References

Unveiling the Potency of Ned 19 Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of experimental data reveals the superior antagonistic activity of trans-Ned 19 over its cis counterpart in the nicotinic acid adenine dinucleotide phosphate (NAADP) signaling pathway. This guide provides a comprehensive comparison of the two stereoisomers, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying cellular mechanisms.

For researchers and professionals in drug development, understanding the nuanced differences between stereoisomers is critical. In the realm of calcium signaling, cis-Ned 19 and trans-Ned 19 have emerged as important pharmacological tools for studying the NAADP pathway, which is implicated in a variety of cellular processes. Experimental evidence demonstrates that both isomers function as antagonists of NAADP-mediated Ca2+ release, though with markedly different potencies.

Quantitative Comparison of Bioactivity

The antagonistic activities of cis-Ned 19 and trans-Ned 19 have been quantitatively assessed through inhibition of NAADP-induced calcium release and radiolabeled NAADP binding assays. The data clearly indicates that the trans isomer is significantly more potent.

ActivityIsomerIC50 Value
Inhibition of Ca2+ Release trans-Ned 196 nM[1]
cis-Ned 19800 nM[1]
Inhibition of [32P]NAADP Binding trans-Ned 190.4 nM[1]
cis-Ned 1915 µM[1][2]

The NAADP Signaling Pathway and Ned 19 Antagonism

The cellular signaling pathway initiated by NAADP involves the mobilization of intracellular calcium stores, a process that is inhibited by both cis- and trans-Ned 19. The following diagram illustrates the key components of this pathway and the point of intervention for the Ned 19 isomers.

NAADP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_lysosome Lysosome (Acidic Ca2+ Store) Stimulus Stimulus Receptor Receptor Stimulus->Receptor NAADP_Synthase NAADP Synthase Receptor->NAADP_Synthase NAADP NAADP NAADP_Synthase->NAADP TPC Two-Pore Channel (TPC) NAADP->TPC activates Calcium_Ion Ca2+ Cellular_Response Cellular Response Calcium_Ion->Cellular_Response TPC->Calcium_Ion releases Ned_19 cis/trans-Ned 19 Ned_19->TPC inhibits

NAADP signaling pathway and Ned 19 inhibition.

Experimental Methodologies

The determination of the IC50 values for cis- and trans-Ned 19 was achieved through rigorous experimental protocols, as detailed below.

Inhibition of NAADP-Induced Ca2+ Release Assay

This assay measures the ability of the Ned 19 isomers to block the release of calcium from intracellular stores in response to NAADP.

Calcium_Release_Workflow Start Start Prepare_Homogenate Prepare Sea Urchin Egg Homogenate Start->Prepare_Homogenate Load_Dye Load with Ca2+ sensitive fluorescent dye (e.g., Fluo-3) Prepare_Homogenate->Load_Dye Pre_incubate Pre-incubate with varying concentrations of cis- or trans-Ned 19 Load_Dye->Pre_incubate Add_NAADP Add NAADP to induce Ca2+ release Pre_incubate->Add_NAADP Measure_Fluorescence Measure fluorescence change (proportional to Ca2+ concentration) Add_NAADP->Measure_Fluorescence Calculate_IC50 Calculate IC50 Measure_Fluorescence->Calculate_IC50

Workflow for Ca2+ release inhibition assay.

Protocol:

  • Homogenate Preparation: Sea urchin eggs are homogenized in a specific intracellular buffer.

  • Fluorescent Dye Loading: The homogenate is loaded with a calcium-sensitive fluorescent dye, such as Fluo-3, which increases in fluorescence intensity upon binding to Ca2+.

  • Pre-incubation with Inhibitor: The homogenate is pre-incubated with various concentrations of either cis-Ned 19 or trans-Ned 19 for a short period (e.g., 3 minutes) to allow for binding to the target.[1]

  • Induction of Calcium Release: NAADP is added to the homogenate to stimulate the release of calcium from the intracellular stores.

  • Fluorescence Measurement: The change in fluorescence is monitored using a fluorometer to quantify the amount of calcium released.

  • Data Analysis: The concentration of the Ned 19 isomer that inhibits 50% of the NAADP-induced calcium release (IC50) is determined from the dose-response curve.

[32P]NAADP Radioligand Displacement Binding Assay

This assay quantifies the ability of the Ned 19 isomers to compete with radiolabeled NAADP for binding to its receptor.

Protocol:

  • Homogenate Preparation: A sea urchin egg homogenate containing the NAADP receptor is prepared.

  • Incubation with Inhibitor: The homogenate is incubated with varying concentrations of unlabeled cis-Ned 19 or trans-Ned 19.

  • Addition of Radioligand: A fixed concentration of [32P]NAADP is added to the mixture.

  • Equilibration: The mixture is incubated to allow for competitive binding between the unlabeled Ned 19 isomer and the [32P]NAADP to the receptor.

  • Separation of Bound and Free Radioligand: The receptor-bound [32P]NAADP is separated from the unbound radioligand, typically by filtration.

  • Quantification of Radioactivity: The amount of radioactivity bound to the filter is measured using a scintillation counter.

  • Data Analysis: The concentration of the Ned 19 isomer that displaces 50% of the specifically bound [32P]NAADP (IC50) is calculated.

References

Validating Ned 19 as a Potent Inhibitor of NAADP-Induced Calcium Release: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of calcium (Ca²⁺) signaling, nicotinic acid adenine dinucleotide phosphate (NAADP) has been identified as a pivotal second messenger. To accurately dissect its role in cellular pathways, potent and selective inhibitors are indispensable. This guide offers an objective comparison of Ned 19, a widely utilized NAADP antagonist, against other alternatives, supported by experimental data and detailed protocols.

Ned 19 is a cell-permeant small molecule that has proven to be an invaluable tool for investigating NAADP-mediated Ca²⁺ release. Its efficacy lies in its selective antagonism of the NAADP signaling pathway. A thorough understanding of its performance relative to other available methods is crucial for designing robust experiments and ensuring accurate data interpretation.

Performance Comparison: Ned 19 and Alternatives

The inhibitory effect of Ned 19 on NAADP-induced Ca²⁺ release has been validated across various cell types. Its potency is often compared to its structural analogs and other pharmacological inhibitors.

InhibitorTarget/MechanismIC₅₀ for Ca²⁺ Release InhibitionIC₅₀ for Binding InhibitionKey Insights
Ned 19 NAADP Receptor Antagonist~2 µM[1] - 3 µM[1][2]15 µM[1]Potent, cell-permeant, and selective inhibitor of NAADP-mediated Ca²⁺ release.[1] It is considered a noncompetitive antagonist.[3][4]
Ned-20 NAADP Receptor (High-affinity site)Inactive (does not inhibit Ca²⁺ release)[5][6][7][8]1 µM[6]A close structural analog of Ned 19 that inhibits NAADP binding but not Ca²⁺ release, suggesting separate binding sites for activation and inactivation.[5][6][7][8][9]
Ned-19.4 NAADP Receptor (Low-affinity site)10 µM[10]Does not inhibit binding[5][6][7][8]A methyl ester of Ned 19 that inhibits Ca²⁺ release without affecting high-affinity NAADP binding.[5][6][7][8]
BZ194 NAADP Receptor Antagonist~10-fold higher concentration than Ned 19 required[11]Not widely reportedAnother NAADP antagonist, though often required at higher concentrations than Ned 19 to achieve similar inhibitory effects.[11]
TPC1/2 Knockdown (siRNA/shRNA) Two-Pore Channels (TPCs)N/AN/AGenetic approach to abolish NAADP-induced Ca²⁺ release by targeting its putative channels, TPCs. Provides high specificity.[12]

Signaling Pathway and Inhibition

NAADP is a potent Ca²⁺-mobilizing messenger that acts on acidic organelles, such as lysosomes, to trigger the release of Ca²⁺ into the cytosol.[3][12] This initial release can then be amplified by other Ca²⁺ release mechanisms, like Ca²⁺-induced Ca²⁺ release (CICR) from the endoplasmic reticulum.[12][13][14] Ned 19 is thought to act by binding to the NAADP receptor, preventing NAADP from initiating this signaling cascade.[3]

NAADP_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_pm Plasma Membrane cluster_cytosol Cytosol cluster_lysosome Lysosome cluster_er Endoplasmic Reticulum cluster_inhibition Inhibition by Ned 19 Agonist Agonist Receptor Receptor Agonist->Receptor 1. Binding NAADP NAADP Receptor->NAADP 2. Synthesis TPC NAADP Receptor (TPC) NAADP->TPC 3. Binding Ca2+_Signal Ca²⁺ Signal (Global) CICR CICR Channels (e.g., RyR, IP3R) Ca2+_Signal->CICR 6. Amplification Lysosomal_Ca2 Ca²⁺ TPC->Lysosomal_Ca2 4. Ca²⁺ Release (Initial) Lysosomal_Ca2->Ca2+_Signal 5. Local Ca²⁺ Increase ER_Ca2 Ca²⁺ CICR->ER_Ca2 7. Global Ca²⁺ Release Ned19 Ned 19 Ned19->TPC Blocks Binding

NAADP Signaling Pathway and Ned 19 Inhibition.

Experimental Protocols

Validating the inhibitory effect of Ned 19 on NAADP-induced Ca²⁺ release typically involves intracellular Ca²⁺ imaging in live cells.

Key Experiment: Intracellular Ca²⁺ Measurement

Objective: To determine if Ned 19 inhibits the rise in intracellular Ca²⁺ concentration ([Ca²⁺]i) induced by NAADP.

Materials:

  • Cells of interest (e.g., sea urchin eggs, pancreatic acinar cells, T-lymphocytes)[3][4][15]

  • Fluorescent Ca²⁺ indicator dye (e.g., Fura-2 AM, Fluo-4 AM)

  • NAADP or a cell-permeant version (NAADP-AM)

  • Ned 19

  • Control compounds (e.g., Ned-20, vehicle/DMSO)

  • Fluorescence microscope or plate reader equipped for ratiometric imaging or fluorescence intensity measurement.

Procedure:

  • Cell Loading: Incubate the cells with the Ca²⁺ indicator dye according to the manufacturer's protocol. This allows the dye to enter the cells and become active.

  • Pre-incubation with Inhibitor: Wash the cells to remove excess dye and then pre-incubate them with a specific concentration of Ned 19 (e.g., 10-100 µM) or a control compound for a defined period (e.g., 30-60 minutes).[1][16]

  • Baseline Measurement: Measure the baseline fluorescence of the cells before stimulation.

  • Stimulation: Add NAADP (or NAADP-AM) to the cells to induce Ca²⁺ release. In some experimental setups, NAADP can be microinjected directly into the cells.[1][3]

  • Data Acquisition: Continuously record the fluorescence intensity or ratio over time to monitor the change in [Ca²⁺]i.

  • Analysis: Compare the amplitude and kinetics of the Ca²⁺ response in cells treated with Ned 19 to the control groups. A significant reduction in the Ca²⁺ signal in the presence of Ned 19 indicates an inhibitory effect.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_measurement Measurement & Analysis A 1. Culture Cells B 2. Load with Ca²⁺ Indicator A->B C1 Control Group (Vehicle/DMSO) B->C1 3. Pre-incubate C2 Ned 19 Group B->C2 3. Pre-incubate C3 Alternative Inhibitor Group B->C3 3. Pre-incubate D 4. Measure Baseline Fluorescence C1->D C2->D C3->D E 5. Stimulate with NAADP D->E F 6. Record Ca²⁺ Response E->F G 7. Compare Responses F->G

Workflow for Validating NAADP Inhibitors.

Selectivity of Ned 19

A crucial aspect of validating any pharmacological inhibitor is to demonstrate its selectivity. Studies have shown that Ned 19 does not significantly inhibit Ca²⁺ release induced by other second messengers like inositol 1,4,5-trisphosphate (IP₃) or cyclic ADP-ribose (cADPR), highlighting its specificity for the NAADP pathway.[1][3][4]

References

A Head-to-Head Comparison: The Pharmacological Inhibitor Ned 19 Versus Genetic Knockdown for Interrogating Two-Pore Channel Function

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers navigating the complexities of studying Two-Pore Channels (TPCs), this document provides a comprehensive comparison of the widely used pharmacological inhibitor, Ned 19, and genetic knockdown techniques. This guide delves into their mechanisms, specificity, and experimental utility, supported by data and detailed protocols to inform experimental design in cellular signaling and drug discovery.

Two-Pore Channels (TPCs) are a family of cation channels primarily located on the membranes of endosomes and lysosomes.[1][2][3] They are crucial mediators of intracellular calcium (Ca²⁺) signaling, primarily gated by the second messenger nicotinic acid adenine dinucleotide phosphate (NAADP).[1][2][4] The release of Ca²⁺ from these acidic organelles through TPCs can trigger localized signaling events or be amplified into global Ca²⁺ waves by engaging other Ca²⁺ stores like the endoplasmic reticulum.[2][5] Given their involvement in a multitude of physiological processes, including cell proliferation, angiogenesis, and neurotransmission, TPCs have emerged as significant targets for research and therapeutic development.[4][5]

Interrogating the function of TPCs largely relies on two key experimental approaches: pharmacological inhibition using small molecules like Ned 19 and genetic manipulation through techniques such as siRNA- or CRISPR/Cas9-mediated knockdown or knockout. Each approach presents a unique set of advantages and limitations that researchers must consider.

Comparing Ned 19 and Genetic Knockdown: A Tabular Overview

FeatureNed 19 (Pharmacological Inhibition)Genetic Knockdown (e.g., siRNA, shRNA, CRISPR)
Mechanism of Action Antagonist of the NAADP signaling pathway, thought to interact directly or indirectly with TPCs to inhibit Ca²⁺ release.[6][7] The precise mechanism is still under investigation, with some evidence suggesting it may not directly bind to TPCs but rather to an accessory protein.[8][9]Reduces or eliminates the expression of specific TPC isoforms (TPC1, TPC2, etc.) at the mRNA or protein level.[1][10]
Specificity Primarily targets the NAADP-mediated Ca²⁺ release pathway.[6][9] While often described as specific, the potential for off-target effects exists, and its exact binding partners are not fully elucidated.[8][11]Can be highly specific to the targeted TPC isoform, especially with well-designed siRNA or gRNA sequences. However, off-target effects due to sequence similarity with other genes are a potential concern.[10]
Duration of Effect Transient and reversible upon washout of the compound. The duration depends on the experimental conditions and the stability of the compound.Can be transient (siRNA) or stable/permanent (shRNA, CRISPR knockout), allowing for both short-term and long-term studies.[10]
Ease of Use Relatively simple to apply to cell cultures or tissues by adding it to the medium at a desired concentration.Requires transfection or transduction procedures, which can be technically challenging, especially in primary or hard-to-transfect cells.[12][13]
Dose-Dependence Effects are dose-dependent, which can sometimes be complex. For instance, Ned-19 has been shown to potentiate NAADP activation at nanomolar concentrations and inhibit at micromolar concentrations.[7][14]The extent of knockdown can be modulated to some degree by varying the concentration of siRNA or the multiplicity of infection for viral vectors.
Temporal Control Allows for acute inhibition, enabling the study of the immediate effects of blocking TPC function.The onset of the effect is delayed as it requires time for the existing protein to be degraded.
Compensation Less likely to induce long-term compensatory changes in gene expression.Chronic loss of a TPC isoform may lead to compensatory upregulation of other channels or signaling pathways.

Quantitative Data: Effects on Cellular Processes

Direct comparative studies with quantitative data for Ned 19 versus genetic knockdown are not abundant in the literature. However, individual studies provide valuable insights into their effects.

Experimental ReadoutMethodOrganism/Cell TypeConcentration/TargetObserved EffectCitation
TCR-mediated Ca²⁺ fluxNed 19Murine memory CD4⁺ T cells25µMInhibition of Ca²⁺ flux[6]
Naïve CD4⁺ T cell proliferationNed 19Murine naïve CD4⁺ T cells50-100 µMConcentration-dependent inhibition of proliferation[15]
Parasite Asexual GrowthNed 19Plasmodium falciparum100 µMFive-fold reduction in parasitemia compared to control[16]
NAADP-evoked Ca²⁺ signalsTPC2 knockdown (shRNA)HEK293 cellsTPC2Ablation of NAADP-evoked Ca²⁺ signals[1]
Endothelial precursor cell proliferationTPC1 knockdownEndothelial precursor cellsTPC1Dependent on TPC1 for proliferation[5]
Neuronal AutophagyTPC1/2 knockdownNeuronsTPC1 and TPC2TPCs are important for glutamate-driven neuronal autophagy[5]

Signaling Pathways and Experimental Workflows

To visualize the cellular context and experimental logic, the following diagrams illustrate the TPC signaling pathway and a typical workflow for comparing Ned 19 and genetic knockdown.

TPC_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_endolysosome Endolysosome Extracellular_Signal Extracellular Signal (e.g., VEGF, Neurotransmitter) GPCR GPCR / Receptor Extracellular_Signal->GPCR Enzyme Enzyme GPCR->Enzyme activates NAADP NAADP Enzyme->NAADP produces TPC TPC NAADP->TPC activates Cytosolic_Ca Cytosolic Ca²⁺ (Local increase) TPC->Cytosolic_Ca Ca²⁺ release ER Endoplasmic Reticulum (ER) Cytosolic_Ca->ER CICR (Ca²⁺-induced Ca²⁺ release) Cellular_Response Cellular Response (e.g., Proliferation, Angiogenesis) Cytosolic_Ca->Cellular_Response Global_Ca Global Ca²⁺ Wave ER->Global_Ca amplifies Global_Ca->Cellular_Response Experimental_Workflow cluster_pharmacological Pharmacological Approach cluster_genetic Genetic Approach Start Start: Hypothesis on TPC Function Cell_Culture Cell Culture (e.g., HEK293, Primary Cells) Start->Cell_Culture Ned19_Treatment Treat with Ned 19 (and vehicle control) Cell_Culture->Ned19_Treatment Knockdown Transfect with siRNA/shRNA (or transduce with CRISPR) Cell_Culture->Knockdown Control_KD Transfect with Scrambled/Control siRNA Cell_Culture->Control_KD Functional_Assay Functional Assay (e.g., Calcium Imaging, Proliferation Assay) Ned19_Treatment->Functional_Assay Knockdown->Functional_Assay Control_KD->Functional_Assay Data_Analysis Data Analysis and Comparison Functional_Assay->Data_Analysis Conclusion Conclusion on TPC Role Data_Analysis->Conclusion

References

Cross-Validation of Ned-19 Results with Other Calcium Signaling Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Intracellular calcium (Ca²⁺) signaling is a ubiquitous and versatile signaling mechanism that governs a vast array of cellular processes, from proliferation and differentiation to neurotransmission and muscle contraction. Pharmacological inhibitors are indispensable tools for dissecting the complex network of channels, pumps, and second messengers that orchestrate these signals. Ned-19 has emerged as a key chemical probe for investigating the nicotinic acid adenine dinucleotide phosphate (NAADP) signaling pathway.[1][2][3]

This guide provides a comparative analysis of Ned-19 against other widely used calcium signaling inhibitors. By understanding their distinct mechanisms of action and potential off-target effects, researchers can design more robust experiments and confidently cross-validate their findings.

Comparative Overview of Calcium Signaling Inhibitors

The following table summarizes the key characteristics of Ned-19 and three other common inhibitors that target different branches of the calcium signaling cascade.

InhibitorPrimary TargetMechanism of ActionReported Effective Concentration / IC₅₀Key Off-Target Effects & Considerations
Ned-19 NAADP Receptor / Two-Pore Channels (TPCs)Antagonizes NAADP-mediated Ca²⁺ release from acidic organelles like lysosomes.[1][3] It is considered a specific, cell-permeant antagonist of the NAADP pathway.[1][2]IC₅₀ for Ca²⁺ release: ~800 nM. Effective concentration: 25-300 µM in various cell types.[1][3]At low nanomolar concentrations, it may stimulate TPC2 activation before inhibiting at higher concentrations.[3] Its inactive analogue, Ned-20, can be used as a negative control.[4][5]
Thapsigargin Sarco/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA)Irreversibly inhibits SERCA pumps, preventing Ca²⁺ reuptake into the endoplasmic reticulum (ER), leading to ER store depletion and a subsequent rise in cytosolic Ca²⁺.[6][7][8]Effective concentration: Low micromolar (e.g., 0.1-1 µM).[6][7]Causes store-operated calcium entry (SOCE) activation due to ER store depletion.[8] Can induce ER stress and the unfolded protein response (UPR).[6][8]
U-73122 Phospholipase C (PLC)Inhibits PLC, thereby blocking the hydrolysis of PIP₂ into IP₃ and diacylglycerol (DAG). This prevents IP₃-mediated Ca²⁺ release from the ER.[9][10]IC₅₀ for PLC block: ~200 nM.[10] Effective concentration: 1-10 µM.[9][10]Has been shown to have PLC-independent effects, including direct inhibition of SR Ca²⁺ pumps, direct activation of ion channels, and causing Ca²⁺ release itself in some cell types.[9][11] Its inactive analog, U-73343, is often used as a control.[10]
2-APB IP₃ Receptors (IP₃R) / Store-Operated Ca²⁺ (SOC) ChannelsA membrane-permeable modulator with complex actions. It is commonly used as an inhibitor of IP₃-induced Ca²⁺ release and also blocks SOCE.[12][13]Dose-dependent effects. Inhibition of IP₃Rs and SOCE typically occurs at 25-100 µM.[13][14]Effects can be cell-type specific and biphasic (can potentiate at low concentrations and inhibit at high concentrations).[14] It can affect other channels, including TRP channels.

Signaling Pathways and Points of Inhibition

To effectively cross-validate results, it is crucial to understand where each inhibitor acts within the intracellular signaling cascade. An agonist binding to a G-protein coupled receptor (GPCR) or receptor tyrosine kinase (RTK) can initiate multiple pathways that converge on Ca²⁺ mobilization.

CalciumSignalingPathways cluster_membrane Plasma Membrane cluster_er Endoplasmic Reticulum (ER) cluster_lysosome Acidic Store (Lysosome) Agonist Agonist Receptor GPCR / RTK Agonist->Receptor PLC PLC Receptor->PLC Activates TPC TPC Receptor->TPC Generates NAADP IP3R IP₃ Receptor PLC->IP3R Generates IP₃ SOCE SOCE Channel Cytosolic_Ca Cytosolic Ca²⁺ ↑ SOCE->Cytosolic_Ca Ext_Ca Extracellular Ca²⁺ Ext_Ca->SOCE ER_Store ER Ca²⁺ Store IP3R->ER_Store Releases Ca²⁺ SERCA SERCA Pump SERCA->ER_Store ER_Store->SOCE Activates when depleted ER_Store->Cytosolic_Ca Lyso_Store Lysosomal Ca²⁺ Store TPC->Lyso_Store Releases Ca²⁺ Lyso_Store->Cytosolic_Ca Cytosolic_Ca->SERCA Pumped back U73122 U-73122 U73122->PLC Inhibits Thapsigargin Thapsigargin Thapsigargin->SERCA Inhibits Ned19 Ned-19 Ned19->TPC Inhibits TwoAPB_IP3R 2-APB TwoAPB_IP3R->IP3R Inhibits TwoAPB_SOCE 2-APB TwoAPB_SOCE->SOCE Inhibits

Caption: Major intracellular Ca²⁺ signaling pathways and points of inhibition.

Experimental Protocols

A robust cross-validation strategy involves assessing the effect of each inhibitor on a specific agonist-induced calcium response. Below is a generalized protocol for measuring changes in intracellular calcium using a fluorescent indicator.

Protocol: Measurement of Intracellular Calcium Mobilization

1. Cell Preparation:

  • Culture cells to 80-90% confluency in a clear-bottom, black-walled 96-well plate appropriate for fluorescence measurements.

2. Fluorescent Dye Loading:

  • Prepare a loading buffer (e.g., HEPES-buffered saline) containing a calcium-sensitive dye such as Fura-2 AM (4 µM) or Fluo-4 AM (2-5 µM) and a mild detergent like Pluronic F-127 (0.02%) to aid dye dispersal.[15][16]

  • Remove the culture medium from the cells and wash once with the buffer.

  • Add the dye-loading solution to each well and incubate for 30-60 minutes at 37°C in the dark. The optimal time should be determined empirically for the specific cell type.[15]

  • After incubation, wash the cells twice with the buffer to remove extracellular dye. Add fresh buffer to each well for the experiment.

3. Inhibitor Incubation:

  • Prepare stock solutions of Ned-19, Thapsigargin, U-73122, and 2-APB in DMSO.

  • Dilute the inhibitors to their final desired concentrations in the experimental buffer. Add the inhibitor solutions to the appropriate wells. Include a vehicle control (e.g., 0.1% DMSO).[16]

  • Incubate the cells with the inhibitors for a predetermined time (e.g., 30 minutes) at 37°C.[16]

4. Data Acquisition:

  • Place the 96-well plate into a fluorescence plate reader or position it on a fluorescence microscope stage.[15][17]

  • Set the appropriate excitation and emission wavelengths for the chosen dye (e.g., Fluo-4: 494 nm excitation / 516 nm emission; Fura-2: ratiometric imaging at 340/380 nm excitation and ~510 nm emission).[15]

  • Begin recording a baseline fluorescence reading for 40-60 seconds.

  • Add the agonist of interest (e.g., ATP, carbachol) using an automated injector or by manual pipetting and continue recording the fluorescence signal for several minutes to capture the full dynamic range of the calcium response.

5. Data Analysis:

  • For ratiometric dyes like Fura-2, calculate the ratio of fluorescence intensities (e.g., F340/F380) to determine the relative change in intracellular Ca²⁺ concentration.[15]

  • For single-wavelength dyes like Fluo-4, express the change in fluorescence as a ratio over the baseline (F/F₀).

  • Quantify the response by measuring parameters such as the peak amplitude of the Ca²⁺ signal or the area under the curve (AUC). Compare the responses in inhibitor-treated cells to the vehicle control.

Experimental Workflow Diagram

ExperimentalWorkflow cluster_prep Preparation cluster_treatment Treatment cluster_measurement Measurement cluster_analysis Analysis A Seed Cells in 96-well Plate B Load Cells with Ca²⁺ Dye (e.g., Fluo-4 AM) A->B C Wash to Remove Excess Dye B->C D Pre-incubate with Inhibitor (Ned-19, Thapsigargin, etc.) or Vehicle (DMSO) C->D E Record Baseline Fluorescence D->E F Add Agonist to Stimulate Ca²⁺ Release E->F G Record Fluorescence Change Over Time F->G H Calculate F/F₀ or Ratio G->H I Quantify Response (Peak, AUC) H->I J Compare Inhibitor vs. Vehicle I->J

Caption: A typical workflow for a Ca²⁺ imaging experiment using inhibitors.

By employing this systematic approach, researchers can effectively dissect complex signaling events. For instance, if an agonist-induced Ca²⁺ signal is blocked by Ned-19 but is unaffected by U-73122 or 2-APB, it provides strong evidence for the specific involvement of the NAADP pathway, independent of the canonical PLC/IP₃ axis.[1][3] Conversely, sensitivity to Thapsigargin would confirm the ultimate reliance of the signal on ER calcium stores, which can be a downstream component of NAADP-initiated signaling.[3] This multi-inhibitor strategy is fundamental to validating novel signaling pathways and understanding the intricate regulation of cellular calcium.

References

A Comparative Analysis of Ned 19's Cellular Effects: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the effects of Ned 19, a potent NAADP receptor antagonist, across various cell types. The information is supported by experimental data to facilitate informed decisions in research and development.

Ned 19 has emerged as a critical tool for elucidating the role of nicotinic acid adenine dinucleotide phosphate (NAADP)-mediated calcium (Ca²⁺) signaling in a multitude of cellular processes. Its ability to selectively block NAADP-sensitive channels, primarily two-pore channels (TPCs) on acidic organelles like lysosomes, has allowed for the dissection of this pathway's contribution to cell function and dysfunction. This guide summarizes the key findings on Ned 19's effects in different cellular contexts, presenting quantitative data, detailed experimental methodologies, and visual representations of the implicated signaling pathways.

Comparative Efficacy of Ned 19 Across Diverse Cell Types

Ned 19 exhibits a range of inhibitory effects on cellular processes that are critically dependent on NAADP-mediated Ca²⁺ signaling. The following table summarizes the quantitative impact of Ned 19 across various cell types and experimental conditions.

Cell TypeProcess InvestigatedNed 19 ConcentrationObserved EffectReference(s)
Human Umbilical Vein Endothelial Cells (HUVECs) VEGF-induced Ca²⁺ responseNot SpecifiedAbolished VEGF-induced calcium response[1]
VEGF-dependent cell migrationNot SpecifiedSignificant reduction[1]
VEGF-induced tube formationNot SpecifiedSignificant reduction[1]
Murine Memory CD4⁺ T Cells TCR-mediated Ca²⁺ flux50-200 µMIncreased Ca²⁺ release[2][3]
TCR-mediated Ca²⁺ flux300 µMInhibition of Ca²⁺ flux[2][3]
ProliferationNot SpecifiedInhibited[2]
Cytokine (IL-2, IFN-γ, IL-10) secretionNot SpecifiedReduced[2]
Murine Naïve CD4⁺ T Cells TCR-mediated Ca²⁺ flux100 µMComplete inhibition[2]
Jurkat T Cells NAADP-induced Ca²⁺ signalingNot SpecifiedInhibition[2]
B16 Melanoma Cells Cell migrationNot SpecifiedInhibited[4]
Cell adhesionNot SpecifiedInhibited[4]
Sea Urchin Eggs NAADP-mediated Ca²⁺ release100 µMInhibited[5]
Mouse Pancreatic Beta Cells NAADP-induced Ca²⁺ increases100 µMInhibited[5]

Detailed Experimental Protocols

To ensure the reproducibility of the cited findings, this section provides detailed methodologies for key experiments used to assess the effects of Ned 19.

Calcium Imaging with Fura-2 AM

This protocol is designed to measure intracellular calcium concentration changes in response to stimuli in the presence or absence of Ned 19.

  • Cell Preparation:

    • Plate cells on coverslips suitable for microscopy 24-48 hours prior to the experiment.

    • For suspension cells, they can be used directly.

  • Dye Loading:

    • Prepare a stock solution of Fura-2 AM (e.g., 1 mM in anhydrous DMSO).

    • Dilute the Fura-2 AM stock solution in a physiological salt solution (e.g., Hanks' Balanced Salt Solution - HBSS) to a final concentration of 1-5 µM. The optimal concentration may vary depending on the cell type.[6]

    • Incubate the cells with the Fura-2 AM solution for 30-60 minutes at room temperature or 37°C in the dark.[6][7]

    • Wash the cells twice with the physiological salt solution to remove extracellular dye.

  • Ned 19 Incubation:

    • Incubate the Fura-2 AM-loaded cells with the desired concentration of Ned 19 (or vehicle control) for a specified period (e.g., 30 minutes) at 37°C.

  • Imaging:

    • Mount the coverslip onto a perfusion chamber on an inverted fluorescence microscope equipped for ratiometric imaging.

    • Excite the cells alternately with 340 nm and 380 nm light and collect the emission at ~510 nm.

    • Record a baseline fluorescence ratio for a few minutes.

    • Apply the stimulus (e.g., VEGF, anti-CD3 antibody) and continue recording the fluorescence ratio to measure changes in intracellular Ca²⁺ concentration.

    • The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration.

Western Blot Analysis of Signaling Proteins

This protocol is used to detect changes in the phosphorylation status of key signaling proteins (e.g., ERK, Akt) following treatment with Ned 19.[8][9][10][11][12]

  • Cell Treatment and Lysis:

    • Plate cells and grow to 70-80% confluency.

    • Treat the cells with Ned 19 and/or the stimulus (e.g., VEGF) for the desired time.

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-ERK, anti-phospho-Akt) overnight at 4°C.[9][11]

    • Wash the membrane three times with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

    • To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total form of the protein.

Boyden Chamber Cell Migration Assay

This assay quantifies the effect of Ned 19 on cell migration towards a chemoattractant.[1][4]

  • Chamber Preparation:

    • Use a Boyden chamber apparatus with a porous membrane (e.g., 8 µm pores for endothelial cells).

    • The lower chamber is filled with medium containing a chemoattractant (e.g., VEGF).

    • The upper chamber contains the cell suspension in a serum-free medium.

  • Cell Treatment:

    • Pre-treat the cells with the desired concentration of Ned 19 or vehicle control for a specified time before seeding them into the upper chamber.

  • Migration:

    • Incubate the chamber for a period that allows for cell migration (e.g., 24 hours) at 37°C in a CO₂ incubator.

  • Quantification:

    • After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

    • Fix and stain the migrated cells on the lower surface of the membrane (e.g., with Hoechst stain).

    • Count the number of migrated cells in several microscopic fields.

    • The results are typically expressed as the percentage of migrated cells compared to the control.

Signaling Pathways Modulated by Ned 19

Ned 19's primary mechanism of action is the inhibition of NAADP-mediated Ca²⁺ release from acidic stores. This intervention has profound effects on downstream signaling cascades in various cell types.

VEGF Signaling Pathway in Endothelial Cells

In human umbilical vein endothelial cells (HUVECs), Vascular Endothelial Growth Factor (VEGF) triggers a signaling cascade that is crucial for angiogenesis. A key component of this pathway is the mobilization of intracellular Ca²⁺. Ned 19 has been shown to abolish the VEGF-induced Ca²⁺ response, thereby inhibiting downstream processes like cell migration and tube formation.[1]

VEGF_Signaling VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates NAADP_Synthase NAADP Synthase VEGFR2->NAADP_Synthase Activates NAADP NAADP NAADP_Synthase->NAADP Synthesizes TPC TPC NAADP->TPC Activates Lysosome Lysosome/Acidic Store Ca_release Ca²⁺ Release TPC->Ca_release Mediates Downstream Downstream Effectors (ERK1/2, Akt, eNOS) Ca_release->Downstream Activates Ned19 Ned 19 Ned19->TPC Inhibits Angiogenesis Angiogenesis (Migration, Proliferation, Tube Formation) Downstream->Angiogenesis Promotes TCR_Signaling TCR_Activation TCR Activation (Antigen Recognition) Lck Lck TCR_Activation->Lck Activates ZAP70 ZAP70 Lck->ZAP70 Phosphorylates LAT_SLP76 LAT/SLP-76 ZAP70->LAT_SLP76 Phosphorylates PLCg1 PLCγ1 LAT_SLP76->PLCg1 Recruits & Activates NAADP_Synthase NAADP Synthase LAT_SLP76->NAADP_Synthase Activates IP3_DAG IP₃ & DAG PLCg1->IP3_DAG Generates IP3R IP₃R IP3_DAG->IP3R Activates NAADP NAADP NAADP_Synthase->NAADP Synthesizes TPC TPC NAADP->TPC Activates ER Endoplasmic Reticulum Lysosome Lysosome/Acidic Store Ca_release Ca²⁺ Flux IP3R->Ca_release Mediates TPC->Ca_release Mediates Downstream Downstream Effectors (Calcineurin, NFAT, NF-κB) Ca_release->Downstream Activates Ned19 Ned 19 Ned19->TPC Inhibits T_Cell_Response T-Cell Response (Proliferation, Cytokine Production) Downstream->T_Cell_Response Promotes Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Cell_Culture Cell Culture Treatment Treat cells with Ned 19 / vehicle Cell_Culture->Treatment Ned19_Prep Prepare Ned 19 (and vehicle control) Ned19_Prep->Treatment Stimulation Apply Stimulus (e.g., VEGF, anti-CD3) Treatment->Stimulation Ca_Imaging Calcium Imaging Stimulation->Ca_Imaging WB Western Blot Stimulation->WB Migration_Assay Migration Assay Stimulation->Migration_Assay Data_Analysis Data Analysis & Quantification Ca_Imaging->Data_Analysis WB->Data_Analysis Migration_Assay->Data_Analysis

References

A Comparative Guide to the In Vitro and In Vivo Efficacy of Ned 19

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro and in vivo effects of Ned 19, a selective and membrane-permeant antagonist of nicotinic acid adenine dinucleotide phosphate (NAADP)-mediated calcium (Ca²⁺) signaling.[1][2][3] The following sections detail its mechanism of action, summarize key experimental findings in comparative tables, provide methodologies for cited experiments, and visualize relevant biological pathways and workflows.

Mechanism of Action

Ned 19 functions as a non-competitive antagonist of the NAADP receptor, effectively inhibiting NAADP-induced Ca²⁺ release from intracellular stores.[2][3] This action has been shown to be highly selective, as Ned 19 does not significantly affect Ca²⁺ release mediated by other second messengers like inositol 1,4,5-trisphosphate (IP₃) or cyclic ADP-ribose (cADPR).[3][4] Its ability to permeate cell membranes allows for its use in both intact cell systems and in vivo studies.[1][3]

Data Presentation: In Vitro vs. In Vivo Effects

The following tables summarize the key quantitative data regarding the effects of Ned 19 in various experimental settings.

Table 1: In Vitro Effects of Ned 19

Cell Type/SystemParameter MeasuredConcentration/DoseObserved EffectIC₅₀/EC₅₀Reference
Sea Urchin Egg HomogenateNAADP-mediated Ca²⁺ release100 µMEffective elimination of Ca²⁺ release65 nM[1][4]
Mouse Pancreatic Beta CellsNAADP-mediated Ca²⁺ spiking125 µMBlockade of Ca²⁺ spiking-[3]
Mouse Pancreatic IsletsGlucose-induced Ca²⁺ signal30 min pre-incubationReduction in amplitude of oscillations and plateau3 µM[3]
Melanoma CellsCell Proliferation25-100 µM (24-72 hours)Reduction in cell number-[1]
Melanoma CellsCell Cycle25-100 µM (24-72 hours)Increase in G0/G1 phase, decrease in S phase-[1]
Melanoma CellsApoptosis25-100 µM (24-72 hours)Time-dependent induction of apoptosis-[1]
Melanoma CellsGene Expression25-100 µM (24-72 hours)Increased E-cadherin, decreased N-cadherin-[1]
Murine Memory CD4⁺ T CellsTCR-mediated Ca²⁺ flux300 µMInhibition of Ca²⁺ flux-[2]
Murine Memory CD4⁺ T CellsCell Proliferation50-100 µMConcentration-dependent inhibition-[2]
Murine Memory CD4⁺ T CellsCytokine Secretion (IL-10, IFN-γ)Not specifiedSignificant inhibition-[2]
Naïve CD4⁺ T CellsTCR-induced Ca²⁺ signalsUp to 50 µMImpaired Ca²⁺ signals-[5]
Naïve CD4⁺ T CellsCell Activation and ProliferationUp to 50 µMInhibition-[5]
Hippocampal NeuronsGlutamate-induced Ca²⁺ increase50 µMReduction in Ca²⁺ increase-[6]

Table 2: In Vivo Effects of Ned 19

Animal ModelConditionDosage/AdministrationKey FindingsReference
MiceMelanoma XenograftNot specifiedStrong inhibition of tumor growth and vascularization[1]
MiceMelanomaNot specifiedStrong inhibition of lung metastases[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro Ca²⁺ Measurement in Sea Urchin Egg Homogenate
  • Preparation of Homogenate: Sea urchin eggs are homogenized in a buffer containing KCl, HEPES, and other components to maintain organelle integrity.

  • Ca²⁺ Detection: The homogenate is incubated with a fluorescent Ca²⁺ indicator dye (e.g., Fluo-4).

  • Treatment: Varying concentrations of Ned 19 or vehicle (DMSO) are added to the homogenate and pre-incubated.

  • Induction of Ca²⁺ Release: NAADP is added to the homogenate to induce Ca²⁺ release.

  • Data Acquisition: Fluorescence changes are monitored using a fluorometer or plate reader to determine the extent of Ca²⁺ release. The IC₅₀ is calculated from the concentration-response curve.

Cell Proliferation Assay (MTT Assay)
  • Cell Seeding: Cells (e.g., melanoma cells) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of Ned 19 or vehicle control for the desired duration (e.g., 24, 48, 72 hours).

  • MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO or acidified isopropanol).

  • Data Analysis: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control.

In Vivo Tumor Growth and Metastasis Model
  • Cell Implantation: A specific number of cancer cells (e.g., melanoma cells) are injected subcutaneously or intravenously into immunocompromised mice.

  • Treatment: Once tumors are established (for subcutaneous models), or from the time of injection (for metastasis models), mice are treated with Ned 19 or a vehicle control according to a predetermined schedule and dosage.

  • Tumor Measurement: For subcutaneous models, tumor volume is measured regularly using calipers.

  • Metastasis Assessment: For metastasis models, at the end of the study, lungs or other organs are harvested, and the number and size of metastatic nodules are quantified.

  • Data Analysis: Tumor growth curves are plotted, and the number of metastases is compared between treated and control groups.

Mandatory Visualization

Signaling Pathway of Ned 19 Action

Ned19_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell Agonist Agonist Receptor Receptor Agonist->Receptor 1. Activation NAADP_Production NAADP Production Receptor->NAADP_Production 2. Signal Transduction NAADP NAADP NAADP_Production->NAADP 3. Synthesis NAADP_Receptor NAADP Receptor (e.g., TPCs on Lysosomes) NAADP->NAADP_Receptor 4. Binding Ca_Release Ca²⁺ Release from Acidic Stores NAADP_Receptor->Ca_Release 5. Channel Opening Downstream_Effects Downstream Cellular Effects (Proliferation, Apoptosis, etc.) Ca_Release->Downstream_Effects 6. Cellular Response Ned19 Ned 19 Ned19->NAADP_Receptor Inhibition

Caption: Ned 19 inhibits NAADP-mediated Ca²⁺ signaling.

Experimental Workflow for In Vitro Analysis

In_Vitro_Workflow Start Start Cell_Culture Cell Culture (e.g., Melanoma, T-cells) Start->Cell_Culture Treatment Treatment with Ned 19 (Varying Concentrations & Durations) Cell_Culture->Treatment Assays Perform Assays Treatment->Assays Ca_Assay Calcium Signaling Assay (Fluo-4) Assays->Ca_Assay Proliferation_Assay Proliferation Assay (MTT, Cell Counting) Assays->Proliferation_Assay Apoptosis_Assay Apoptosis Assay (FACS, Western Blot) Assays->Apoptosis_Assay Gene_Expression_Assay Gene Expression Analysis (qPCR, Western Blot) Assays->Gene_Expression_Assay Data_Analysis Data Analysis & Interpretation Ca_Assay->Data_Analysis Proliferation_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Gene_Expression_Assay->Data_Analysis End End Data_Analysis->End

Caption: Workflow for in vitro evaluation of Ned 19.

Logical Relationship of Ned 19 Effects

Logical_Relationship cluster_invitro In Vitro Observations cluster_invivo In Vivo Outcomes Ned19 Ned 19 Inhibition_NAADP Inhibition of NAADP Signaling Ned19->Inhibition_NAADP In_Vitro In Vitro Effects Inhibition_NAADP->In_Vitro In_Vivo In Vivo Effects Inhibition_NAADP->In_Vivo Dec_Ca Decreased Intracellular Ca²⁺ Mobilization In_Vitro->Dec_Ca Dec_Proliferation Decreased Cell Proliferation In_Vitro->Dec_Proliferation Inc_Apoptosis Increased Apoptosis In_Vitro->Inc_Apoptosis Dec_Tumor Decreased Tumor Growth In_Vivo->Dec_Tumor Dec_Metastasis Decreased Metastasis In_Vivo->Dec_Metastasis Dec_Proliferation->Dec_Tumor Inc_Apoptosis->Dec_Tumor

Caption: Logical flow of Ned 19's effects.

References

Safety Operating Guide

Proper Disposal of Ned-19: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and scientists handling Ned-19, a selective membrane-permeant NAADP antagonist, must adhere to proper disposal procedures to ensure laboratory safety and environmental protection. While specific disposal guidelines for Ned-19 are not extensively published, a combination of general laboratory chemical waste protocols and information from available Safety Data Sheets (SDS) for analogous compounds provides a clear path for safe disposal.

Key Disposal Considerations

The primary route for the disposal of Ned-19, as with most laboratory chemicals, is to treat it as hazardous chemical waste.[1][2] It should not be disposed of down the drain or in regular trash.[3] The fundamental principle is to prevent the release of the compound into the environment.

A Safety Data Sheet (SDS) for trans-Ned-19, a stereoisomer of Ned-19, provides critical guidance. According to the SDS from Cayman Chemical, the disposal of this compound should be in accordance with local, state, and federal regulations. This typically involves collection in a designated, properly labeled, and sealed container for chemical waste.

Quantitative Data for Handling and Disposal

The following table summarizes key quantitative data for trans-Ned-19, which can inform handling and disposal decisions.

PropertyValueSource
Molecular Weight514.6 g/mol [4]
Purity≥98%[5]
Solubility in DMSO2 mg/mL[4]
Solubility in DMF10 mg/mL[4]
Storage Temperature-20°C

This data is essential for preparing solutions and understanding the physical characteristics of the compound when determining the appropriate waste container and disposal stream.

Experimental Protocols for Disposal

There are no specific experimental protocols for the disposal of Ned-19. The standard procedure is to collect the waste in a designated hazardous waste container.

Step-by-Step Disposal Procedure

  • Segregation: Segregate Ned-19 waste from other waste streams. This includes unused solid compound, solutions containing Ned-19, and any materials contaminated with Ned-19 (e.g., pipette tips, gloves, and empty vials).[6]

  • Containerization: Place all Ned-19 waste into a clearly labeled, leak-proof container suitable for chemical waste.[1][2] The container should be marked with the words "Hazardous Waste" and the full chemical name "Ned-19".

  • Accumulation: Store the waste container in a designated satellite accumulation area within the laboratory.[3] This area should be away from general lab traffic and incompatible chemicals.

  • Documentation: Maintain a log of the waste added to the container, including the date and quantity.

  • Disposal Request: Once the container is full or has reached the designated accumulation time limit (often six months), arrange for pickup by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[7]

Visualization of Disposal Workflow

The following diagram illustrates the decision-making process and procedural steps for the proper disposal of Ned-19.

Ned19_Disposal_Workflow start Start: Ned-19 Waste Generated is_empty_container Is it an empty, uncontaminated original container? start->is_empty_container solid_or_solution Is the waste solid Ned-19 or a solution containing it? start->solid_or_solution contaminated_materials Are materials (gloves, tips) contaminated with Ned-19? start->contaminated_materials is_empty_container->solid_or_solution No deface_and_trash Deface label and dispose of as regular lab glass/plastic. is_empty_container->deface_and_trash Yes collect_solid_waste Collect in a designated hazardous solid waste container. solid_or_solution->collect_solid_waste Solid collect_liquid_waste Collect in a designated hazardous liquid waste container. solid_or_solution->collect_liquid_waste Solution collect_contaminated_waste Collect in a designated hazardous solid waste container. contaminated_materials->collect_contaminated_waste Yes end End: Proper Disposal contaminated_materials->end No label_container Label container with 'Hazardous Waste' and 'Ned-19'. collect_solid_waste->label_container collect_liquid_waste->label_container collect_contaminated_waste->label_container store_waste Store in a designated satellite accumulation area. label_container->store_waste request_pickup Request pickup from EHS or licensed waste vendor. store_waste->request_pickup request_pickup->end

Caption: Workflow for the proper disposal of Ned-19 waste.

By following these procedures, researchers can ensure the safe and compliant disposal of Ned-19, minimizing risks to personnel and the environment. Always consult your institution's specific guidelines for hazardous waste management.

References

Essential Safety and Handling Guidelines for trans-Ned 19

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Procedural Guide to the Safe Handling and Disposal of trans-Ned 19.

This document provides immediate, essential safety and logistical information for the handling of trans-Ned 19 (CAS 1354235-96-3), a nicotinic acid adenine dinucleotide phosphate (NAADP) antagonist used in calcium signaling research.[1] While trans-Ned 19 is not classified as a hazardous substance or mixture according to available safety data sheets, adherence to standard laboratory safety protocols is mandatory to ensure a safe research environment.[2]

Chemical and Physical Properties

A summary of the key quantitative data for trans-Ned 19 is provided below. Note that occupational exposure limits have not been established for this compound.[2]

PropertyValueSource
Chemical Name (1R,3S)-1-[3-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-4-methoxyphenyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid
CAS Number 1354235-96-3[1][2][3]
Molecular Formula C₃₀H₃₁FN₄O₃[2]
Molecular Weight 514.59 g/mol [2]
Purity ≥98% (HPLC)
Solubility Soluble to 100 mM in DMSO. Also soluble in DMF.[3]
Appearance Solid powder[4]
Storage Store powder at -20°C for up to 3 years. In solvent, store at -80°C for up to 1 year.[4][5]

Operational Plan: Safe Handling of trans-Ned 19

This section provides a step-by-step guide for the safe handling of trans-Ned 19 in a laboratory setting.

Pre-Handling Preparations
  • Risk Assessment: Before beginning any work, conduct a risk assessment for the specific procedures involving trans-Ned 19.

  • Engineering Controls: Ensure work is performed in a well-ventilated area. A chemical fume hood is recommended, especially when handling the powder form to avoid dust and aerosol formation.[2][6] An accessible safety shower and eye wash station must be available.[2]

  • Personal Protective Equipment (PPE): All personnel must wear the following PPE:

    • Eye Protection: Safety goggles with side-shields.[2]

    • Hand Protection: Chemically resistant protective gloves (e.g., nitrile). While specific breakthrough times are not available, inspect gloves before each use and change them immediately if contaminated.

    • Skin and Body Protection: A standard laboratory coat or impervious clothing.[2]

    • Respiratory Protection: A suitable respirator should be used if there is a risk of inhalation, particularly when handling the solid compound outside of a fume hood.[2]

Handling Procedures
  • Weighing: When weighing the solid form of trans-Ned 19, perform this task in a chemical fume hood or a ventilated balance enclosure to prevent inhalation of dust.

  • Solution Preparation:

    • trans-Ned 19 is soluble in DMSO and DMF.[3] Prepare solutions in a chemical fume hood.

    • Avoid direct contact with the substance and the prepared solution. Use appropriate tools (spatulas, pipettes) for all transfers.

  • General Use:

    • Avoid inhalation of any dust or aerosols.[2]

    • Avoid contact with eyes and skin.[2]

    • After handling, wash hands thoroughly with soap and water.

First Aid Measures
  • Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, removing contact lenses if present. Seek prompt medical attention.[2]

  • Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with water.[2] If irritation occurs, seek medical advice.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support.[2]

  • Ingestion: Wash out the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[2]

Disposal Plan

Dispose of trans-Ned 19 and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.

  • Waste Segregation:

    • Collect all waste containing trans-Ned 19 (solid, solutions, contaminated consumables like pipette tips and gloves) in a designated, sealed, and clearly labeled hazardous waste container.

  • Container Labeling:

    • The waste container must be labeled with "Hazardous Waste" and the full chemical name: "trans-Ned 19".

  • Disposal:

    • Do not dispose of trans-Ned 19 down the drain or in regular trash.[2]

    • Arrange for collection by your institution's environmental health and safety (EHS) department or a licensed chemical waste disposal company.

Experimental Workflow Visualization

The following diagram illustrates the standard workflow for the safe handling and disposal of trans-Ned 19.

G Safe Handling and Disposal Workflow for trans-Ned 19 cluster_prep 1. Preparation cluster_handling 2. Handling cluster_disposal 3. Disposal prep1 Conduct Risk Assessment prep2 Verify Engineering Controls (Fume Hood, Eyewash) prep1->prep2 prep3 Don Personal Protective Equipment (PPE) prep2->prep3 handle1 Weigh Solid in Fume Hood prep3->handle1 handle2 Prepare Solution in Fume Hood handle1->handle2 handle3 Perform Experiment handle2->handle3 disp1 Segregate Waste (Solid, Liquid, PPE) handle3->disp1 disp2 Label Waste Container (Chemical Name) disp1->disp2 disp3 Store in Designated Waste Area disp2->disp3 disp4 Arrange for EHS Pickup disp3->disp4 emergency In Case of Exposure: Follow First Aid Procedures

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Ned 19
Reactant of Route 2
Ned 19

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.